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(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one Documentation Hub

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Core Science & Biosynthesis

Foundational

Chiral Spirocyclic Lactam Building Blocks: Escaping Flatland in Modern Drug Discovery

Executive Summary The pharmaceutical industry is undergoing a paradigm shift in library design, moving away from planar, sp²-hybridized aromatic scaffolds toward complex, three-dimensional architectures. At the forefront...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift in library design, moving away from planar, sp²-hybridized aromatic scaffolds toward complex, three-dimensional architectures. At the forefront of this transition are chiral spirocyclic lactams . These rigid, sp³-rich building blocks offer a unique combination of metabolic stability, improved solubility, and precise spatial projection of pharmacophores. This technical guide explores the mechanistic rationale behind their efficacy, details the causality of their stereocontrolled synthesis, and provides validated, step-by-step methodologies for their integration into drug discovery workflows.

The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by flat, heteroaromatic molecules due to their synthetic accessibility via cross-coupling chemistry. However, these planar molecules often suffer from poor physicochemical properties, such as low aqueous solubility (due to strong π-π stacking in the crystal lattice) and high off-target toxicity (due to promiscuous binding).

In 2009, Lovering et al. introduced the "Escape from Flatland" concept, demonstrating a direct correlation between the fraction of sp³-hybridized carbons (


) in a molecule and its likelihood of clinical success[1]. Spirocyclic compounds, which feature two rings joined by a single quaternary carbon atom, inherently possess a high 

[2]. By replacing flat aromatic rings with chiral spirocyclic lactams, medicinal chemists can restrict conformational flexibility while projecting exit vectors into distinct 3D space, dramatically enhancing target selectivity[3].

G N1 Planar Aromatics (Low Fsp3) N2 Escape from Flatland (Increase sp3 fraction) N1->N2 N3 Chiral Spirocyclic Lactams (High Fsp3, 3D Rigidity) N2->N3 N4 Improved Solubility & PK Profiles N3->N4 N5 Reduced Off-Target Toxicity N3->N5 N6 Higher Clinical Success Rate N4->N6 N5->N6

Fig 1: Logical workflow demonstrating how increasing Fsp3 improves clinical outcomes.

Causality in Stereocontrolled Synthesis

The biological activity of spirocyclic lactams is heavily dictated by their stereochemistry. A single enantiomer will often exhibit vastly superior binding affinity to a chiral biological target compared to its distomer[4]. Achieving high enantioselectivity (


) and diastereoselectivity (

) at the sterically congested spiro-quaternary center requires precise catalytic control.
Asymmetric 1,3-Dipolar Cycloaddition

To construct spiro-γ-lactams and spiro-δ-lactams, asymmetric 1,3-dipolar cycloaddition of diazoacetates or nitrile oxides with α-methylene lactams is highly effective[5].

  • Mechanistic Causality: The use of a chiral Lewis acid (such as a chiral magnesium complex) coordinates with the lactam carbonyl and the dipole. This bidentate coordination creates a rigid, chiral pocket that sterically blocks one face of the α-methylene double bond. Consequently, the dipole can only approach from the unhindered face, dictating the stereochemical outcome of the newly formed spirocenter and yielding up to 89%

    
    [5].
    
Staudinger[2+2] Cycloaddition for Spiro-β-Lactams

Spiro-β-lactams are synthesized via the Staudinger [2+2] ketene-imine cycloaddition[4].

  • Mechanistic Causality: The formation of a four-membered lactam ring fused at a spirocenter involves overcoming enormous torsional, steric, and angular strains. The reaction relies on the in situ generation of a highly reactive ketene from an acid chloride using a base (e.g., triethylamine). The orthogonal approach of the imine to the ketene minimizes steric clash in the transition state, allowing for a concerted, albeit slow, cycloaddition that establishes the rigid spiro-β-lactam core[4].

Copper-Catalyzed Kinugasa/Michael Domino Reactions

For highly complex spiro-β-lactams, the Cu-catalyzed Kinugasa/Michael domino reaction provides exceptional stereocontrol[6].

Kinugasa A Terminal Alkyne + Nitrone C Cu-Acetylide Formation A->C B Cu(I) Catalyst + Chiral Ligand B->C D Kinugasa Cycloaddition C->D E Michael Addition (Intramolecular) D->E F Chiral Spiro-β-Lactam (Target Scaffold) E->F

Fig 2: Pathway of the Cu-catalyzed Kinugasa/Michael domino reaction for spiro-β-lactams.

Quantitative Data: Scaffold Comparisons

The following table summarizes the key synthetic metrics and physicochemical contributions of various spirocyclic lactam classes used in modern drug discovery.

Scaffold TypePrimary Synthetic MethodTypical YieldEnantiomeric Excess (

)

Contribution
Key Pharmaceutical Applications
Spiro-β-Lactam Staudinger [2+2] Cycloaddition40–65%>90% (with chiral auxiliary)HighAntibacterials, Enzyme Inhibitors, Anticancer[4]
Spiro-γ-Lactam 1,3-Dipolar Cycloaddition82–91%Up to 89%HighKinase Inhibitors, PPI Inhibitors[5]
Spiro-δ-Lactam Cu-Catalyzed Kinugasa/Michael60–85%Up to 97%Very HighAntimalarials, GPCR Ligands[6]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the critical steps and causality behind the experimental conditions.

Protocol A: Enantioselective 1,3-Dipolar Cycloaddition for Spiro-γ-Lactams

Reference standard adapted from recent asymmetric methodologies[5].

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the chiral magnesium Lewis acid catalyst (10 mol%) and the corresponding chiral ligand in anhydrous dichloromethane (DCM). Stir at ambient temperature for 30 minutes to ensure complete complexation.

  • Substrate Addition: Add the Cbz-protected α-methylene lactam (1.0 equiv) to the catalyst solution. Rationale: The Cbz protecting group is crucial as it provides an additional coordination site for the magnesium catalyst, locking the substrate into a rigid conformation for high enantioinduction[5].

  • Dipole Introduction (Critical Step): Dissolve the diazoacetate (1.5 equiv) in anhydrous DCM. Using a syringe pump, add this solution dropwise over 4 hours. Causality: Slow addition maintains a low steady-state concentration of the highly reactive diazo species, effectively suppressing undesired bimolecular carbene homocoupling and maximizing the cross-cycloaddition yield[5].

  • Validation & Workup: Monitor the reaction via LC-MS. Upon consumption of the lactam, quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography. Validate the enantiomeric excess using chiral HPLC against a racemic standard.
Protocol B: Staudinger Synthesis of Spiro-β-Lactams

Reference standard adapted from multi-step spiro-β-lactam synthesis[4].

  • Imine Formation: Condense the appropriate cyclic ketone with a primary amine in the presence of a Dean-Stark trap (using toluene as solvent) to drive the equilibrium toward the imine by removing water.

  • Ketene Generation: Cool the imine solution to -78 °C. Add triethylamine (3.0 equiv), followed by the dropwise addition of the acid chloride (1.5 equiv). Causality: The low temperature prevents the premature degradation of the in situ generated ketene.

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and stir for 48–96 hours. Causality: The extended reaction time is strictly required to overcome the enormous angular and torsional strains inherent in forming a spiro-fused four-membered ring[4].

  • Isolation: Quench with water, extract with DCM, and purify the highly strained spiro-β-lactam via preparative chromatography. Confirm the spiro-carbon architecture via 2D-NMR (HMBC/HSQC) and X-ray crystallography[4].

Integration into Drug Discovery Workflows

The incorporation of chiral spirocyclic lactams into screening libraries requires a deliberate, structurally-guided workflow. By utilizing these 3D building blocks, medicinal chemists can systematically probe complex protein pockets that are inaccessible to flat molecules.

DD_Workflow S1 Scaffold Selection (Spiro-Lactams) S2 Stereoselective Synthesis S1->S2 S3 Library Generation (Diversification) S2->S3 S4 High-Throughput Screening S3->S4 S5 Hit-to-Lead Optimization S4->S5

Fig 3: Drug discovery workflow integrating chiral spirocyclic lactam building blocks.

By leveraging functionalized exit vectors on the spirocyclic core (e.g., via Suzuki-Miyaura cross-coupling of borylated intermediates), researchers can rapidly generate diverse libraries. This "escape from flatland" approach directly addresses the attrition rates in late-stage clinical trials by front-loading candidates with superior physicochemical and pharmacokinetic profiles[1].

References

  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles, nih.gov,[Link]

  • Synthesis of medicinally privileged spiro-β-lactams, ScholarWorks @ UTRGV,[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry, ACS Publications,[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes, Chemical Communications (RSC Publishing),[Link]

  • Stereoselective synthesis of β-lactams: recent examples, Organic & Biomolecular Chemistry (RSC Publishing),[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle, nih.gov,[Link]

Sources

Exploratory

5-Methyl-4,7-diazaspiro[2.5]octan-6-one: Structural Analysis, Synthesis, and Applications in 3D Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The transition from flat, sp2-hybridized aromatic rings to conformationally restri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry—often referred to as "escaping flatland." Among these advanced molecular architectures, spirocyclic piperazinones represent a highly privileged class of compounds. This whitepaper provides an in-depth technical analysis of 5-methyl-4,7-diazaspiro[2.5]octan-6-one , a chiral spirocyclic scaffold. By examining its structural dynamics, physicochemical profile, and synthetic pathways, we establish why this molecule is increasingly utilized as a core building block for central nervous system (CNS) therapeutics and peptidomimetics.

Structural Chemistry & Conformational Dynamics

To understand the utility of 5-methyl-4,7-diazaspiro[2.5]octan-6-one, we must first deconstruct its nomenclature and 3D topology:

  • Spiro[2.5]octane Core: The molecule consists of a 3-membered cyclopropane ring fused at a single spiro carbon (C3) to a 6-membered ring. This imparts extreme conformational rigidity, locking the trajectory of attached pharmacophores.

  • 4,7-Diaza & 6-One: The 6-membered ring contains nitrogen atoms at positions 4 and 7, with a carbonyl group at position 6. This forms a cyclic amide (piperazin-2-one) embedded within the spiro system[1].

  • 5-Methyl Substitution: The inclusion of a methyl group at the C5 position (adjacent to the carbonyl and the N4 amine) introduces a critical stereocenter.

The inherent 3D nature of this scaffold significantly increases the fraction of sp3-hybridized carbons (


). High 

correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced clinical success rates[2].

G Start Drug Scaffold Selection Flat Standard Flat Aromatic (Low Fsp3) Start->Flat Spiro Spirocyclic Scaffold (High Fsp3) Start->Spiro Flat_PK Poor Solubility High Off-Target Binding Flat->Flat_PK Spiro_PK High Aqueous Solubility Conformational Rigidity Spiro->Spiro_PK SubSpiro 5-methyl-4,7-diazaspiro[2.5]octan-6-one Target Enhanced 3D Target Engagement (e.g., CNS Receptors) SubSpiro->Target Spiro_PK->SubSpiro

Logical flow demonstrating the pharmacokinetic advantages of spirocyclic scaffolds.

Physicochemical Profiling

The physical properties of the scaffold dictate its behavior in biological systems. The table below summarizes the core metrics of the parent scaffold and its chiral 5-methyl derivatives.

Table 1: Quantitative Structural and Chemical Data

PropertyValue
Parent Scaffold 4,7-diazaspiro[2.5]octan-6-one
Parent CAS Number 1638784-98-1[1]
Substituted Derivative 5-methyl-4,7-diazaspiro[2.5]octan-6-one
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
(R)-Enantiomer CAS 1199792-82-9[3]
(S)-Enantiomer CAS 1199792-85-2 (Free base) / 1199792-86-3 (di-HCl)[4]

Applications in Drug Discovery

The spirocyclic piperazinone ring acts as a highly effective peptidomimetic. By mimicking the geometry of a peptide bond while restricting its rotational freedom, it prevents proteolytic degradation—a common hurdle in peptide-based drug development.

Specifically, the (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride enantiomer is heavily investigated as a therapeutic agent and chiral ligand for central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia[4]. The rigid spatial arrangement of the nitrogen hydrogen-bond donors and the carbonyl hydrogen-bond acceptor allows for highly specific docking into the deep, narrow binding pockets typical of G-protein coupled receptors (GPCRs) and ion channels.

Experimental Workflows: Synthesis & Validation

As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system. The following protocol details the de novo synthesis of the racemic core, followed by chiral resolution. The methodology leverages the differential nucleophilicity of the starting materials to ensure regioselectivity, incorporating strict quality control checkpoints.

Protocol: Regioselective Synthesis and Chiral Resolution

Objective: Synthesize the 5-methyl-4,7-diazaspiro[2.5]octan-6-one core via intramolecular cyclization and isolate the (R) and (S) enantiomers with >99% enantiomeric excess (ee).

Phase 1: Regioselective Amidation

  • Preparation: Dissolve 1-(aminomethyl)cyclopropan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction mixture to 0°C.

    • Causality: Cooling is critical. It controls the exothermic reaction and prevents non-specific acylation of the sterically hindered cyclopropyl amine.

  • Acylation: Dropwise add 2-bromopropionyl bromide (1.05 eq). The primary aliphatic amine on the aminomethyl group selectively attacks the acylium ion due to lower steric hindrance.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. Analyze via LC-MS to confirm the presence of the [M+H]⁺ and [M+2+H]⁺ peaks in a 1:1 ratio. This distinct isotope pattern confirms the successful formation of the brominated intermediate. Do not proceed to Phase 2 until the diamine starting material is fully consumed.

Phase 2: Intramolecular Sₙ2 Ring Closure

  • Solvent Exchange: Evaporate the DCM and reconstitute the crude intermediate in N,N-dimethylformamide (DMF).

    • Causality: The polar aprotic nature of DMF significantly enhances the nucleophilicity of the remaining cyclopropyl amine.

  • Cyclization: Add potassium carbonate (K₂CO₃) (2.0 eq) and heat to 60°C for 12 hours.

    • Causality: K₂CO₃ is a mild base that neutralizes the generated HBr without causing unwanted dehydrohalogenation (elimination) of the secondary bromide, thereby strictly favoring the intramolecular Sₙ2 substitution to close the piperazinone ring.

  • Validation Checkpoint: Monitor via LC-MS for the complete disappearance of the bromine isotope pattern and the emergence of the target mass ([M+H]⁺ = 141.1).

Phase 3: Chiral Resolution

  • Preparative HPLC: Purify the racemic mixture using a chiral stationary phase (e.g., CHIRALPAK® IC) with a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1).

    • Causality: The diethylamine additive is essential; it masks residual silanols on the silica column, suppressing peak tailing and ensuring baseline separation of the (R) and (S) enantiomers.

  • Final QC: Collect the fractions and validate the enantiomeric excess (>99% ee) using analytical chiral HPLC and polarimetry.

Workflow Step1 1-(aminomethyl)cyclopropan-1-amine + 2-bromopropionyl bromide Step2 Regioselective Amidation (Intermediate Isolation) Step1->Step2 Step3 Intramolecular SN2 Ring Closure (Piperazinone Formation) Step2->Step3 Step4 Racemic 5-methyl-4,7-diazaspiro[2.5]octan-6-one Step3->Step4 Step5A (R)-Enantiomer (CAS: 1199792-82-9) Chiral Resolution Step4->Step5A Step5B (S)-Enantiomer (CAS: 1199792-85-2) Chiral Resolution Step4->Step5B QC QC Validation (NMR, Chiral HPLC, LC-MS) Step5A->QC Step5B->QC

Step-by-step experimental workflow for the synthesis and chiral resolution of the target compound.

References

Sources

Foundational

Technical Guide: Novel Diazaspiro Scaffolds for Medicinal Chemistry

[1][2] Executive Summary: The "Escape from Flatland" In modern drug discovery, the dominance of -rich, flat aromatic scaffolds has contributed to high attrition rates due to poor physicochemical properties (solubility, l...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the dominance of


-rich, flat aromatic scaffolds has contributed to high attrition rates due to poor physicochemical properties (solubility, lipophilicity) and promiscuous binding. The "Escape from Flatland" initiative, quantified by the fraction of 

carbons (

), posits that increasing three-dimensionality correlates with improved clinical success.

Diazaspiro scaffolds —bicyclic systems sharing a single carbon atom—represent a high-value solution.[1] Unlike fused or bridged systems, spirocycles offer unique vectoral orientation of substituents, often orthogonal to the core ring plane. This guide analyzes three critical diazaspiro classes ([3.3], [3.5], and [4.5] systems), detailing their synthesis, physicochemical advantages over piperazine bioisosteres, and application in high-value targets like PARP and GPCRs.

Structural Classification & Vector Analysis

The choice of spiro scaffold dictates the exit vector of the attached pharmacophores. Unlike the chair conformation of piperazine (vectors at ~180°), diazaspiro scaffolds provide rigid, defined angles that can fine-tune target engagement.[1]

Core Scaffolds of Interest
Scaffold SystemIUPAC NameKey FeatureBioisostere For
[3.3] System 2,6-diazaspiro[3.3]heptaneHigh rigidity, compact, linear vectors.Piperazine
[3.5] System 2,7-diazaspiro[3.5]nonaneMixed ring size, balanced flexibility.Piperazine / Homopiperazine
[4.5] System 2,8-diazaspiro[4.5]decaneLarger bulk, orthogonal vectors.Piperidine / Spiro-piperidine
Vectoral Analysis (Graphviz)

The following diagram illustrates the decision logic for selecting a specific diazaspiro scaffold based on the required geometric constraints of the binding pocket.

ScaffoldSelection Start Target Binding Pocket Requirement Linear Linear/Coaxial Vectors (Piperazine replacement) Start->Linear Mimic existing linker Orthogonal Orthogonal/Bent Vectors (Exploration of new space) Start->Orthogonal Access side pockets Spiro33 2,6-diazaspiro[3.3]heptane (Rigid, Linear, Compact) Linear->Spiro33 Strict steric constraints Spiro35 2,7-diazaspiro[3.5]nonane (Extended, Mixed Flexibility) Linear->Spiro35 Need linker elongation Spiro45 2,8-diazaspiro[4.5]decane (Bulky, Non-linear) Orthogonal->Spiro45 Maximize 3D volume

Figure 1: Decision matrix for diazaspiro scaffold selection based on binding pocket geometry.

Physicochemical & DMPK Profiles

Replacing a piperazine ring with a diazaspiro core fundamentally alters the molecular property profile.[2]

Comparative Metrics

The following table summarizes the shift in properties when transitioning from a flat piperazine to a spirocyclic core (e.g., in the context of Olaparib analogs).

PropertyPiperazine CoreDiazaspiro[3.3]heptane CoreImpact / Mechanism
Geometry Chair conformation (flexible)Rigid, puckered squaresReduces entropic penalty upon binding.
Lipophilicity (LogP) ModerateLower / Comparable

carbons generally lower LogP compared to aromatic linkers, improving LLE (Ligand Lipophilicity Efficiency).
Solubility ModerateHigh Disruption of crystal packing energy due to 3D shape.
Metabolic Stability Susceptible to N-oxidation/ring openingEnhanced Quaternary carbon blocks metabolic soft spots; steric bulk protects nitrogens.
Selectivity Often promiscuousHigh Rigidity prevents "induced fit" binding to off-targets.

Critical Insight: In PARP inhibitors, replacing piperazine with 2,6-diazaspiro[3.3]heptane resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other family members, alongside reduced cytotoxicity. This trade-off is often favorable for reducing off-target side effects.

Detailed Synthetic Protocol: 2,6-Diazaspiro[3.3]heptane[4][5]

The synthesis of the [3.3] system is chemically challenging due to ring strain. The following protocol is based on the reductive amination/cyclization strategy, which is scalable and robust.

Reaction Scheme (Graphviz)

SynthesisRoute Start 1-benzyl-3-(chloromethyl) azetidine-3-carbaldehyde Step1 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Step1 Intermed Secondary Amine Intermediate Step1->Intermed Step2 Cyclization (t-BuOK, THF, Heat) Intermed->Step2 Product 2-benzyl-6-aryl -2,6-diazaspiro[3.3]heptane Step2->Product

Figure 2: Synthetic route for the construction of the 2,6-diazaspiro[3.3]heptane core.

Step-by-Step Methodology

Precursors:

  • Starting Material: 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Commercially available or synthesized from pentaerythritol).

  • Reagents: Primary amine (

    
    ), Sodium triacetoxyborohydride (
    
    
    
    ), Potassium tert-butoxide (
    
    
    ), THF, Dichloroethane (DCE).

Protocol:

  • Reductive Amination (Formation of the "Open" Chain):

    • Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 equiv) in DCE (0.2 M).

    • Add the desired primary amine (1.1 equiv) and acetic acid (1.0 equiv). Stir at room temperature for 30 min to form the iminium ion.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Stir for 12–16 hours under nitrogen atmosphere.

    • Quench: Add saturated aqueous

      
      . Extract with DCM (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
    • Checkpoint: Verify the formation of the secondary amine intermediate via LC-MS.

  • Ring Closure (Cyclization):

    • Dissolve the crude secondary amine intermediate in anhydrous THF (0.1 M).

    • Add

      
       (2.5 equiv) as a solution in THF.
      
    • Thermal Activation: Heat the reaction mixture to 70°C in a sealed tube/pressure vial for 3–5 hours.

    • Note: The intramolecular alkylation of the chloromethyl group by the secondary amine forms the second azetidine ring.

    • Workup: Cool to room temperature. Filter off the KCl salts. Concentrate the filtrate.

    • Purification: Flash column chromatography (typically DCM/MeOH gradients) to yield the 2,6-diazaspiro[3.3]heptane.

  • Deprotection (Optional):

    • To remove the benzyl group (if required for further SAR), use

      
       hydrogenation or ACE-Cl (1-chloroethyl chloroformate) conditions.
      

Medicinal Chemistry Applications: Case Studies

Case Study 1: PARP Inhibitors (Olaparib Bioisosteres)

Objective: Improve selectivity and reduce DNA damage associated with Olaparib.

  • Modification: Replacement of the piperazine core with 2,6-diazaspiro[3.3]heptane .

  • Outcome:

    • Potency: Slight reduction (2-fold) in

      
       against PARP-1.
      
    • Selectivity: Significant improvement against other PARP isoforms.[3]

    • Toxicity: Reduced cytotoxicity in non-target cells, validating the spiro scaffold as a tool to "dial out" toxicity while maintaining on-target engagement.

Case Study 2: Sigma Receptor Ligands

Objective: Develop high-affinity ligands for Sigma-1 (


) and Sigma-2 (

) receptors.
  • Scaffold: 2,7-diazaspiro[3.5]nonane .

  • Outcome:

    • Derivatives showed low nanomolar affinity (

      
       nM).[2]
      
    • The [3.5] system provided the optimal balance of hydrophobic bulk and nitrogen basicity required for the Sigma receptor pharmacophore.

    • Therapeutic Area: Neuropathic pain and cancer imaging (PET radioligands).

References

  • Burkhard, J. A., et al. (2008). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 10(16), 3525–3526. Link

  • Reilly, S. W., et al. (2018).[4] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[3][5] Journal of Medicinal Chemistry, 61(12), 5367–5379. Link

  • Hiesinger, K., et al. (2021).[4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150–183.[4] Link

  • Waman, Y., et al. (2019).[6] "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 21(7), 2325–2329. Link

  • Runeberg, P., et al. (2019). "Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives." Bioorganic & Medicinal Chemistry Letters, 29(23), 126735. Link

Sources

Exploratory

The 4,7-Diazaspiro[2.5]octane Scaffold: A Privileged 3D-Bioisostere in Modern Drug Design

The following technical guide provides an in-depth analysis of the 4,7-diazaspiro[2.5]octane scaffold, designed for researchers in medicinal chemistry and drug discovery. Introduction: Escaping Flatland In the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 4,7-diazaspiro[2.5]octane scaffold, designed for researchers in medicinal chemistry and drug discovery.

Introduction: Escaping Flatland

In the pursuit of novel therapeutics, the "Escape from Flatland" philosophy—increasing the fraction of sp³-hybridized carbons (


)—has become a dominant strategy to improve clinical success rates. The 4,7-diazaspiro[2.5]octane  core represents a premier example of this shift. As a rigid, three-dimensional bioisostere of the ubiquitous piperazine ring, this scaffold offers a unique solution to common medicinal chemistry challenges: metabolic instability, poor selectivity, and off-target toxicity.

The clinical validation of this core is exemplified by Risdiplam (Evrysdi) , an FDA-approved survival of motor neuron 2 (SMN2) splicing modifier for Spinal Muscular Atrophy (SMA). In Risdiplam, the 4,7-diazaspiro[2.5]octane moiety is critical for optimizing the molecule's physicochemical profile and binding affinity, proving the scaffold's utility beyond a mere structural novelty.

Structural Architecture & Physicochemical Properties[1][2][3]

Chemical Structure

The 4,7-diazaspiro[2.5]octane core consists of a six-membered piperazine ring fused to a three-membered cyclopropane ring at a single spiro-carbon.

  • IUPAC Name: 4,7-Diazaspiro[2.5]octane[1][2][3][4][5][6][7]

  • Numbering: The spiro carbon is typically assigned position 6 in InChI-based connectivity, but in heterocycle nomenclature, the numbering often starts from the smaller ring or heteroatoms. A common numbering scheme for the scaffold places the nitrogens at positions 4 and 7 relative to the spiro junction.

  • Geometry: Unlike the flexible chair conformation of piperazine, the spiro-cyclopropane moiety locks the six-membered ring into a restricted conformation (often a distorted chair or twist-boat), reducing the entropic penalty upon protein binding.

Property Modulation (vs. Piperazine)[9]
PropertyPiperazine4,7-Diazaspiro[2.5]octaneImpact on Drug Design
Dimensionality 2D (Planar/Flexible)3D (Rigid/Spiro)Increases

; improves specificity.[1]
Basicity (

)
~9.8 (N1), ~5.4 (N4)Slightly Lower (~9.0 / ~5.0)The inductive effect (-I) of the cyclopropane lowers

, potentially improving permeability (LogD).
Metabolic Stability Low (N-oxidation,

-C oxidation)
HighThe spiro-cyclopropane blocks the

-carbon, preventing oxidative dealkylation at that site.
Lipophilicity Low LogPModerate LogPCyclopropane adds lipophilicity without significant MW increase, aiding membrane crossing.
The "Gem-Dimethyl" Effect Analogue

The spiro-cyclopropane exerts a Thorpe-Ingold effect (gem-dialkyl effect), which not only rigidifies the structure but also accelerates the rate of cyclization during synthesis. This pre-organization is vital for binding to narrow hydrophobic pockets in kinases and GPCRs.

Synthetic Methodologies

The synthesis of 4,7-diazaspiro[2.5]octane is non-trivial due to the strain of the spiro-junction. The most robust industrial route involves the construction of a diketopiperazine intermediate followed by global reduction.

The Diketopiperazine Route (Standard Protocol)

This route utilizes 1-aminocyclopropanecarboxylic acid (Acc) as the spiro-source.

Step-by-Step Mechanism:

  • Coupling: 1-Aminocyclopropanecarboxylic acid is coupled with an N-protected glycine derivative (e.g., N-benzylglycine ethyl ester) using standard peptide coupling agents (EDC/HOBt or HATU).

  • Cyclization: Under acidic or thermal conditions, the linear dipeptide undergoes intramolecular cyclization to form the spiro-diketopiperazine (5,8-dione).

  • Reduction: The amide carbonyls are reduced to amines using a strong reducing agent (LiAlH₄ or BH₃·THF).

  • Deprotection: If a benzyl group was used, it can be removed via hydrogenolysis (Pd/C, H₂) to yield the free diamine or selectively protected scaffold (e.g., 4-Boc).

Visualization of Synthesis Logic

SynthesisRoute Start 1-Aminocyclopropane- carboxylic Acid Inter1 Linear Dipeptide Intermediate Start->Inter1 Peptide Coupling (EDC/HOBt) Reagent N-Benzylglycine Ethyl Ester Reagent->Inter1 Inter2 Spiro-Diketopiperazine (5,8-Dione) Inter1->Inter2 Cyclization (Acid/Heat) Product 7-Benzyl-4,7-diazaspiro [2.5]octane Inter2->Product Reduction (LiAlH4 or BH3) Final 4-Boc-4,7-diazaspiro [2.5]octane Product->Final 1. Boc2O 2. Pd/C, H2 (De-benzyl)

Figure 1: The industrial synthesis pathway for the 4,7-diazaspiro[2.5]octane scaffold via the diketopiperazine intermediate.[4][8]

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

Targeting the mono-protected scaffold for library generation.

Materials:

  • 7-Benzyl-4,7-diazaspiro[2.5]octane (prepared via Route 3.1)

  • Di-tert-butyl dicarbonate (Boc₂O)[4]

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), Dichloromethane (DCM)

Procedure:

  • Boc Protection:

    • Dissolve 7-benzyl-4,7-diazaspiro[2.5]octane (10.0 g, 49.4 mmol) in DCM (100 mL).

    • Add triethylamine (1.5 eq) followed by Boc₂O (1.1 eq, 11.9 g) at 0°C.

    • Stir at room temperature for 16 h.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield 7-benzyl-4-Boc-4,7-diazaspiro[2.5]octane.

  • Debenzylation (Hydrogenolysis):

    • Dissolve the intermediate in MeOH (150 mL).

    • Add 10% Pd/C (1.0 g, 10 wt%).

    • Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at RT for 12 h.

    • Critical Control Point: Monitor reaction by TLC/LCMS to ensure complete debenzylation without reducing the cyclopropane ring (cyclopropanes are generally stable to standard Pd/C hydrogenation, but prolonged exposure or high pressure should be avoided).

    • Filter through Celite® and concentrate in vacuo.

  • Purification:

    • The product is often obtained as a white solid or viscous oil. If necessary, purify via silica gel chromatography (DCM/MeOH/NH₃).

Yield: Typically 85-95% over two steps.

Medicinal Chemistry Applications

Case Study: Risdiplam (SMA Therapeutic)

Risdiplam utilizes the 4,7-diazaspiro[2.5]octane scaffold to engage the SMN2 pre-mRNA complex.

  • Role: The scaffold acts as a rigid linker that positions the pyrido[1,2-a]pyrimidin-4-one core and the imidazo[1,2-b]pyridazine moiety in a precise orientation.

  • Benefit: The spiro-cycle prevents the "floppiness" associated with a standard piperazine, locking the molecule into a bioactive conformation that maximizes potency while minimizing the entropic cost of binding.

Kinase Inhibition (PLK4 & JAK)

In Polo-like Kinase 4 (PLK4) inhibitors, replacing a piperazine linker with 4,7-diazaspiro[2.5]octane resulted in:

  • Potency Increase: 7-fold improvement in

    
     (from 1.2 
    
    
    
    M to 41 nM) in certain series.[2]
  • Mechanism: The spiro-ring fills a specific hydrophobic pocket near the hinge region, interacting with residues that planar piperazines cannot reach.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4,7-Diazaspiro[2.5]octane Metab Metabolic Stability Core->Metab Conf Conformational Lock Core->Conf Select Selectivity (Kinase/GPCR) Core->Select Prop Physicochemical Props Core->Prop Block Blocks u03b1-C Oxidation Metab->Block Entropy Reduces Entropic Penalty Conf->Entropy Vector Unique Exit Vectors Select->Vector Lipid Modulates LogP/pKa Prop->Lipid

Figure 2: The mechanistic advantages of the scaffold in medicinal chemistry optimization.

Challenges & Future Directions

While the 4,7-diazaspiro[2.5]octane scaffold is powerful, it presents specific challenges:

  • Synthetic Cost: The starting material (1-aminocyclopropanecarboxylic acid) is more expensive than simple piperazine precursors.

  • Solubility: While

    
     is lower, the increased lipophilicity (LogP) from the cyclopropane can sometimes reduce aqueous solubility compared to piperazine. This often necessitates the introduction of polar solubilizing groups elsewhere in the molecule.
    
  • Chemical Stability: The cyclopropane ring is generally stable, but under highly acidic conditions or in the presence of strong electrophiles, ring-opening reactions are a theoretical risk that must be monitored during process chemistry scale-up.

Future Outlook: The scaffold is increasingly being used in PROTAC (Proteolysis Targeting Chimera) linkers. The rigid geometry allows for precise spatial separation between the E3 ligase ligand and the protein of interest, potentially improving degradation efficiency compared to flexible alkyl or PEG linkers.

References

  • Risdiplam (Evrysdi) Discovery: Ratni, H. et al. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).J. Med. Chem.2018 , 61(15), 6501–6517. Link

  • Synthesis of Diazaspiro Scaffolds: Synthesis method of 4,7-diazaspiro[2.5]octane derivatives. Patent CN108863958A. Link

  • PLK4 Inhibitor Application:Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4.J. Med. Chem. (Snippet Reference).
  • Spirocyclic Bioisosteres: Zheng, Y. J., & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery.Expert Opin. Drug Discov.2016 , 11(9), 831-834. Link

  • Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.J. Med. Chem.2009 , 52(21), 6752–6756. Link

Sources

Foundational

Advanced Pharmacophore Modeling and Synthesis of Methyl-Substituted Diazaspiro Bioisosteres

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to improve solubility, permeability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to improve solubility, permeability, and target specificity[1]. Diazaspiro compounds, such as 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decane, have emerged as highly effective bioisosteres for piperazine and piperidine rings[1][2].

While unsubstituted diazaspiro cores successfully reduce lipophilicity and off-target promiscuity, the strategic introduction of a methyl substituent onto these spirocyclic cores unlocks advanced pharmacodynamic capabilities. Methylation biases the conformation of the N-substituent, diminishes the desolvation energy upon protein binding, and provides a critical hydrophobic contact (HC) point for precise pharmacophore mapping[1][3]. This whitepaper provides an in-depth technical guide to the structural rationale, computational modeling, and synthetic protocols required to leverage methyl-substituted diazaspiro compounds in drug discovery.

Structural and Physicochemical Rationale

The Diazaspiro Advantage

Piperazine is a ubiquitous pharmacophore feature, typically functioning as a basic amine that engages in hydrogen bonding or ionic interactions. However, its conformational flexibility can lead to off-target binding. Replacing piperazine with a conformationally restricted diazaspiro core alters the spatial vectorization of the heteroatoms. For example, in the PARP-1 inhibitor Olaparib, replacing the piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate retained nanomolar target affinity while significantly reducing off-target DNA damage and cytotoxicity[2].

The Causality of Methyl Substitution

Why introduce a methyl group to an already complex spirocyclic core? The decision is rooted in thermodynamics and spatial geometry:

  • Conformational Biasing: A methyl group adjacent to a nitrogen atom restricts the rotational freedom of the N-substituent, locking the molecule into a bioactive geometry[1]. This lowers the entropic penalty of binding.

  • Desolvation Energy: The addition of a lipophilic methyl group displaces highly ordered water molecules from the receptor's hydrophobic pocket prior to binding, providing an enthalpic driving force[1][3].

  • Vectorization: The N-N distance in a stretched piperazine mimic like 2,6-diazaspiro[3.3]heptane is approximately 3.37 Å, which is nearly 0.45 Å longer than in standard piperazine[4]. The methyl group provides an additional vector for target engagement, fitting into specific Exclusion Volumes (Xvols) mapped during structure-based drug design.

Pharmacophore Modeling of Methyl-Diazaspiro Cores

Pharmacophore models define the 3D spatial arrangement of features—such as Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Hydrophobic Centers (HC), and Aromatic Interactions (AI)—necessary for target engagement[5].

When modeling methyl-substituted diazaspiro compounds against targets like Janus kinases (JAK1/TYK2) or σ2 receptors, the basic amine typically acts as an HBD or Positive Ionizable (PI) feature[5][6]. The methyl group introduces a highly localized HC that must perfectly align with the receptor's hydrophobic sub-pocket. If the methyl group is misaligned, it will clash with the receptor's Xvols, resulting in a complete loss of binding affinity[5].

Data Presentation: Comparative Feature Mapping

The table below summarizes the quantitative shifts in physicochemical and pharmacophoric properties when transitioning from piperazine to methyl-substituted diazaspiro cores.

Scaffold TypeN-N Distance (Å)Fsp3 ContributionKey Pharmacophore FeaturesDesolvation Penalty
Piperazine 2.80 - 3.00Low2x HBA, 1x HBDHigh
2,6-Diazaspiro[3.3]heptane ~3.37[4]High2x HBA, 1x HBD, Stretched VectorModerate
Methyl-2,8-Diazaspiro[4.5]decane 3.10 - 3.40Very High2x HBA, 1x HBD, 1x HC (Methyl)Low (Favorable)[1]

Experimental Protocols & Workflows

To ensure scientific integrity, the synthesis and computational evaluation of these compounds must operate as a self-validating system. The following protocols detail the generation of the core and its in silico validation.

Protocol 1: Synthesis of 1-Methyl Spirocyclic Piperidine-Pyrrolidine

This protocol details the synthesis of a 2,8-diazaspiro[4.5]decane core, utilizing a strategic 1,4-addition to install both the pyrrolidine nitrogen and the methyl group simultaneously[1].

Step 1: 1,4-Addition with Nitroethane

  • Procedure: React commercially available N-Boc-4-piperidone derived α,β-unsaturated ester with nitroethane in the presence of tetrabutylammonium fluoride (TBAF) base.

  • Causality: Nitroethane acts as both the nitrogen source for the subsequent pyrrolidine ring and the methyl substituent donor. This avoids late-stage alkylation, which is highly sterically hindered by the quaternary spiro center[1].

Step 2: Reduction and Cyclization

  • Procedure: Reduce the nitro intermediate using standard catalytic hydrogenation (e.g., Pd/C, H2), which spontaneously triggers intramolecular cyclization to form the spiro-lactam. Reduce the lactam using LiAlH4 to yield the protected diamine.

Step 3: Chiral Resolution (Self-Validation Step)

  • Procedure: Treat the racemic mixture with a chiral tartaric acid derivative to form diastereomeric salts. Separate via fractional crystallization and confirm enantiomeric excess (ee > 99%) using chiral HPLC.

  • Causality: The methyl group introduces a chiral center. Enantiopurity is strictly required because the precise 3D vectorization of the methyl group dictates its fit into the receptor's asymmetric hydrophobic pocket[1][3].

Protocol 2: 3D Pharmacophore Generation and Virtual Screening

Step 1: Conformational Generation

  • Generate a library of low-energy conformers for the synthesized enantiomers using a molecular mechanics force field (e.g., OPLS4).

Step 2: Structure-Based (SB) Feature Mapping

  • Extract the binding site from a high-resolution X-ray crystal structure (e.g., TYK2, PDB: 6VNS)[5].

  • Map the HBD to the hinge region (e.g., Val981) and define the HC sphere to encompass the methyl group's coordinates[5].

  • Generate Exclusion Volumes (Xvols) around the protein backbone to penalize steric clashes.

Step 3: Alignment and RMSD Filtering

  • Overlay the diazaspiro conformers onto the SB pharmacophore model. Filter hits based on a Root Mean Square Deviation (RMSD) of < 1.0 Å for the core heteroatoms and the methyl HC feature.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the logical causality and iterative nature of the pharmacophore modeling and synthesis pipeline.

PharmacophoreWorkflow N1 Target Identification (e.g., JAK1/TYK2, PARP-1) N2 3D Pharmacophore Modeling (SB & LB Generation) N1->N2 N3 Virtual Screening & Exclusion Volume (Xvol) Mapping N2->N3 Feature Alignment N4 Synthesis of Methyl-Substituted Diazaspiro Scaffold N3->N4 Hit Selection N5 Chiral Resolution (Tartaric Acid) N4->N5 Enantiomeric Enrichment N6 In Vitro Validation & X-Ray Crystallography N5->N6 Bioactive Conformer N6->N2 Iterative Refinement

Iterative workflow for the pharmacophore modeling, synthesis, and validation of diazaspiro compounds.

References

1.[2] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. URL: 2.[6] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC - NIH. URL: 3.[4] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. URL: 4.[5] Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. URL: 5.[1] The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. URL: 6.[3] The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry. ACS Publications. URL:

Sources

Exploratory

Sourcing and Utilizing (R)-5-Methyl-4,7-diazaspirooctan-6-one in Modern Drug Discovery: A Comprehensive Vendor and Quality Control Guide

Sourcing and Utilizing (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one in Modern Drug Discovery: A Comprehensive Vendor and Quality Control Guide Executive Summary: The Fsp³ Imperative Modern medicinal chemistry has aggressive...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing and Utilizing (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one in Modern Drug Discovery: A Comprehensive Vendor and Quality Control Guide

Executive Summary: The Fsp³ Imperative

Modern medicinal chemistry has aggressively transitioned away from planar, sp²-rich aromatic systems toward three-dimensional architectures. This paradigm shift is driven by the established correlation between a higher fraction of sp³-hybridized carbons (Fsp³) and improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability ().

Among these 3D architectures, spirocyclic diamines and lactams have emerged as privileged bioisosteres for traditional piperazines and morpholines (). This whitepaper provides an authoritative, causality-driven guide on sourcing, validating, and applying a highly specific and valuable chiral building block: (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one .

Structural and Mechanistic Rationale

(R)-5-Methyl-4,7-diazaspiro[1]octan-6-one (CAS: 1199792-82-9) integrates three critical structural features that make it a highly sought-after scaffold in lead optimization:

  • Spiro[1]octane Core: The fusion of a cyclopropyl ring to a diazepane/piperazine-like ring restricts the conformational flexibility of the diamine. This "locking" minimizes the entropic penalty upon binding to a target protein receptor, directly translating to higher binding affinities.

  • Lactam Motif: The cyclic amide (6-one) provides a built-in hydrogen bond acceptor and donor, while dramatically lowering the basicity of the adjacent nitrogen (N7) compared to a standard diamine. This is crucial for modulating the overall pKa of the drug candidate, thereby improving membrane permeability and oral bioavailability.

  • Chiral Methyl Group (R-configuration): The C5 methyl group acts as a stereochemical vector. In structure-based drug design (SBDD), this methyl group can be directed into small hydrophobic sub-pockets, providing a massive boost in target selectivity over the (S)-enantiomer.

Vendor Landscape and Sourcing Strategy

Procuring chiral spirocycles requires rigorous vendor evaluation. The commercial market frequently conflates the (R)-enantiomer, the (S)-enantiomer (CAS: 1199792-85-2), and the racemate (CAS: 1638784-98-1). When sourcing for late-stage lead optimization, enantiomeric excess (ee%) and trace heavy metal contamination (from upstream synthetic reduction steps) are the primary failure points.

Table 1: Commercial Availability and Vendor Specifications for 5-Methyl-4,7-diazaspiro[1]octan-6-one derivatives

VendorCompound StereochemistryCAS NumberCatalog IDClaimed PurityClaimed ee%
Aaronchem (R)-Isomer1199792-82-9AR02ALIZ>95%>98%
Amadis Chemical (R)-Isomer1199792-82-9MFCD25541959>95%>98%
Combi-Blocks (S)-Isomer1199792-85-2QK-679295%>95%
BLD Pharm Racemate / Unspecified1822436-16-7BD0158193197%N/A
Sigma-Aldrich Racemate / Unspecified1638784-98-1SY3H9A90D8FC98%N/A

Strategic Note: Always verify the specific CAS number when ordering. Procurement algorithms frequently substitute the racemate when the (R)-isomer is out of stock, which will fatally compromise downstream asymmetric syntheses.

Quality Control (QC) & Validation Workflow

As a Senior Application Scientist, I mandate that teams never rely solely on vendor Certificates of Analysis (CoA). Chiral spirocycles synthesized via asymmetric reduction or chiral pool approaches often contain trace diastereomers or enantiomers that can confound biological assays. The following self-validating workflow ensures structural and stereochemical integrity.

Workflow V Vendor Sourcing (Aaronchem, BLD Pharm) QC In-house QC (Chiral SFC, NMR) V->QC Func Downstream Synthesis (Buchwald, Acylation) QC->Func Screen Biological Screening (Target Engagement) Func->Screen

Figure 1: Standardized procurement and validation workflow for spirocyclic building blocks.

Protocol 1: In-House Chiral SFC and LC-MS Validation

Causality Rationale: We utilize Chiral Supercritical Fluid Chromatography (SFC) rather than standard Normal Phase HPLC. The supercritical CO₂ mobile phase provides superior diffusivity and lower viscosity, which prevents the severe peak tailing typically observed with secondary amines. This ensures accurate ee% quantification of minor enantiomeric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the vendor-supplied compound in 1.0 mL of HPLC-grade Methanol. Do not use chlorinated solvents, as they can degrade the chiral column stationary phase over time.

  • LC-MS Analysis (Mass Verification):

    • Hardware: C18 Reverse Phase Column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Validation Check: The spectrum must display a dominant peak showing

      
      .
      
  • Chiral SFC (ee% Determination):

    • Hardware: Chiralpak IG or IC column (5 µm, 4.6 x 250 mm).

    • Mobile Phase: Isocratic 80% supercritical CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA). The DEA additive is critical to suppress secondary interactions between the basic N4 amine and the silica support.

    • Validation Check: Baseline separation of the (R) and (S) enantiomers. The area-under-the-curve (AUC) for the (R)-peak must be

      
       of the total integrated area for high-fidelity screening.
      
  • NMR Structural Confirmation:

    • Dissolve 5 mg in

      
      .
      
    • Validation Check: Confirm the presence of the highly shielded cyclopropyl protons (multiplet at

      
       0.40 - 0.80 ppm) and the characteristic doublet of the C5-methyl group.
      

Synthetic Utility and Downstream Functionalization

The (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one scaffold features two distinct nitrogen atoms: the basic secondary amine (N4) and the non-basic lactam nitrogen (N7). This electronic differentiation allows for highly regioselective functionalization without the need for orthogonal protecting groups.

Pathway Core Scaffold (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one Boc Protection Boc-anhydride / TEA Core->Boc N4-Protection Red Reduction Borane-THF or LiAlH4 Core->Red Lactam Reduction Coupling Cross-Coupling Pd-catalyzed N-arylation Core->Coupling N4-Arylation

Figure 2: Divergent synthetic functionalization pathways for the spirocyclic scaffold.

Protocol 2: Regioselective N4-Arylation (Buchwald-Hartwig Cross-Coupling)

Causality Rationale: The lactam nitrogen (N7) is deactivated by resonance with the adjacent carbonyl. Therefore, palladium-catalyzed cross-coupling will occur exclusively at the N4 position. We select XPhos as the ligand because its bulky, electron-rich biaryl structure facilitates the reductive elimination step, which is often the kinetic bottleneck when coupling sterically hindered spirocyclic secondary amines.

Step-by-Step Methodology:

  • Reagent Setup: Inside an argon-filled glovebox, combine (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol),

    
     (0.05 equiv, 2.5 mol%), XPhos (0.1 equiv, 5 mol%), and 
    
    
    
    (2.0 equiv, 1.0 mmol) in an oven-dried 10 mL microwave vial.
  • Solvent Addition: Add 2.5 mL of anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a crimp cap, remove it from the glovebox, and heat the mixture at 100 °C in an oil bath for 12 hours under vigorous magnetic stirring.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification & Validation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to 10% Methanol in Dichloromethane. Self-Validation: The disappearance of the N4-H proton signal (typically a broad singlet around

    
     2.0-2.5 ppm) in the post-reaction 
    
    
    
    NMR validates successful coupling.

Conclusion

The incorporation of (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one into lead compounds represents a sophisticated approach to escaping "flatland." By carefully selecting vendors that provide high enantiomeric purity and implementing rigorous, causality-driven QC workflows like Chiral SFC, medicinal chemists can leverage this scaffold to drastically improve the physicochemical properties, target selectivity, and clinical viability of their drug candidates.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry, 52(22), 7132-7131 (2009). URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682 (2014). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Protection of 4,7-Diazaspiro[2.5]octan-6-one

This Application Note and Protocol Guide details the strategic N-protection of 4,7-diazaspiro[2.5]octan-6-one , a critical spirocyclic scaffold in medicinal chemistry. Introduction & Structural Analysis The 4,7-diazaspir...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic N-protection of 4,7-diazaspiro[2.5]octan-6-one , a critical spirocyclic scaffold in medicinal chemistry.

Introduction & Structural Analysis

The 4,7-diazaspiro[2.5]octan-6-one scaffold represents a privileged class of conformationally restricted pharmacophores. Its unique spiro[2.5] geometry fuses a cyclopropane ring to a piperazinone-like core, offering precise vector orientation for drug design. However, the presence of two distinct nitrogen centers requires a rigorous understanding of their reactivity to achieve successful functionalization.

Reactivity Profile: The Tale of Two Nitrogens

To design an effective protection strategy, one must differentiate the two nitrogen atoms within the heterocycle:

  • N4 (Amine): A secondary amine attached directly to the spiro center (C3). It is basic (pKa ~8-9) and highly nucleophilic. This is the primary target for standard N-protection (Boc, Cbz, Fmoc).

  • N7 (Lactam): An amide nitrogen situated between the carbonyl (C6) and a methylene group (C8). It is non-basic and weakly acidic (pKa ~16-17). It requires deprotonation (e.g., NaH) to participate in nucleophilic substitution.

Strategic Implication: Under standard neutral or basic conditions, electrophiles (Boc₂O, Cbz-Cl) will regioselectively react with N4 . Protection of N7 typically requires prior protection of N4, followed by base-mediated alkylation.

Stability Considerations
  • Cyclopropane Ring: The spiro-fused cyclopropane is generally stable to standard acidic (TFA/DCM) and basic conditions. However, catalytic hydrogenation (used for Cbz/Bn removal) carries a risk of reductive ring opening. Protocols must be tuned to prevent this side reaction.

Experimental Protocols

Protocol A: Regioselective N4-Boc Protection

Objective: High-yield synthesis of tert-butyl 6-oxo-4,7-diazaspiro[2.5]octane-4-carboxylate. Mechanism: Nucleophilic attack of the N4 amine on the di-tert-butyl dicarbonate anhydride.

Materials
  • Substrate: 4,7-diazaspiro[2.5]octan-6-one (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Workup: 0.5 M HCl, Brine, Na₂SO₄

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4,7-diazaspiro[2.5]octan-6-one (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of Boc₂O (11 mmol, 2.4 g) in DCM (10 mL) dropwise over 15 minutes. Explanation: Slow addition at low temperature minimizes potential bis-protection or side reactions at the lactam, although N7 reactivity is low.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin). The free amine spot should disappear.

  • Quench & Wash: Dilute with DCM (50 mL). Wash sequentially with 0.5 M HCl (2 x 30 mL) to remove excess base/amine, followed by saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM).

Expected Yield: 85–95% Appearance: White to off-white solid.

Protocol B: N4-Cbz Protection (Acid-Stable Alternative)

Objective: Synthesis of benzyl 6-oxo-4,7-diazaspiro[2.5]octane-4-carboxylate. Use Case: When the protecting group must survive acidic conditions (e.g., subsequent TFA treatment).

Materials
  • Substrate: 4,7-diazaspiro[2.5]octan-6-one (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: NaHCO₃ (2.5 equiv)

  • Solvent: 1:1 mixture of THF and Water

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the substrate (10 mmol) in THF (25 mL) and Water (25 mL). Add solid NaHCO₃ (25 mmol).

  • Addition: Cool to 0 °C. Add Cbz-Cl (11 mmol) dropwise.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Refinement: Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Caution - Deprotection: When removing Cbz, standard Pd/C hydrogenation may open the cyclopropane ring. Recommended Deprotection: Use HBr/Acetic acid (harsh) or TMSI (mild) if hydrogenation shows ring cleavage.

Protocol C: Orthogonal N7-Alkylation (Lactam Protection)

Objective: Functionalization of the amide nitrogen (N7) while N4 is protected. Prerequisite: N4 must be protected (e.g., N4-Boc) to prevent competitive alkylation.

Step-by-Step Methodology
  • Dissolution: Dissolve N4-Boc-4,7-diazaspiro[2.5]octan-6-one (5 mmol) in anhydrous DMF (15 mL). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 6 mmol, 1.2 equiv). Stir at 0 °C for 30 min until gas evolution ceases. Note: The lactam proton is removed, forming the amide anion.

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide or Methyl Iodide, 6 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Quench carefully with water. Extract with EtOAc.[1] Wash organics extensively with water/LiCl solution to remove DMF.

  • Outcome: Yields the N4-Boc, N7-alkylated bis-protected species.

Data Summary & Troubleshooting

Reagent Compatibility Table
Protecting GroupReagentBase/ConditionsStabilityDeprotectionSuitability for Spiro Core
Boc Boc₂OTEA/DCMBase, Nucleophiles, H₂TFA or HCl/DioxaneExcellent (Standard)
Cbz Cbz-ClNaHCO₃/THF:H₂OAcid, mild BaseH₂/Pd (Risk of ring opening) or HBr/AcOHGood (Use alternative deprotection)
Fmoc Fmoc-OSuNaHCO₃/DioxaneAcidPiperidine (Base)Moderate (Base sensitivity)
Benzyl (Bn) BnBrNaH/DMF (for N7)Acid, BaseH₂/Pd (Risk of ring opening)N7 Specific
Troubleshooting Guide
  • Problem: Low yield in N4-Boc protection.

    • Root Cause:[1][2][3] Poor solubility of the spiro-lactam in DCM.

    • Solution: Switch solvent to THF or a DCM/MeOH (9:1) mixture (though MeOH reacts with Boc₂O slowly, it is usually negligible if amine is nucleophilic enough; pure THF is safer).

  • Problem: Cyclopropane ring opening during deprotection.

    • Root Cause:[1][2][3] Hydrogenolysis (Pd/C + H₂) reduces the strained ring.

    • Solution: Use acid-labile groups (Boc) or chemical deprotection for Cbz (e.g., BBr₃, TMSI).

Visualizing the Workflow

The following diagram illustrates the regioselectivity and workflow for protecting the 4,7-diazaspiro[2.5]octan-6-one scaffold.

G cluster_legend Key Start 4,7-diazaspiro[2.5]octan-6-one (Unprotected) N4_Path Path A: N4 Protection (Kinetic Control) Start->N4_Path N7_Path Path B: N7 Functionalization (Thermodynamic/Base) Start->N7_Path Direct N7 alkylation difficult without N4 protection Reagent_Boc Boc2O / TEA (Electrophile) N4_Path->Reagent_Boc Boc_Product N4-Boc-4,7-diazaspiro... (Stable Intermediate) Reagent_NaH NaH / Alkyl Halide (Strong Base) Boc_Product->Reagent_NaH Bis_Product N4-Boc, N7-Alkyl Derivative Reagent_Boc->Boc_Product Nucleophilic Attack (N4 Amine) Reagent_NaH->Bis_Product Amide Deprotection (N7 Lactam) Legend Blue Arrow: Primary Protocol Green Arrow: Secondary Protocol

Caption: Workflow demonstrating the regioselective protection of N4 (Amine) followed by optional N7 (Lactam) functionalization.

References

  • Synthesis of 4,7-diazaspiro[2.5]octane compounds. Google Patents. CN111943894A.[1] Available at:

  • Preparation method of 4,7-diazaspiro[2.5]octane derivatives.Google Patents. CN108863958A.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for the Alkylation of Spirocyclic Lactams

Mechanistic Insights, Reaction Optimization, and Troubleshooting Spirocyclic lactams have emerged as privileged scaffolds in modern drug discovery. Their high fraction of sp³-hybridized carbons (Fsp³), inherent three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Reaction Optimization, and Troubleshooting

Spirocyclic lactams have emerged as privileged scaffolds in modern drug discovery. Their high fraction of sp³-hybridized carbons (Fsp³), inherent three-dimensionality, and conformational rigidity make them ideal for exploring complex chemical space[1]. However, the derivatization of these scaffolds—specifically via alkylation—presents unique synthetic challenges. Depending on the target site, chemists must choose between N-alkylation (functionalizing the lactam nitrogen) and α-alkylation (functionalizing the carbon adjacent to the carbonyl).

This application note provides a comprehensive guide to the reaction conditions, mechanistic causality, and self-validating protocols required to successfully alkylate spirocyclic lactams.

Strategic Decision Matrix: N-Alkylation vs. α-Alkylation

The regioselectivity of lactam alkylation is governed by the distinct pKa values of the available protons and the steric environment of the spirocyclic ring system.

  • N-Alkylation: The lactam N-H bond is weakly acidic (pKa ~16–18 in DMSO). Deprotonation is relatively straightforward and is typically achieved using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent.

  • α-Alkylation: The α-protons are significantly less acidic (pKa ~25–30). Removing these protons requires a strong, non-nucleophilic base at cryogenic temperatures to generate a reactive enolate intermediate.

DecisionTree Start Spirocyclic Lactam Derivatization Q1 Target Site? Start->Q1 N_Alk N-Alkylation (Lactam N-H) Q1->N_Alk Nitrogen Alpha_Alk α-Alkylation (C-H adjacent to C=O) Q1->Alpha_Alk Alpha-Carbon Base1 Base: NaH or K2CO3 Solvent: DMF/THF Temp: 0 °C to RT N_Alk->Base1 Base2 Base: LiHMDS or LDA Solvent: THF Temp: -78 °C Alpha_Alk->Base2

Decision matrix for selecting spirocyclic lactam alkylation conditions based on the target site.

N-Alkylation: Causality and Protocol

Mechanistic Rationale

To achieve efficient N-alkylation, the solvent and base must act synergistically. Sodium hydride (NaH) irreversibly deprotonates the lactam, driving the equilibrium forward through the evolution of hydrogen gas. N,N-Dimethylformamide (DMF) is the solvent of choice; as a polar aprotic solvent, it effectively solvates the sodium cation while leaving the lactam nitrogen anion relatively "bare" and highly nucleophilic.

Self-Validating Protocol: N-Alkylation

This protocol includes internal visual checks to ensure reaction integrity.

  • Preparation: Charge an oven-dried flask with the spirocyclic lactam (1.0 equiv) and anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Check: You must observe immediate effervescence (H₂ gas evolution). If no bubbling occurs, the NaH has likely degraded to NaOH due to moisture exposure, and the reaction will fail.

  • Electrophile Addition: Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear or slightly yellow. Add the alkyl halide (1.5 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

α-Alkylation: Enolate Formation and Trapping

Mechanistic Rationale

α-Alkylation requires the generation of a lithium enolate. Lithium hexamethyldisilazide (LiHMDS) is strictly preferred over Lithium diisopropylamide (LDA) for spirocyclic systems. The extreme steric bulk of the hexamethyldisilazide anion prevents unwanted nucleophilic attack on the lactam carbonyl (which would lead to ring-opening). Furthermore, mechanistic studies reveal that LiHMDS mediates enolization via a highly structured dimer-based mechanism, where the lithium counterion provides crucial Lewis acid coordination to stabilize the transition state[2]. The reaction must be kept at -78 °C to ensure kinetic control and prevent self-condensation of the lactam.

Workflow Step1 1. Preparation Dry THF, -78 °C Argon Atmosphere Step2 2. Enolization Add LiHMDS dropwise Stir 30-60 min Step1->Step2 Step3 3. Electrophile Add Alkyl Halide (Optional: HMPA) Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq) Extract & Purify Step3->Step4

Step-by-step experimental workflow for the α-alkylation of spirocyclic lactams.

Self-Validating Protocol: α-Alkylation
  • Preparation: In an oven-dried flask under argon, dissolve the spirocyclic lactam (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Quality Check: Draw the commercially available LiHMDS solution (1.0 M in THF, 1.1 equiv) into a plastic syringe.

    • Self-Validation Check: The appearance of the LiHMDS solution in the plastic syringe should be a very light yellow/orange in color and clear. If the solution is dark orange or cloudy, the titer has degraded, and complete enolate formation will fail[3].

  • Enolization: Add the LiHMDS solution dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Expert Tip: If the electrophile is unreactive, add 10% v/v of HMPA or DMPU to break up the lithium enolate aggregates and increase reactivity.

  • Quench: Stir at -78 °C for 2 hours, then quench directly at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature before standard aqueous workup.

Data Presentation & Troubleshooting

To ensure reproducibility across different spirocyclic scaffolds, the quantitative parameters of the base/solvent systems and common troubleshooting steps are summarized below.

Table 1: Quantitative Comparison of Base/Solvent Systems for Lactam Alkylation

Alkylation TypeTarget pKaPreferred BaseSolventTempMechanistic Rationale
N-Alkylation ~16–18NaH (60% disp.)DMF0 °C to RTIrreversible deprotonation; polar aprotic solvent enhances N-nucleophilicity.
α-Alkylation ~25–30LiHMDS (1.0 M)THF-78 °CSterically hindered base prevents nucleophilic attack; Li⁺ stabilizes the enolate[2].
Pd-Catalyzed N/AK₂CO₃ / Pd(0)DMSO/THF70 °CUsed for complex arylative carbocyclization cascades to build spirolactams[4].

Table 2: Troubleshooting Guide for α-Alkylation

ObservationPotential CauseCorrective Action
Low yield / Unreacted SM Degraded LiHMDS titerEnsure LiHMDS is light yellow/clear, not cloudy[3]. Use a freshly opened bottle.
Poly-alkylation Excess base or high tempMaintain strict stoichiometry (1.05–1.1 eq base); strictly maintain -78 °C bath.
Ring-opening side products Base acting as nucleophileSwitch from LDA to the bulkier LiHMDS or KHMDS.
Sluggish alkylation Strong enolate aggregationAdd a polar co-solvent (HMPA or DMPU) prior to electrophile addition.

References

  • Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions. ResearchGate. Available at:[Link]

  • Stereoselective Spirolactam Synthesis via Palladium Catalyzed Arylative Allene Carbocyclization Cascades. Organic Letters - ACS Publications. Available at:[Link]

  • Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Godenschwager, P. F.; Collum, D. B. Journal of the American Chemical Society. 2008, 130 (27), 8726-8732. Available at:[Link]

  • Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Organic Syntheses (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols: Engineering Kinase Inhibitors with Spiro-Lactam Scaffolds

Introduction: Escaping "Flatland" in Kinase Drug Discovery Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, planar heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Kinase Drug Discovery

Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, planar heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) that mimic the adenine ring of ATP. While effective at binding the kinase hinge region, these planar molecules often suffer from poor physicochemical properties, high promiscuity (off-target toxicity), and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these limitations, modern medicinal chemistry has shifted toward three-dimensional (3D) architectures[2]. Spiro-lactams—characterized by two rings joined at a single tetrahedral carbon atom and containing a cyclic amide—have emerged as privileged scaffolds. They offer a rigid, non-planar geometry that perfectly addresses the limitations of traditional inhibitors by projecting functional groups into distinct spatial vectors, thereby enhancing target selectivity and metabolic stability[1][3].

Mechanistic Rationale: Why Spiro-Lactams?

As an application scientist, it is critical to understand the causality behind selecting a spiro-lactam core over a traditional planar ring:

  • Precision Hydrogen Bonding: The lactam motif provides a highly directional hydrogen bond donor (NH) and acceptor (C=O) pair. In kinases like CDK8 and CDK19, the spirolactam amide acts as a critical bridge, simultaneously interacting with the catalytic Lysine (Lys52) and the Aspartate (Asp173) of the highly conserved DMG (Asp-Met-Gly) motif[4].

  • Enhanced Selectivity via Vectorial Projection: The sp3-hybridized spiro carbon forces the molecule into a rigid 3D conformation. This allows the precise projection of substituents into narrow allosteric pockets or solvent-exposed regions that differ slightly between closely related kinases. For example, spiro-azaindolines have been successfully used to achieve high selectivity for Hematopoietic Progenitor Kinase 1 (HPK1) over the closely related off-target LCK[3].

  • Metabolic Shielding: Planar aromatic rings are electron-rich and prime targets for CYP450 oxidation. By replacing these aromatic systems with sp3-rich spirocyclic lactams, the metabolic "soft spots" are removed. This structural shift significantly lowers intrinsic clearance (CLint) and improves the pharmacokinetic profile of the drug candidate[3][5].

Mechanism of spiro-lactam HPK1 inhibitors in enhancing T-cell activation.

Quantitative Data: Flat vs. 3D Spiro-Lactam Inhibitors

The transition from a planar scaffold to a spiro-lactam architecture yields measurable improvements in both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical property shifts observed during the optimization of kinase inhibitors (e.g., HPK1 and CDK8 programs)[3][5].

ParameterTraditional Planar Scaffold (e.g., 7-Azaindole)Spiro-Lactam Scaffold (e.g., Spiro-azaindoline)Causality / Mechanistic Driver
Kinase IC₅₀ 10 - 50 nM0.5 - 5 nMOptimal 3D fit and bidentate H-bonding via the lactam core.
Selectivity Fold Low (cross-reacts with LCK/CDKs)>100-fold over off-targetsRigid projection of bulky groups into non-conserved pockets.
Microsomal Stability Poor (High clearance, >50 µL/min/mg)Excellent (Low clearance, <10 µL/min/mg)Elimination of electron-rich aromatic CYP450 oxidation sites.
Solubility Low (due to π-π stacking)HighDisruption of crystal lattice packing by the sp3 spiro center.

Experimental Protocols

Protocol 1: Synthesis of a Spiro-Gamma-Lactam Scaffold via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a robust, stereoselective method for constructing spiro-gamma-lactams (e.g., spiro[indoline-3,2'-pyrrolidin]-2-ones)[2]. This protocol establishes the core 3D framework prior to functionalization.

Materials:

  • Isatin derivative (1.0 eq)

  • Secondary amino acid (e.g., sarcosine or proline) (1.2 eq)

  • Activated alkene (e.g., substituted chalcone) (1.0 eq)

  • Solvent: Methanol or Toluene

  • Equipment: Reflux apparatus, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology:

  • Ylide Generation: Dissolve the isatin derivative and the amino acid in 20 mL of methanol in a round-bottom flask. Stir at 60°C for 30 minutes. Rationale: This condensation generates the azomethine ylide (the 1,3-dipole) in situ.

  • Cycloaddition: Add the activated alkene to the reaction mixture. Elevate the temperature to reflux (approx. 65°C for methanol) and stir for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the bright orange isatin spot and the appearance of a new, lower-Rf spot indicates successful cycloaddition.

  • Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with brine.

  • Purification & Validation: Purify the crude product via flash column chromatography. Validate the spirocyclic structure using ¹H NMR: look for the disappearance of the alkene protons and the emergence of complex multiplets corresponding to the newly formed sp3-hybridized pyrrolidine ring[2].

Protocol 2: TR-FRET Kinase Binding Assay for Spiro-Lactam Validation

To validate the synthesized spiro-lactam as a potent kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay measures the ability of the inhibitor to displace a fluorescent tracer or prevent substrate phosphorylation.

Materials:

  • Recombinant Kinase (e.g., HPK1 or CDK8/Cyclin C complex)

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spiro-lactam inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic dispenser.

  • Kinase Incubation: Add 5 µL of the recombinant kinase solution (diluted in assay buffer) to the wells. Incubate at room temperature for 15 minutes to allow the spiro-lactam to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the predetermined Km concentration) and the biotinylated substrate peptide. Incubate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), the Eu-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation & Quality Control:

    • Controls: Include wells with DMSO only (Maximum activity, 0% inhibition) and a known pan-kinase inhibitor like Staurosporine (Minimum activity, 100% inhibition).

    • Z'-Factor: Calculate the Z'-factor using the control wells. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed IC₅₀ shifts are due to the spiro-lactam's structural properties, not assay noise.

Standard workflow for the development and validation of spiro-lactam kinase inhibitors.

References

Sources

Application

Incorporation of (R)-5-Methyl-4,7-diazaspirooctan-6-one into Macrocyclic Scaffolds

Incorporation of (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one into Macrocyclic Scaffolds Application Note & Synthetic Protocols for Peptidomimetics and Drug Discovery Introduction & Mechanistic Rationale The transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Incorporation of (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one into Macrocyclic Scaffolds

Application Note & Synthetic Protocols for Peptidomimetics and Drug Discovery

Introduction & Mechanistic Rationale

The transition from linear peptides to macrocyclic therapeutics is often hindered by poor cyclization thermodynamics, high rates of intermolecular oligomerization, and rapid proteolytic degradation. The incorporation of conformationally restricted building blocks—specifically spirocyclic piperazinones—addresses these fundamental challenges.

The scaffold (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one (CAS: 1199792-82-9) serves as a highly rigid, chiral dipeptide surrogate. Structurally, the


 segment mimics an Alanine residue (with the (R)-methyl group at C5), while the 

bridge cyclizes back onto the alpha-amine. When the lactam nitrogen (

) is alkylated with an acetic acid appendage, the resulting molecule perfectly mimics an Ala-Gly dipeptide locked in a stable

-turn conformation.

This geometric pre-organization leverages the Thorpe-Ingold effect . By restricting the dihedral angles (


) of the linear precursor, the entropic penalty (

) of macrocyclization is drastically reduced. This shifts the kinetic competition away from linear oligomerization and heavily favors intramolecular ring closure . Furthermore, the diazaspiro[1]octane core is a proven bioisostere that imparts exceptional metabolic stability against serum proteases .

Logic N1 Spirocyclic Piperazinone N2 Steric Bulk (Spiro-cyclopropyl) N1->N2 N3 Restricted Dihedral Angles N2->N3 N4 Pre-organized Turn Motif N3->N4 N5 Favorable Macrocyclization N4->N5

Thermodynamic logic of spirocycle-induced pre-organization for macrocyclization.

Physicochemical Profiling & Performance Data

The empirical advantages of replacing a standard linear dipeptide (Ala-Gly) with the derivatized spiro-piperazinone surrogate are summarized below. The data reflects standard high-dilution cyclization conditions (1 mM) and human serum stability assays .

MetricLinear Ala-Gly PrecursorSpiro-Piperazinone SurrogateAnalytical Method
Macrocyclization Yield 15% – 25%75% – 85%UPLC-MS (UV 214 nm)
Oligomerization Ratio > 60% (Intermolecular)< 8%SEC / LC-MS
Proteolytic Half-Life (

)
< 1.5 hours> 72 hoursHuman Serum Assay
Conformational State Random CoilStable

-turn
2D-NMR (NOESY)

Strategic Workflow & Experimental Methodologies

To utilize the commercial (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one scaffold in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc-protected amino acid handle. The following self-validating protocols detail the synthesis of the building block, its on-resin assembly, and subsequent solution-phase macrocyclization.

Pathway cluster_0 Building Block Preparation cluster_1 Macrocyclization Workflow A Scaffold (CAS 1199792-82-9) B Fmoc Protection (N4) Fmoc-OSu, Na2CO3 A->B C N-Alkylation (N7) t-Bu-bromoacetate, NaH B->C D Ester Cleavage TFA/DCM C->D E SPPS Assembly (COMU/DIPEA) D->E Purified Fmoc-Acid F Resin Cleavage (1% TFA for 2-CTC) E->F G High-Dilution Cyclization (HATU, 1 mM) F->G H Global Deprotection (95% TFA) G->H

Synthetic workflow for spiro-piperazinone building block preparation and macrocyclization.
Protocol 1: Synthesis of Fmoc-(R)-Spiro-Piperazinone-Acetic Acid

Causality: The bare scaffold contains a secondary amine (


) and a lactam nitrogen (

). To integrate this into Fmoc-SPPS,

must be Fmoc-protected, and

must be alkylated to provide a carboxylic acid handle.
  • Fmoc Protection: Dissolve 1.0 eq of (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one in a 1:1 mixture of 1,4-Dioxane and

    
    . Add 2.0 eq of 
    
    
    
    , followed by dropwise addition of 1.1 eq Fmoc-OSu dissolved in Dioxane. Stir at room temperature for 12 hours.
    • Expert Insight: Fmoc-OSu is strictly preferred over Fmoc-Cl to prevent the formation of dipeptide impurities and minimize over-acylation.

  • N-Alkylation: Isolate the Fmoc-protected intermediate and dissolve in anhydrous DMF under Argon. Cool to 0 °C and carefully add 1.2 eq of Sodium Hydride (NaH, 60% dispersion). Stir for 15 minutes, then add 1.1 eq of tert-butyl bromoacetate. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Expert Insight: The lactam

      
       is only weakly acidic; NaH is required for quantitative deprotonation. The tert-butyl ester protects the nascent carboxylate during alkylation.
      
  • Ester Cleavage: Extract and dry the alkylated product. Treat with a 50% TFA / 50% DCM solution for 2 hours at room temperature to selectively remove the tert-butyl group. Evaporate under reduced pressure to yield the final Fmoc-acid building block.

Validation Checkpoint: Analyze the final product via LC-MS. The desired Fmoc-acid should exhibit an


 peak at 

. The complete absence of the

peak confirms total consumption of the starting scaffold.
Protocol 2: On-Resin Assembly

Causality: Coupling amino acids onto the highly hindered secondary amine (


) of the spirocycle requires highly reactive uronium salts. Standard reagents like HBTU will result in significant deletion sequences.
  • Resin Loading: Load the C-terminal amino acid onto a 2-Chlorotrityl chloride (2-CTC) resin.

    • Expert Insight: 2-CTC resin is mandatory. It allows for mild acidic cleavage (1% TFA) that releases the fully protected linear peptide, which is required for solution-phase cyclization.

  • Coupling the Spiro-Scaffold: Deprotect the resin. Dissolve 3.0 eq of the synthesized Fmoc-Spiro-Piperazinone-Acid, 3.0 eq of COMU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours.

  • Chain Elongation: Following Fmoc deprotection of the spirocycle, couple the next amino acid using COMU/DIPEA at 50 °C for 1 hour to overcome the steric hindrance of the spiro-adjacent amine.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM (10 x 2 mins) to release the protected linear sequence.

Validation Checkpoint: Perform a test cleavage on 5 mg of resin. LC-MS must confirm the exact mass of the fully protected linear peptide. A negative Kaiser test confirms the complete acylation of the spiro-scaffold.

Protocol 3: High-Dilution Solution-Phase Macrolactamization

Causality: Even with a pre-organized


-turn conformation, high dilution is critical to statistically eliminate intermolecular collisions, thereby driving the equilibrium exclusively toward the intramolecular macrocycle.
  • Preparation: Dissolve the protected linear peptide in anhydrous DMF to achieve a final concentration of

    
     to 
    
    
    
    M (1 mM or less).
  • Activation & Cyclization: Add 3.0 eq of DIPEA to the solution. Using a syringe pump, slowly add 1.5 eq of HATU dissolved in DMF over 2 hours under vigorous stirring.

  • Global Deprotection: Concentrate the cyclized product under high vacuum. Treat with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours to remove all side-chain protecting groups.
    
  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude macrocycle via preparative RP-HPLC.

Validation Checkpoint: Post-cyclization LC-MS must show a mass shift of exactly -18 Da (loss of


) relative to the linear precursor. An Ellman’s or Ninhydrin test of the cyclized product must be negative, confirming the absence of unreacted primary amines.

References

  • Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway Chemical Science, RSC Publishing URL:[Link]

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities Acta Pharmaceutica Sinica B, PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization Strategies for N4/N7 Diazaspiro Scaffolds

This Application Note is designed for medicinal chemists and process development scientists focusing on the orthogonal functionalization of diazaspiro scaffolds. While specific numbering (e.g., N4/N7 vs.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the orthogonal functionalization of diazaspiro scaffolds. While specific numbering (e.g., N4/N7 vs. N2/N6) depends on the ring size (e.g., [2.5] vs. [3.3] systems), this guide addresses the universal challenge: differentiating two secondary amines within a rigid, spiro-fused architecture.

We focus on the 4,7-diazaspiro[2.5]octane (an N4/N7 system) and the chemically homologous 2,7-diazaspiro[3.5]nonane (a widely used N2/N7 system) to demonstrate these principles.

Introduction: The "Escape from Flatland"

Diazaspiro cycles are critical "Fsp3-rich" scaffolds in modern drug discovery, offering defined exit vectors that improve solubility and metabolic stability compared to flat aromatic heterocycles. However, their utility is often bottlenecked by the difficulty in differentiating the two nitrogen atoms (e.g., N4 and N7), which are often both secondary amines with similar pKa values.

This guide details three strategies to break this symmetry:

  • Steric Differentiation: Exploiting the local environment (e.g., spiro-center proximity).

  • Electronic Modulation: Leveraging subtle pKa differences between ring sizes (e.g., azetidine vs. piperidine).

  • Thermal/Kinetic Control: Using temperature to control reaction rates at the more nucleophilic center.

Strategic Framework

Strategy A: pKa and Nucleophilicity-Driven Selectivity

In asymmetric spiro systems (e.g., [3.5] or [2.5] rings), the nitrogen atoms reside in rings of different strain.

  • Smaller Rings (3-4 membered): The nitrogen often exhibits higher s-character in its lone pair (due to ring strain), potentially lowering nucleophilicity compared to unstrained rings, despite similar basicity.

  • Larger Rings (5-6 membered): Typically display "standard" secondary amine nucleophilicity.

Rule of Thumb: Under kinetic control (low temp, stoichiometric reagent), electrophiles (Boc2O, Cbz-Cl) preferentially react with the nitrogen in the larger, less strained ring (e.g., N7 in a [2.5] system) or the position furthest from the sterically demanding spiro-center.

Strategy B: The "Temporary Silicon" Mask

For scenarios where direct differentiation is difficult, a "double protection / single deprotection" strategy is robust.

  • Global protection (e.g., bis-benzylation).

  • Selective deprotection (e.g., ACE-Cl or hydrogenation) based on steric accessibility.

Experimental Protocols

Protocol 1: Kinetic Separation via Selective Boc-Protection

Target: Selective protection of the less hindered amine (typically N7 in [2.5] or [3.5] systems).

Materials:

  • Diazaspiro diamine (1.0 equiv)

  • Boc-anhydride (0.95 equiv) — Crucial: use slight deficit to prevent bis-protection.

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the diazaspiro diamine (10 mmol) in anhydrous DCM (50 mL) and cool to -78°C (dry ice/acetone bath).

    • Why: Low temperature maximizes the kinetic difference between the two amines.

  • Addition: Add TEA (15 mmol). Then, add Boc2O (9.5 mmol) dissolved in DCM (10 mL) dropwise over 1 hour .

    • Why: Slow addition ensures the concentration of electrophile remains low, favoring the most reactive amine.

  • Equilibration: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours. Do not warm to room temperature immediately.

  • Quench & Workup: Quench with water (20 mL). Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: The crude will contain mostly mono-Boc (N7) and unreacted starting material. Bis-Boc is minimized. Separate via flash chromatography (MeOH/DCM gradient).

Protocol 2: Orthogonal Arylation (SNAr)

Target: Installing a heteroaryl group on the more nucleophilic nitrogen (N7) while leaving N4/N2 free.

Materials:

  • Diazaspiro scaffold (1.0 equiv)

  • 2-Chloropyrimidine or similar SNAr electrophile (1.0 equiv)

  • DIPEA (2.5 equiv)

  • DMSO or NMP (Polar aprotic solvent promotes SNAr)

Procedure:

  • Setup: Mix diazaspiro diamine (1.0 equiv) and DIPEA (2.5 equiv) in DMSO (0.2 M concentration).

  • Reaction: Add the heteroaryl chloride (1.0 equiv) at Room Temperature (RT).

  • Monitoring: Monitor by LCMS.

    • Observation: The less hindered/more nucleophilic nitrogen (N7) typically reacts within 1-4 hours at RT. The hindered nitrogen (N4/N2) usually requires heating (>80°C) to react.

  • Stop Point: Quench immediately upon consumption of the electrophile to prevent bis-arylation.

Data Summary: Reactivity Profiles

VariableN4/N2 Position (Small/Hindered Ring)N7 Position (Large/Exposed Ring)Recommended Strategy
Ring Size Typically 3 or 4-memberedTypically 5 or 6-membered--
Steric Bulk High (Proximal to Spiro center)Low (Distal)Target N7 first with bulky groups.
Nucleophilicity Moderate to LowHighN7 reacts faster with alkyl halides/anhydrides.
pKa (Approx) ~9.5 - 10.5~10.5 - 11.2Use pH-controlled extraction to separate isomers.
SNAr Reactivity Requires Heat (>80°C)Reacts at RTPerform SNAr at RT to selective tag N7.

Visualizing the Workflow

The following diagrams illustrate the decision logic for functionalizing these scaffolds.

Diagram 1: Strategic Decision Tree

This flowchart guides the chemist through selecting the correct pathway based on the desired final substitution pattern.

FunctionalizationStrategy Start Start: Naked Diazaspiro Diamine (N4/N7) Goal Goal: Orthogonal Substitution? Start->Goal CheckSterics Are N-environments sterically distinct? (e.g. [2.5] or [3.5] system) Goal->CheckSterics Distinct Yes (Asymmetric) CheckSterics->Distinct Asymmetric Identical No (Symmetric [3.3] or [4.4]) CheckSterics->Identical Symmetric PathA Path A: Kinetic Control (Low Temp Acylation) Distinct->PathA PathB Path B: Statistical Reaction (Use 0.6 eq Electrophile -> Recycle SM) Identical->PathB Step1 Step 1: Target N7 (Less Hindered) Reagent: Boc2O (0.95 eq) @ -78°C PathA->Step1 Step2 Step 2: Functionalize N4 (Hindered) Reagent: R-X / Reductive Amination Step1->Step2 Result Final Product: N7-Boc / N4-Functionalized Step2->Result

Caption: Decision matrix for selecting kinetic vs. statistical functionalization routes based on scaffold symmetry.

Diagram 2: Synthetic Workflow for N7-Selective Arylation

A specific protocol visualization for installing a heteroaryl group on N7 followed by N4 diversification.

SyntheticWorkflow Input Diazaspiro (NH-4, NH-7) Intermediate Intermediate: N7-Aryl / N4-H (Mono-arylated) Input->Intermediate SNAr (Kinetic Selectivity) Reagent1 Reagent: Ar-Cl (1.0 eq) DIPEA, DMSO, RT Reagent1->Intermediate Final Product: N7-Aryl / N4-Alkyl Intermediate->Final Reductive Amination Reagent2 Reagent: R-CHO STAB, DCE Reagent2->Final

Caption: Step-wise protocol for N7-selective SNAr followed by N4-reductive amination.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Evaluation of Physical Properties and Metabolic Stability. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4,7-Diazaspiro[2.5]octane and related spiro-systems. National Library of Medicine. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3] Link

  • BenchChem Technical Notes. (2025). Regioselective Functionalization of 7-Azaspiro[3.5]nonane.[4]Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during spiro-lactam synthesis

Technical Support Center: Advanced Spiro-Lactam Synthesis Topic: Prevention of Racemization & Stereochemical Erosion Document ID: TSC-SL-2026-03 Status: Active Executive Summary: The 3D-Scaffold Challenge Spiro-lactams (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Spiro-Lactam Synthesis Topic: Prevention of Racemization & Stereochemical Erosion Document ID: TSC-SL-2026-03 Status: Active

Executive Summary: The 3D-Scaffold Challenge

Spiro-lactams (including spiro-oxindoles, spiro-


-lactams, and spiro-

-lactams) represent "privileged structures" in drug discovery due to their high fraction of sp3-hybridized carbons (

) and rigid 3D vectorization. However, the formation of the quaternary spiro-center is thermodynamically precarious.

The Core Problem: Unlike flat aromatic systems, spiro-lactam synthesis often relies on reversible cyclization steps (e.g., Mannich/Retro-Mannich, Aldol) or high-energy intermediates (metal-carbenoids) where the barrier to racemization is lower than the barrier to formation.

This guide provides troubleshooting protocols to diagnose and arrest stereochemical erosion during synthesis and purification.

Critical Failure Modes & Troubleshooting Protocols

Module A: The Retro-Mannich Trap (Spiro-Oxindoles)

Context: In the synthesis of spiro-oxindoles via 1,3-dipolar cycloaddition or organocatalytic cascades, a common observation is high initial diastereoselectivity that degrades over time or during workup.

Symptom:

  • Initial NMR shows single diastereomer.

  • Final isolated product is a mixture or racemate.[1]

  • Loss of chirality at the C3-position of the oxindole core.

Root Cause Analysis: The spiro-cyclization is often reversible. If the reaction reaches thermodynamic equilibrium, the cis-kinetic product may convert to the trans-thermodynamic product or racemize via a Retro-Mannich pathway, particularly if the C2 position carries symmetrical substituents or if the temperature is uncontrolled.

Protocol 1: Kinetic Locking

  • Temperature Control: Conduct the cyclization at the lowest viable temperature (often -78°C to -20°C) to favor the kinetic product.

  • Quench Strategy: Do not allow the reaction mixture to warm to RT before quenching. Quench with a strong buffer (e.g., pH 7 phosphate or dilute HCl) at cryogenic temperatures to protonate the intermediate enolate/amine immediately.

  • Substrate Design: Avoid symmetrical 2,2-dialkyl substitution on the electrophile if possible, as this lowers the barrier for the retro-reaction.

Visualization: The Retro-Mannich Racemization Loop

RetroMannich cluster_prevention Intervention Point Start Chiral Spiro-Lactam (Kinetic Product) Open Open Zwitterion/Intermediate (Achiral/Planar) Start->Open Retro-Mannich (Heat/Base) Open->Start Fast Cyclization Racemic Thermodynamic Mixture (Racemate/Epimer) Open->Racemic Re-closure (Thermodynamic Control)

Caption: Figure 1. The retro-Mannich pathway opens the rigid spiro-ring, destroying the stereocenter formed at the quaternary carbon.

Module B: Metal-Catalyzed C-H Activation (Ligand Dissociation)

Context: Using Pd(0) or Rh(III) for enantioselective C-H activation to form spiro-


-lactams.

Symptom:

  • Background reaction yields racemic product (e.g., 10-20% yield in control reaction without chiral ligand).

  • Enantiomeric Excess (ee) drops as conversion increases.

Root Cause Analysis: The metal center may catalyze a non-selective background reaction if the chiral ligand dissociates. In C-H activation, "ligand-free" pathways are often faster but non-selective.

Protocol 2: The "Ligand-Accelerated" Check

  • Stoichiometry: Ensure Ligand:Metal ratio is >1.2:1 (often 2:1) to suppress the formation of catalytically active but achiral metal species.

  • Additives: Use silver salts (e.g., AgSbF6) cautiously. While they abstract halides to open coordination sites, they can also strip the chiral ligand.

  • Validation: Run a "poisoning" experiment. Add a non-chiral competing ligand (like pyridine) in trace amounts. If the reaction stops completely, your chiral ligand is tightly bound (Good). If the reaction continues (producing racemate), your chiral ligand is dissociating (Bad).

Module C: The "Silica Gel" Effect (Post-Synthetic Epimerization)

Context: Spiro-


-lactams and spiro-isoxazolines are sensitive to acidic media.

Symptom:

  • Crude NMR shows dr > 20:1.

  • Purified product (after Flash Chromatography) shows dr 5:1 or lower.

Root Cause Analysis: Silica gel is slightly acidic (pH 5-6). This acidity is sufficient to protonate the lactam nitrogen or adjacent enolizable positions, facilitating ring-opening or epimerization of the spiro-center.

Protocol 3: Neutralization Workup

  • Pre-treatment: Pre-wash the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading the sample.
    
  • Alternative Phase: Switch to Neutral Alumina (Brockmann Grade III) for purification of sensitive spiro-lactams.

  • Rapid Filtration: If silica must be used, perform a "plug filtration" (vacuum assisted, <5 mins contact time) rather than a long gravity column.

Comparative Data: Reaction Conditions vs. Stereochemical Integrity

The following table summarizes the impact of reaction parameters on the enantiomeric excess (ee) of spiro-oxindole synthesis via organocatalytic cascades.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Stereocontrol
Solvent DCM or THFToluene or

Non-polar solvents often tighten the ion-pairing in transition states, improving ee.
Temperature 25°C (RT)-20°C to -78°CLower temp suppresses the Retro-Mannich pathway (See Fig 1).
Concentration 0.5 M0.05 M - 0.1 MHigh dilution prevents intermolecular aggregation that disrupts catalyst geometry.
Catalyst Load 5 mol%10-20 mol%Higher loading ensures the chiral pathway outcompetes the background racemic pathway.
Additives None4Å Molecular SievesRemoval of water prevents hydrolysis of imine intermediates, preserving the chiral pocket.

Diagnostic Decision Tree

Use this flow to determine the cause of low ee/dr in your spiro-lactam synthesis.

TroubleshootingTree Start Problem: Low ee% or dr in Spiro-Lactam CheckCrude 1. Check Crude NMR Is Crude ee/dr High? Start->CheckCrude CrudeGood Yes: Crude is High Purified is Low CheckCrude->CrudeGood Yes CrudeBad No: Crude is Low CheckCrude->CrudeBad No SilicaIssue Issue: Column Epimerization Action: Use Neutral Alumina or Et3N-treated Silica CrudeGood->SilicaIssue CheckTemp 2. Check Temp/Reversibility Is reaction at RT? CrudeBad->CheckTemp TempIssue Issue: Retro-Mannich/Aldol Action: Cool to -78°C Quench cold CheckTemp->TempIssue Yes CheckLigand 3. Check Background Rxn (For Metal Catalysis) CheckTemp->CheckLigand No LigandIssue Issue: Ligand Dissociation Action: Increase Ligand:Metal ratio Check for 'Ligand-Free' activity CheckLigand->LigandIssue

Caption: Figure 2. Step-by-step diagnostic flow for isolating the source of stereochemical loss.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a spiro-


-lactam via the Staudinger reaction (ketene + imine). The product is always racemic.[2] Why? 
A:  The standard Staudinger reaction involving acid chlorides and imines often proceeds via a zwitterionic intermediate that can isomerize.
  • Fix: Use a chiral auxiliary on the imine nitrogen (e.g., a chiral terpene or carbohydrate moiety) or employ a chiral nucleophilic catalyst (like a cinchona alkaloid derivative) to direct the face of the ketene attack. Ensure the base used to generate the ketene (e.g., Hunig's base) is added slowly to keep ketene concentration low (steady-state approximation).

Q2: My spiro-oxindole product racemizes when left in solution (CDCl3) overnight. A: Chloroform often contains trace HCl, which catalyzes the retro-Mannich reaction or enolization.

  • Fix: Filter your NMR solvent through basic alumina before use, or switch to

    
     (Benzene-d6) or 
    
    
    
    (DCM-d2) which are generally less acidic. Store the compound as a solid at -20°C, not in solution.

Q3: Can I use the Ugi reaction to make chiral spiro-lactams? A: Yes, but the Ugi-4CR is inherently non-stereoselective regarding the new chiral center unless influenced.

  • Fix: You must use a pre-organized chiral input (e.g., a chiral amino acid or a convertible isocyanide with a chiral auxiliary). Relying solely on the "spiro" constraint of a cyclic ketone input is usually insufficient for high diastereoselectivity.

References

  • Mechanism of Retro-Mannich in Spiro-oxindoles

    • Title: Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Spiro-Lactam Synthesis via C-H Activation

    • Title: Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration.[3]

    • Source: N
    • URL:[Link]

  • Organocatalytic Cascades & Spiro-Lactones/Lactams

    • Title: Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons.[4]

    • Source: OAE Publishing Inc.
    • URL:[Link][5]

  • Epimerization Risks in Spiro-Isoxazolines

    • Title: Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
    • Source: N
    • URL:[Link]

  • General Review on Spiro-Lactam Stereoselectivity

    • Title: Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams.
    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Rigid Spirocyclic Intermediates

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with rigid spirocyclic intermediates. The inherent three-dimensionality...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with rigid spirocyclic intermediates. The inherent three-dimensionality of spirocycles offers significant advantages in medicinal chemistry, including improved potency and selectivity.[1][2][3] However, their rigid nature and often increased lipophilicity can lead to poor aqueous solubility, a major hurdle in drug development.[4][5][6] This resource is designed to address these specific issues with practical, evidence-based solutions.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My spirocyclic compound precipitated out of the aqueous buffer during my in vitro assay. What are my immediate options to get reliable data?

Answer:

Precipitation during an assay can lead to variable and inaccurate results.[7] Here’s a prioritized approach to troubleshoot this issue:

Immediate Steps:

  • Lower the Compound Concentration: The simplest first step is to reduce the concentration of your stock solution (typically in DMSO) before diluting it into the aqueous buffer. This may keep the compound below its kinetic solubility limit.

  • Increase the DMSO Concentration in the Final Assay: A slight increase in the final DMSO concentration (e.g., from 0.5% to 1-2%) can enhance the solubility of lipophilic compounds. However, be mindful of the potential for DMSO to affect your biological assay; always run appropriate vehicle controls.

  • Utilize Co-solvents: If increasing DMSO is not an option, consider the addition of other water-miscible organic solvents, known as co-solvents.[8] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10] These agents work by reducing the polarity of the aqueous medium.[9]

Workflow for Co-solvent Screening:

Caption: A simple workflow for selecting an appropriate co-solvent.

Question 2: I have a promising spirocyclic lead, but its low aqueous solubility is hindering further development. What are the key strategies to systematically improve its solubility?

Answer:

Improving the intrinsic solubility of a lead compound is a critical step. Here are several established strategies:

  • Salt Formation: For ionizable compounds, forming a salt is often the most effective way to significantly increase aqueous solubility and dissolution rate.[11][12][][14] The choice of the counter-ion is crucial and requires a systematic screening process.[]

    • Expert Insight: A general rule of thumb is that a pKa difference of at least 2 units between the parent molecule and the salt former is needed for effective salt formation.[15]

  • Amorphous Solid Dispersions (ASDs): Converting a crystalline compound to its amorphous state can dramatically enhance solubility.[16][17][18][19] In an ASD, the amorphous drug is dispersed within a polymer matrix to prevent recrystallization.[18][20]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[4] Techniques like micronization and nanomilling are commonly employed.

  • Co-crystal Formation: This involves creating a new crystalline structure of the API with a neutral "co-former" molecule. This can be particularly useful for non-ionizable compounds.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10][11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[12][21][22]

Decision Tree for Solubility Enhancement Strategy:

G A Is the spirocyclic compound ionizable? B Yes A->B C No A->C D Salt Screening B->D E Co-crystal Screening C->E F Amorphous Solid Dispersions (ASDs) C->F G Particle Size Reduction C->G H Complexation (e.g., with Cyclodextrins) C->H

Caption: A decision-making framework for selecting a solubility enhancement technique.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[23] It reflects the solubility under non-equilibrium conditions and is often higher than thermodynamic solubility. This measurement is typically used in high-throughput screening during early drug discovery.[24][25][26][27][28][29]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[26] It is determined by allowing the solid to equilibrate with the solvent over a longer period (e.g., 24 hours).[23] This is a more accurate measure and is crucial for lead optimization and formulation development.[23][26]

Which to measure depends on the stage of your research:

  • Early Discovery/Hit-to-Lead: Kinetic solubility is generally sufficient for initial screening and ranking of compounds.

  • Lead Optimization/Preclinical Development: Thermodynamic solubility is essential for understanding the true solubility limitations and for developing formulations.

Q2: How can I predict the solubility of my spirocyclic compounds in silico?

A2: Several computational models can predict aqueous solubility.[24][30][31] These models use various molecular descriptors to estimate solubility. While these predictions are not a substitute for experimental data, they can be valuable for:

  • Prioritizing which compounds to synthesize.

  • Identifying potential solubility liabilities early in the design process.

  • Providing insights into the structural features that influence solubility.

Q3: Are there any structural modifications I can make to my spirocyclic scaffold to improve solubility?

A3: Yes, medicinal chemists can incorporate specific structural features to enhance solubility:

  • Introduce Polar Functional Groups: Adding groups like hydroxyls, amides, or sulfonamides can increase polarity and hydrogen bonding potential with water.

  • Incorporate Heteroatoms: Replacing carbon atoms with nitrogen or oxygen within the spirocyclic rings can improve solubility.[32] For example, oxa-spirocycles have been shown to have significantly higher water solubility than their carba-analogs.[32]

  • Reduce Lipophilicity (logP/logD): Modifying peripheral substituents to be less greasy can lower the overall lipophilicity of the molecule.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted for a 96-well plate format and is suitable for early-stage drug discovery.

Materials:

  • Test compounds in DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent for analysis)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a dilution series of your compound in DMSO in a separate 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to the corresponding wells of a new 96-well plate.

  • Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect for precipitation.

  • Measure the absorbance at the compound's λmax using a plate reader.

  • Filter the solutions through a 96-well filter plate.

  • Measure the absorbance of the filtrate.

  • Calculate the solubility by comparing the absorbance of the filtered solution to a standard curve.

Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed and where the absorbance of the filtered solution is comparable to that of the unfiltered solution.

Table 1: Example Kinetic Solubility Data

Compound IDHighest Soluble Concentration (µM)Visual Observation
Spiro-00150Clear solution
Spiro-00210Precipitation at >10 µM
Spiro-003>100Clear solution

References

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
  • Sun, H., Shah, P., Nguyen, K., Yu, K. R., Kerns, E., Kabir, M., Wang, Y., & Xu, X. (2019). Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity. PubMed.
  • Salt Form Screening and Selection Services - BOC Sciences.
  • Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels. (2024, May 10).
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set | Journal of Chemical Information and Modeling - ACS Publications. (2025, August 10).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15).
  • Improving API Solubility - MilliporeSigma.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19).
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, November 30).
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore.
  • The Physical Chemistry of Salt Screening - CatSci. (2020, December 17).
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9).
  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan. (2025, September 5).
  • Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
  • Salt and Co-crystal Screening at Sygnature Discovery.
  • Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. (2022, November 25).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2021, February 23).
  • Kawakami, K., Miyoshi, K., & Ida, Y. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC. (2023, January 9).
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (2021, July 27).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022, November 3).
  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. (2023, January 9).
  • Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. (2007, March 24). Retrieved from https://vertexaisearch.cloud.give_good_answer/grounding-api-redirect/AUZIYQHIa8Zn0MWla8z2yWheB9kyk1CL7cI-DRwL9mRpJKAYgnUQQ7JHxdFLqhCVvqM5Z93W-D1XIhCE6n29ytLFCjbhdZBh3I977SoaMJcs0_22uV82M3fdXELmprIMlJfaW4lcYG2r
  • The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. (2009, June 15).
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - ResearchGate. (2025, October 13).
  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare.
  • Improving solubility and accelerating drug development - Veranova.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online. (2017, April 25).
  • Adapting to Solubility/Bioavailability Challenges - Pharmaceutical Technology. (2022, August 3).
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025, January 30).
  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).
  • Physicochemical Property Study - WuXi AppTec DMPK.
  • Physicochemical profiling (solubility, permeability and charge state) - PubMed. (2001, September 15).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Diazaspiro-6-one Derivatives

Diazaspiro-6-one derivatives, such as the 2,8-diazaspiro[4.5]decan-1-one scaffold, are rapidly emerging as highly potent kinase inhibitors and valuable spirocyclic pharmacophores in modern drug discovery [1]. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Diazaspiro-6-one derivatives, such as the 2,8-diazaspiro[4.5]decan-1-one scaffold, are rapidly emerging as highly potent kinase inhibitors and valuable spirocyclic pharmacophores in modern drug discovery [1]. However, their inherent physicochemical properties—specifically their high polarity, secondary/tertiary basic amine centers, and rigid three-dimensional structures—make them notoriously difficult to isolate using standard chromatographic techniques.

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome phase collapse, irreversible silica adsorption, and peak tailing when purifying these complex polar amines.

Part 1: Diagnostic Workflow for Diazaspiro-6-one Purification

Selecting the correct stationary phase is the most critical step in purifying polar basic amines. Use the decision matrix below to determine the optimal chromatographic strategy based on the crude mixture's solubility and impurity profile.

G Start Crude Diazaspiro-6-one Derivative CheckSol Aqueous Solubility > 50%? Start->CheckSol HILIC HILIC Prep-HPLC (Amide/Diol Phase) CheckSol->HILIC Yes (Highly Polar) AqC18 Aqueous C18 (Aq-C18) Prep-HPLC CheckSol->AqC18 Yes (Moderate Polarity) CheckLipid Lipophilic Impurities Present? CheckSol->CheckLipid No (Organic Soluble) AmineSilica Amine-Functionalized Silica (KP-NH) CheckLipid->AmineSilica Yes SCX Strong Cation Exchange (SCX) Chromatography CheckLipid->SCX No (Basic Impurities)

Decision Matrix for the Purification of Polar Diazaspiro-6-one Derivatives

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my diazaspiro-6-one derivative streak severely on standard normal-phase silica, resulting in <40% recovery? Causality: Bare silica gel contains acidic silanol groups with a pKa of approximately 4.5–5.5. The basic nitrogen atoms within the diazaspiro core form strong electrostatic (acid-base) interactions with these silanols. This leads to severe peak tailing, streaking, and irreversible adsorption, even when aggressive modifiers like triethylamine or ammonia are used [2]. Solution: Transition to amine-functionalized silica (e.g., KP-NH) . The covalently bonded primary amines on the stationary phase mask the acidic silanols, preventing the basic diazaspiro compounds from interacting with the silica backbone. This allows for sharp elution using simple Hexane/Ethyl Acetate gradients without the need for basic modifiers [2].

Q2: My compound elutes in the void volume during standard C18 Prep-HPLC. If I increase the aqueous mobile phase to 100%, retention is still poor and highly irreproducible. How can I fix this? Causality: Highly polar diazaspiro derivatives lack sufficient hydrophobicity to partition into standard C18 alkyl chains. Furthermore, when the aqueous portion of the mobile phase exceeds 95%, standard C18 columns undergo "phase collapse" (hydrophobic dewetting). The alkyl chains fold in on themselves, expelling water from the pores and drastically reducing the surface area available for interaction [3]. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or use an Aqueous-C18 (Aq-C18) column. Aq-C18 columns feature polar end-capping that prevents phase collapse in 100% aqueous conditions [3]. Alternatively, HILIC utilizes a polar stationary phase (e.g., Diol) and an organic-rich mobile phase (e.g., >80% Acetonitrile). The polar diazaspiro compound partitions into a stagnant water-enriched layer on the stationary phase, providing excellent retention.

Q3: I am observing split peaks and poor resolution when trying to separate my target diazaspiro-6-one from structurally similar hydrophilic basic impurities. Causality: Co-eluting basic impurities with similar polarities often overwhelm the buffering capacity of standard reversed-phase mobile phases, leading to mixed ionization states and split peaks. Solution: Utilize a Strong Cation Exchange (SCX) stationary phase . SCX columns retain basic amines based on cationic charge rather than lipophilicity. By running a salt or pH gradient, you can selectively elute the diazaspiro-6-one based on its specific pKa, achieving high separation efficiency (plate numbers >32,000 m⁻¹) and symmetric peak shapes even for highly hydrophilic bases [4].

Part 3: Step-by-Step Methodologies

Protocol A: HILIC Prep-HPLC Purification Workflow

Designed for highly water-soluble diazaspiro-6-ones that fail to retain on reversed-phase columns.

  • Sample Preparation: Dissolve the crude diazaspiro-6-one in the initial mobile phase (e.g., 90% Acetonitrile / 10% 10 mM Ammonium Formate).

    • Causality: Dissolving the sample in a highly aqueous solvent (like 100% water) will cause severe peak distortion. The aqueous injection plug disrupts the stagnant water-enriched layer on the HILIC stationary phase, causing the compound to elute prematurely.

  • Column Equilibration: Flush the HILIC column (Diol or Amide bonded phase) with 10 column volumes (CV) of 50% aqueous buffer to fully hydrate the stationary phase, followed by 20 CV of the initial organic-rich mobile phase (90% MeCN).

    • Self-Validation Step: Monitor the UV baseline at 210 nm and 254 nm. A stable baseline with < 2 mAU drift indicates complete equilibration of the stagnant water layer.

  • Gradient Elution: Run a gradient from 90% MeCN to 50% MeCN over 15 CV. Maintain a constant buffer concentration (10 mM Ammonium Formate, pH 3.0) across the entire gradient.

    • Causality: Maintaining constant ionic strength prevents shifts in the ionization state of the basic spiro-amine during elution, ensuring sharp, symmetric peaks.

  • Fraction Collection: Collect fractions based on mass-directed triggering (MS) rather than UV, as many diazaspiro-6-ones lack strong chromophores. Lyophilize the fractions to yield the pure amine salt.

Protocol B: Normal-Phase Purification using Amine-Functionalized Silica

Designed for moderately polar diazaspiro-6-ones with lipophilic impurities.

  • Column Selection: Equip the flash chromatography system with an amine-functionalized silica column (e.g., Biotage® KP-NH).

  • Mobile Phase Preparation: Prepare a binary gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add basic modifiers like TEA or NH₄OH.

    • Self-Validation Step: Run a preliminary TLC on amine-functionalized TLC plates using 50:50 Hexane/EtOAc. Confirm the target Rf value is between 0.2 and 0.3 without streaking.

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of Celite or bulk amine-silica, and evaporate to dryness. Load the dry powder into a solid-load cartridge.

    • Causality: Liquid loading with polar solvents causes band broadening on the column. Dry loading ensures a tight injection band, maximizing resolution.

  • Elution: Elute using a step gradient (0% to 100% EtOAc over 12 CV). Monitor using an Evaporative Light Scattering Detector (ELSD) to capture non-UV active spirocyclic derivatives.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of various purification strategies for polar diazaspiro-6-one derivatives.

Purification StrategyStationary PhaseMobile PhaseTypical Retention Factor (k')Peak Tailing Factor (Tf)Typical Recovery (%)Best Use Case
Standard Normal-Phase Bare SilicaDCM / MeOH / NH₄OH0.5 - 1.0> 2.5 (Severe)40 - 60%Non-polar synthetic precursors
Amine-Modified NP Amine-Silica (KP-NH)Hexane / EtOAc1.5 - 3.01.0 - 1.2 (Symmetric)> 85%Moderately polar diazaspiros
Reversed-Phase (Standard) C18H₂O / MeCN + 0.1% TFA< 0.5 (Void)1.5 - 2.070 - 80%Lipophilic derivatives
Reversed-Phase (Aqueous) Aq-C18 (Polar Endcapped)H₂O / MeCN + 0.1% TFA2.0 - 4.01.1 - 1.3> 90%Water-soluble derivatives
HILIC Diol / AmideMeCN / 10 mM NH₄HCO₂3.0 - 6.01.0 - 1.1 (Symmetric)> 90%Highly polar/basic diazaspiros
Ion-Exchange SCX (Strong Cation)Buffer / Salt Gradient5.0 - 10.01.0 - 1.2> 85%Complex basic mixtures

Part 5: References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][1]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta. [Link][4]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne Isco / Lab-ex Kft. [Link][3]

  • Is there an easy way to purify organic amines? Biotage. [Link][2]

Sources

Optimization

Technical Support Center: Enantioseparation of Spirocyclic Scaffolds

Topic: Resolving enantiomers of 5-methyl-4,7-diazaspiro[2.5]octan-6-one Case ID: SPIRO-5M-RES-001 Status: Active Executive Summary & Molecule Analysis Subject: 5-methyl-4,7-diazaspiro[2.5]octan-6-one Chemical Class: Spir...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving enantiomers of 5-methyl-4,7-diazaspiro[2.5]octan-6-one Case ID: SPIRO-5M-RES-001 Status: Active

Executive Summary & Molecule Analysis

Subject: 5-methyl-4,7-diazaspiro[2.5]octan-6-one Chemical Class: Spiro-piperazinone / Spiro-lactam Chirality Source: The C5-methyl group creates a stereocenter adjacent to the amide nitrogen. Key Challenge: This molecule combines a rigid spiro[2.5] hydrocarbon tail with a polar lactam/amine head. The secondary amine (N7) is basic, while the lactam (N4-C6) is neutral but polar.

Support Directive: Direct resolution of the free base is possible but often suffers from peak tailing due to the secondary amine. The most robust industrial workflows involve either Supercritical Fluid Chromatography (SFC) for speed or Derivatization-Resolution-Deprotection for scale.

Troubleshooting Guides (Ticket-Based)

Ticket #401: "My peaks are tailing or merging on Chiral HPLC."

Diagnosis: The secondary amine at position 7 is interacting with residual silanols on the stationary phase. Root Cause: Insufficient basic modifier in the mobile phase. Solution:

  • Switch to Immobilized Columns: Use Chiralpak IG or IA. These allow stronger solvents that suppress interactions.

  • Modifier Adjustment: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the organic modifier.

    • Note: Do not use TEA (Triethylamine) if using MS detection; it suppresses ionization.

  • Protocol Shift: If tailing persists, derivatize the N7-amine with a Boc-group (see Standard Operating Procedure 2).

Ticket #405: "Sample precipitates in the mobile phase (Hexane/IPA)."

Diagnosis: Spiro-lactams often have poor solubility in non-polar solvents (hexane/heptane) due to high crystal lattice energy. Root Cause: The rigid spiro[2.5] system reduces entropic solubility gain. Solution:

  • Switch to SFC: CO₂ acts as a "super-solvent" when combined with Methanol/DEA, overcoming solubility limits of normal-phase hexane.

  • Co-Solvent Strategy: Dissolve sample in 100% Methanol or DCM, then inject small volumes.

  • Phase Change: Switch to Polar Organic Mode (100% Acetonitrile or Methanol) on Chiralpak AD-H or OD-H.

Ticket #409: "Classical resolution with Tartaric Acid failed."

Diagnosis: The spiro-amine might not form stable crystals with simple tartaric acid due to steric bulk near the amine. Root Cause: Weak diastereomeric interactions. Solution:

  • Upgrade Resolving Agent: Switch to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide "pi-stacking" opportunities and steric bulk that match the spiro-ring, facilitating better crystal packing.

  • Solvent Switch: Change from Ethanol to iPrOH/Water (9:1) . Slower crystallization often yields higher enantiomeric excess (ee).

Standard Operating Procedures (SOPs)

SOP 1: Automated SFC Method Development (Recommended)

High throughput, Green chemistry compliant.

ParameterCondition A (Primary)Condition B (Secondary)
Column Chiralpak IG (Immobilized Amylose)Chiralpak AD-H (Amylose)
Mobile Phase CO₂ / Methanol + 0.2% DEACO₂ / IPA + 0.2% DEA
Gradient 5% to 55% Modifier over 5 minIsocratic 25% Modifier
Back Pressure 120 bar120 bar
Temp 40°C35°C
Detection UV 210-220 nm (Amide band)UV 210 nm

Why this works: The basic additive (DEA) masks silanols. The CO₂ penetrates the rigid spiro structure better than hexane, improving mass transfer.

SOP 2: The "Boc-Strategy" (High Purity / Prep Scale)

Use this if direct separation fails or if solubility is <5 mg/mL.

Step 1: Protection React 5-methyl-4,7-diazaspiro[2.5]octan-6-one with Boc₂O (1.1 eq) and TEA in DCM.

  • Result:tert-butyl 5-methyl-6-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

  • Benefit: Removes the H-bond donor/acceptor of the amine; drastically improves solubility in organic solvents.

Step 2: Resolution

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Hexane / IPA (90:10).[1] No basic additive needed.

  • Throughput: Can typically load 50-100 mg per injection on a 20mm prep column.

Step 3: Deprotection Treat separated enantiomer with 4N HCl in Dioxane or TFA/DCM (1:4) .

  • Yield: Quantitative recovery of the salt form (e.g., HCl salt).

Decision Logic & Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Racemic 5-methyl-4,7-diazaspiro[2.5]octan-6-one ScaleCheck Scale of Separation? Start->ScaleCheck Analytical < 100 mg (Analytical/Small Prep) ScaleCheck->Analytical LargeScale > 100 g (Process Scale) ScaleCheck->LargeScale DirectSFC Direct SFC Screening (Chiralpak IG/AD-H + DEA) Analytical->DirectSFC SaltRes Classical Resolution (L-DBTA or Mandelic Acid) LargeScale->SaltRes SuccessSFC Success? Rs > 1.5 DirectSFC->SuccessSFC Recrystallize Recrystallize SaltRes->Recrystallize Low ee Free Base Free Base SaltRes->Free Base High ee BocRoute Derivatization Route (Boc-Protection) SuccessSFC->BocRoute No (Tailing/Solubility issues) Done Done SuccessSFC->Done Yes PrepHPLC Prep HPLC (Hex/IPA on Boc-intermediate) BocRoute->PrepHPLC Deprotect Acid Deprotection PrepHPLC->Deprotect

Caption: Decision matrix for selecting between Chromatographic (SFC/HPLC) and Chemical Resolution based on scale and solubility.

Workflow 2: Mechanism of Chiral Recognition (SFC)

Interaction Analyte 5-methyl-4,7-diazaspiro [2.5]octan-6-one H_Bond H-Bonding (Amide/Lactam) Analyte->H_Bond Donor/Acceptor Steric Steric Inclusion (Spiro[2.5] tail) Analyte->Steric Shape Fit Dipole Dipole Stacking (Carbamate) Analyte->Dipole Selector Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IG) Selector->H_Bond Selector->Steric Chiral Cavity Selector->Dipole

Caption: Mechanistic interaction map showing how the spiro-lactam binds to the polysaccharide stationary phase.

Frequently Asked Questions (FAQ)

Q: Why is the "5-methyl" position so critical for resolution? A: The 5-methyl group is the sole source of chirality. Without it, the spiro[2.5]octan-6-one is achiral (possessing a plane of symmetry). The proximity of this methyl group to the lactam nitrogen (N4) creates the steric clash necessary for chiral selectors (like Amylose) to differentiate the enantiomers [1].

Q: Can I use enzymatic resolution? A: Yes, but it is often slower. Lipases (e.g., Candida antarctica Lipase B, CAL-B) can kinetically resolve the ester precursor (if synthesizing from an ester) or selectively acylate the amine. However, for the formed lactam, chemical or chromatographic methods are generally preferred for speed [2].

Q: Is the absolute configuration (R vs S) known? A: For analogous spiro-lactams, the elution order on Amylose columns (like AD-H) often correlates with the spatial arrangement of the bulky group. However, you must confirm this via X-ray crystallography (if solid) or Circular Dichroism (CD) spectroscopy, comparing against calculated spectra [3].

References

  • Chiralpedia. (2025).[2] Part 6: Resolution of Enantiomers - Chromatographic and Chemical Methods.[2] Retrieved from

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. (Discusses analogous lactam resolution on Chiralpak IA). Retrieved from

  • Google Patents. (2018). CN108863958A: Preparation method of 4,7-diazaspiro[2.5]octane derivatives.[3] (Details the synthesis of the core scaffold). Retrieved from

  • Daicel Chiral Technologies. (2025). Application Note: Enantiomer separation of acidic and basic compounds.[2] (General guide for amine/lactam separation additives). Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in spirocyclic amide coupling

Welcome to the Technical Support Center for Spirocyclic Amide Coupling . This resource is engineered specifically for researchers, medicinal chemists, and drug development professionals facing bottlenecks when synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amide Coupling . This resource is engineered specifically for researchers, medicinal chemists, and drug development professionals facing bottlenecks when synthesizing sterically hindered amides—particularly those involving bulky, rigid spirocyclic amines.

Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to increase three-dimensionality (fraction sp³) and improve pharmacokinetic profiles. However, the extreme steric congestion around the nitrogen atom often renders traditional amide bond formation protocols ineffective. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these activation energy barriers.

I. Diagnostic Workflow: Overcoming Steric Hindrance

Before diving into specific protocols, use the following decision matrix to identify the optimal activation strategy for your specific spirocyclic amine and carboxylic acid pairing.

AmideCoupling Start Standard Coupling Failed (e.g., HATU, EDC/HOBt) CheckElec Is the spirocyclic amine electron-deficient (e.g., fluorinated)? Start->CheckElec CheckChiral Does the carboxylic acid have an α-stereocenter? CheckElec->CheckChiral No AcylFluoride Acyl Fluoride Generation (TCFH-NMI or BTFFH) High reactivity, low epimerization CheckElec->AcylFluoride Yes CheckChiral->AcylFluoride Yes (Risk of Racemization) AcidChloride Acid Chloride Generation (Oxalyl Chloride + DMF) Maximum electrophilicity CheckChiral->AcidChloride No CDMT Triazine Reagents (CDMT / NMM) AcylFluoride->CDMT Alternative mild activation GrignardIso Grignard + Isocyanate (For extreme steric clash) AcidChloride->GrignardIso Fails due to extreme bulk

Workflow for selecting coupling strategies based on steric and electronic constraints.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do standard uronium/aminium reagents like HATU or HBTU fail with my spirocyclic amine? A1: The failure is fundamentally kinetic. Reagents like HATU form an active HOAt ester. While highly reactive toward primary and unhindered secondary amines, the transition state required for a bulky spirocyclic amine to attack this ester is sterically congested, leading to an insurmountable activation energy barrier[1]. In such cases, the activated ester often undergoes hydrolysis (if moisture is present) or decomposes via ketene formation before the desired nucleophilic attack can occur[2].

Q2: My spirocyclic amine also contains fluorine atoms (e.g., 3,3-difluorocyclopentanamine derivatives). How does this alter the approach? A2: Fluorination dramatically reduces the nucleophilicity of the amine nitrogen via inductive electron withdrawal[1]. When you combine reduced nucleophilicity with high steric hindrance, you must use an activation method that generates a highly electrophilic, yet sterically unencumbered intermediate. Acyl fluorides (generated in situ using reagents like TCFH or BTFFH) are the gold standard here. The fluorine atom is small, making the acyl fluoride less sterically demanding than an OBt/OAt ester, allowing the hindered amine to approach the carbonyl carbon[1][3].

Q3: I am forcing the reaction with an acid chloride and heat, but I am observing significant epimerization of my α-chiral carboxylic acid. How can I prevent this? A3: Acid chlorides are highly prone to epimerization because they readily form ketene or azlactone intermediates in the presence of base[4]. To maintain stereochemical integrity:

  • Switch to an acyl fluoride: Acyl fluorides are uniquely resistant to ketene formation and rarely cause α-racemization, even at elevated temperatures[2].

  • Use CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): CDMT forms a reactive triazine ester that is highly effective for sterically hindered amines while significantly suppressing epimerization compared to acid chlorides[4].

Q4: What if both the acid and the spirocyclic amine are so hindered that even acyl fluorides fail? A4: When traditional condensation reaches its absolute limit, you must change the bond-disconnection strategy. The direct coupling of bulky Grignard reagents to sterically hindered isocyanates bypasses the traditional tetrahedral intermediate of condensation, providing a robust solution for the most extreme cases of steric hindrance[5][6].

III. Quantitative Reagent Comparison

The following table summarizes the performance profiles of various coupling strategies when applied to sterically hindered spirocyclic and branched amines.

Coupling Strategy / ReagentIntermediate FormedSteric Profile of IntermediateEpimerization RiskTypical Yield (Hindered Amines)
HATU / DIPEA HOAt Active EsterVery BulkyLow to Moderate< 20% (Often fails)
CDMT / NMM Triazine EsterModerateLow40% - 60%
Oxalyl Chloride Acid ChlorideSmallHigh 60% - 85%
TCFH / NMI Acyl FluorideVery Small Low75% - 95%
Grignard + Isocyanate N/A (Addition)N/ALow80% - 98%

IV. Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (e.g., gas evolution, color changes) to ensure the system is functioning correctly before proceeding to the next step.

Protocol A: In Situ Acyl Fluoride Generation (TCFH-NMI Method)

Best for: Electron-deficient spirocyclic amines and α-chiral carboxylic acids.

Causality Note: N-Methylimidazole (NMI) acts as both a base and a nucleophilic catalyst, reacting with TCFH to form a reactive intermediate that rapidly converts the carboxylic acid to an acyl fluoride.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ or EtOAc (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Activation: Add NMI (3.0 equiv). The solution should remain clear.

  • Fluorination: Add TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) in one portion.

    • Self-Validation: Stir at room temperature for 15–30 minutes. You can verify the quantitative formation of the acyl fluoride by taking a quick aliquot for ¹⁹F NMR (look for a characteristic peak around +30 to +50 ppm depending on the substrate)[3].

  • Coupling: Add the sterically hindered spirocyclic amine (1.2 equiv).

  • Heating (If necessary): If the amine is exceptionally hindered, seal the vessel and heat to 50–80°C for 12 hours. Acyl fluorides are thermally stable and will not degrade under these conditions[2].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and wash with 1M HCl to remove NMI.

Protocol B: Acid Chloride Generation for Extreme Electrophilicity

Best for: Achiral carboxylic acids pairing with highly hindered, non-nucleophilic amines.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops per mmol). DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Activation: Cool to 0°C and add Oxalyl Chloride (1.5 equiv) dropwise.

    • Self-Validation: Vigorous gas evolution (CO and CO₂) must occur immediately. If no gas evolves, your oxalyl chloride has likely degraded to oxalic acid. Stir until gas evolution completely ceases (approx. 1-2 hours at room temperature)[1].

  • Concentration: Crucial Step. Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous THF or CH₂Cl₂.

  • Coupling: Cool the solution to 0°C. Add a mixture of the spirocyclic amine (1.1 equiv) and DIPEA (2.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

Protocol C: Grignard Addition to Isocyanates

Best for: Systems where condensation fails entirely due to adjacent quaternary centers.

  • Isocyanate Preparation: Ensure your spirocyclic amine is converted to the corresponding isocyanate (e.g., using triphosgene) and purified.

  • Coupling: Dissolve the spirocyclic isocyanate (1.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dropwise add the desired Grignard reagent (R-MgX, 1.1 equiv).

    • Self-Validation: The reaction is typically instantaneous and highly exothermic.

  • Quench: Slowly quench with saturated aqueous NH₄Cl. The resulting product is the sterically hindered amide, formed without any tetrahedral condensation intermediate[5].

V. References

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Diazaspiro[2.5]octan-6-one Stability Guide

The following technical guide addresses the stability, handling, and troubleshooting of diazaspiro[2.5]octan-6-one , with a primary focus on the pharmacologically relevant 4,7-diazaspiro[2.5]octan-6-one scaffold. [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of diazaspiro[2.5]octan-6-one , with a primary focus on the pharmacologically relevant 4,7-diazaspiro[2.5]octan-6-one scaffold.

[1]

Executive Summary & Structural Disambiguation[1]

Before proceeding with stability protocols, it is critical to identify the specific isomer in your inventory, as their chemical behaviors under acidic conditions are diametrically opposed.

Isomer4,7-Diazaspiro[2.5]octan-6-one 1,2-Diazaspiro[2.5]octan-6-one
Structure Piperazinone spiro-fused to cyclopropaneCyclohexanone spiro-fused to diaziridine
Common Use Drug discovery building block (GPCRs, Kinase inhibitors)Specialized high-energy reagent; Photoaffinity probe precursor
Acid Stability High (Stable to TFA/HCl deprotection)Critical Instability (Rapid hydrolysis/Explosion hazard)
Key Feature Lactam + Spiro-cyclopropyl amineN-N bond in 3-membered ring

Note: This guide primarily addresses the 4,7-isomer , which is the standard commercial building block.[1] If you are working with the 1,2-isomer (diaziridine), STOP immediately and consult the "Critical Red Flag" section at the end of this document.

Acid Stability Profile (4,7-Isomer)

The 4,7-diazaspiro[2.5]octan-6-one scaffold is robust, designed to survive standard medicinal chemistry workflows.[1] However, the spiro-cyclopropyl linkage introduces specific vulnerabilities under forcing conditions.[1]

Stability Matrix
ConditionStability RatingObservation / Mechanism
TFA / DCM (1:1) Stable Standard Boc deprotection condition (0°C to RT).[1] Time limit: < 4 hours recommended.
4N HCl / Dioxane Stable Forms stable hydrochloride salt.[1] No ring opening observed at RT.[1]
Aq. HCl (1N - 6N) ⚠️ Conditional Stable at RT.[1] Prolonged heating (>60°C) triggers lactam hydrolysis.[1]
H₂SO₄ / Heat Unstable Cyclopropane Ring Opening .[1] Strong acid + heat drives thermodynamic rearrangement to linear isomers.[1]
Lewis Acids (e.g., BF₃) ⚠️ Caution Can activate the cyclopropane ring for nucleophilic attack (Ring expansion).[1]
Degradation Pathways

The two primary failure modes are Lactam Hydrolysis (pathway A) and Cyclopropane Ring Opening (pathway B).[1]

Decomposition cluster_legend Conditions Start 4,7-Diazaspiro[2.5]octan-6-one (Intact Scaffold) Protonated Protonated Species (Stable Salt) Start->Protonated Mild Acid (TFA/HCl) RT, <4h Hydrolysis Open Chain Amino Acid (Lactam Cleavage) Protonated->Hydrolysis Aq. Acid + Heat (>60°C) RingOpen Ethyl-Piperazinone Derivative (Cyclopropane Cleavage) Protonated->RingOpen Strong Acid + Nucleophile (e.g., HBr, HI) Green: Safe Green: Safe Red: Degradation Red: Degradation Green: Safe->Red: Degradation

Figure 1: Acid-mediated pathways.[1] The scaffold is kinetically stable to protonation (green path) but thermodynamically susceptible to hydrolysis or ring opening under forcing conditions.

Troubleshooting & FAQs

Q1: I lost my product during aqueous workup after acid deprotection. Did it decompose?

Diagnosis: Likely No . Root Cause: The 4,7-diazaspiro[2.5]octan-6-one core is a small, polar heterocycle.[1] Upon deprotection (removing Boc), it becomes a highly water-soluble amine salt.[1] Solution:

  • Avoid Aqueous Extraction: Do not attempt to extract the free base from water into EtOAc/DCM; it will stay in the aqueous phase.[1]

  • Protocol: Evaporate the acid (TFA/HCl) directly.[1] If neutralization is required, use a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol, then filter and concentrate.

Q2: Can I use Lewis acids (e.g., TiCl₄, AlCl₃) for transformations elsewhere on the molecule?

Diagnosis: High Risk .[1] Mechanism: Lewis acids can coordinate to the lactam oxygen or the basic amine, potentially activating the adjacent cyclopropane ring for nucleophilic attack (homo-Michael type addition).[1] Recommendation: Test on a small scale. If ring opening occurs, switch to Bronsted acid conditions or protect the secondary amine (N4) with a bulky group (Cbz/Boc) to sterically shield the spiro center.

Q3: I see a +18 mass shift (M+18) in LCMS. Is this the hydrolyzed lactam?

Diagnosis: Possible , but verify. Verification:

  • Retention Time: Hydrolyzed lactam (amino acid) will be much more polar (earlier retention time on Reverse Phase).[1]

  • Alternative: It could be a stable hydrate of the salt.[1]

  • Test: If the peak persists after drying or lyophilization, it is likely the hydrolyzed lactam (ring open).[1] This indicates your acidic conditions were too hot or too prolonged.[1]

Validated Protocol: N-Boc Deprotection

Standard operating procedure for generating the free amine salt without degradation.[1]

Reagents:

  • Substrate: N-Boc-4,7-diazaspiro[2.5]octan-6-one derivative.[1]

  • Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:1).[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in minimal dry DCM or Dioxane (0.1 M).[1]

  • Cooling: Cool solution to 0°C (ice bath). Crucial for controlling exotherm.[1]

  • Acid Addition: Add 5-10 equivalents of acid dropwise.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (20-25°C).

  • Monitoring: Check TLC or LCMS after 1 hour. Do not stir overnight unless necessary.

  • Workup:

    • For HCl/Dioxane: The product often precipitates as the HCl salt.[1] Filter and wash with ether.[1]

    • For TFA: Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Storage: Store as the salt at -20°C. Free bases should be used immediately to prevent dimerization or CO₂ absorption.[1]

Critical Red Flag: The 1,2-Diazaspiro Isomer

If your molecule is 1,2-diazaspiro[2.5]octan-6-one (containing a diaziridine ring):

  • ACID WARNING: Diaziridines are acid-labile .[1] Exposure to acid (even dilute HCl) causes immediate hydrolysis to form a ketone (cyclohexanone derivative) and a hydrazine/ammonium salt.[1]

  • Mechanism: Protonation of the diaziridine nitrogens weakens the N-N bond, leading to ring cleavage.[1]

  • Protocol: NEVER expose 1,2-diazaspiro compounds to acidic media if you intend to keep the ring intact.[1] Perform all workups under basic or neutral conditions (pH 7-10).[1]

References

  • PubChem Compound Summary: 4,7-Diazaspiro[2.5]octane . National Center for Biotechnology Information (2025).[1] Key structural data and patent linkages for the 4,7-isomer. [Link]

  • Patent CN111943894A: Synthesis method of 4,7-diazaspiro[2.5]octane compound. Describes synthesis and deprotection conditions using TFA/DCM.
  • Makhova, N. N., et al. "New Trends in Diaziridine Formation and Transformation." Molecules (2021).[1] Review of the instability of the 1,2-diazaspiro (diaziridine) system in acid. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine (DKP) in Spiro Peptide Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting and Prevention of DKP Formation in Constrained (Spiro) Peptides The "Spiro Paradox" & Diagnostic Hub The Core Iss...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting and Prevention of DKP Formation in Constrained (Spiro) Peptides

The "Spiro Paradox" & Diagnostic Hub

The Core Issue: Spiro scaffolds are prized in drug discovery for their ability to lock peptides into bioactive conformations. However, this same rigidity is your enemy during synthesis. By enforcing a cis-like turn or bringing the N-terminus into close proximity with the C-terminal ester, spiro elements drastically lower the activation energy required for the intramolecular aminolysis that creates diketopiperazines (DKP).

Is DKP Your Problem? (Diagnostic Checklist) Before altering your protocol, confirm the diagnosis using this symptom tracker:

SymptomObservationProbability of DKP
The "Missing" Peptide Crude LC-MS shows no target mass; only solvent peaks or very short fragments.High (Peptide cleaved from resin during synthesis).[1][2]
The "Truncated" Mass Mass spectrum shows a dominant peak corresponding to [Target Mass] - [Mass of C-term Dipeptide] + 18.High (DKP formed, cleaving the chain at AA2-AA3).
Low Loading Yield First coupling went well, but subsequent Fmoc quantification shows a massive drop after the 2nd cycle.High (Auto-cleavage occurred immediately after AA2 deprotection).
Spiro-Specific Loss Yield drops specifically when the Spiro scaffold is at position AA2 or AA3 relative to the resin.Critical (Conformational lock is driving cyclization).

Knowledge Base (FAQs & Deep Dives)

Q1: Why is my Spiro peptide failing on Wang resin when my linear peptides work fine?

A: Wang resin is chemically incompatible with spiro-peptide synthesis at the C-terminus.

  • The Mechanism: Wang resin utilizes a benzyl ester linkage. The electron-withdrawing nature of the linker makes the carbonyl carbon moderately electrophilic.

  • The Spiro Factor: Your spiro scaffold likely acts like a "super-Proline," forcing a turn that positions the deprotected N-terminal amine directly above this ester carbonyl.

  • The Result: The moment you remove the Fmoc group, the amine attacks the ester, forming a stable 6-membered DKP ring and releasing the peptide from the resin into the waste stream.[2]

  • The Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[3][4] The massive steric bulk of the trityl group physically blocks the amine from attacking the ester carbonyl.[3][4]

Q2: I'm using 20% Piperidine. Should I change my deprotection cocktail?

A: Yes. Standard piperidine is too slow and too basic for high-risk sequences.

  • The Risk: DKP formation is a race between Fmoc removal (desired) and cyclization (undesired). Long exposure to piperidine favors cyclization.

  • The Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[5]

    • DBU is a non-nucleophilic amidine base. It removes Fmoc much faster than piperidine but is sterically bulkier, which disfavors the stabilization of the transition state required for DKP formation.

    • Recommended Cocktail: 2% DBU + 5% Piperazine in NMP.[2][5][6][7]

Q3: How does "Backbone Protection" work for spiro sequences?

A: If you cannot change the resin (e.g., you need a specific C-terminal modification), you must disrupt the conformation.

  • Hmb (2-hydroxy-4-methoxybenzyl): This group is attached to the backbone nitrogen.[8] It adds steric bulk that prevents the "turn" required for DKP.

  • Pseudoprolines: If your sequence allows (Ser/Thr/Cys), inserting a pseudoproline dipeptide locks the backbone in a specific conformation that—counter-intuitively—often prevents the specific folding required for DKP attack.[4]

Visualizing the Threat

Diagram 1: The DKP Mechanism in Spiro Peptides

This diagram illustrates how the spiro-constraint facilitates the nucleophilic attack.

DKP_Mechanism cluster_0 Step 1: Fmoc Removal cluster_1 Step 2: The Critical Split cluster_2 Step 3: The Result Protected Fmoc-Spiro-AA1-Resin FreeAmine H2N-Spiro-AA1-Resin (Reactive Intermediate) Protected->FreeAmine Fmoc Cleavage Deprotection Base (Piperidine/DBU) Deprotection->Protected Coupling Coupling Next AA (Desired Path) FreeAmine->Coupling Fast Kinetics Cyclization Intramolecular Attack (DKP Formation) FreeAmine->Cyclization Spiro-Induced Turn Product Elongated Peptide Coupling->Product Byproduct Cyclic DKP + Free Resin (Peptide Lost) Cyclization->Byproduct Chain Scission

Caption: The "Critical Split" shows where the spiro-induced conformation accelerates the side reaction (Red Path) over the desired coupling (Green Path).

Experimental Protocols

Protocol A: Loading 2-Chlorotrityl Chloride (2-CTC) Resin

Use this for all C-terminal Spiro or Proline sequences.

Reagents:

  • 2-CTC Resin (1.0–1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (HPLC grade)

Procedure:

  • Swell: Place resin in a reactor and swell with anhydrous DCM (10 mL/g) for 30 mins. Drain.

  • Load: Dissolve the C-terminal Fmoc-Amino Acid (0.6–0.8 eq relative to resin capacity) in DCM (10 mL/g). Add DIPEA (4.0 eq).[6]

    • Note: Low loading (<0.6 mmol/g) is preferred to reduce aggregation.

  • React: Add solution to resin. Shake for 2 hours at room temperature.

  • Cap: Add Methanol (2 mL/g resin) directly to the reaction mixture to cap unreacted chloride sites. Shake for 15 mins.

  • Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Optimized "Surgical" Deprotection

Use this for the first 2-3 cycles where DKP risk is highest.

Reagent Preparation:

  • Base Cocktail: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP (N-Methyl-2-pyrrolidone).[2]

  • Why NMP? It promotes better swelling and reaction kinetics than DMF for constrained sequences.

Procedure:

  • Short Cycle 1: Add Base Cocktail (5 mL/g). Shake for 30 seconds . Drain immediately.

    • Purpose: Removes bulk Fmoc; minimizes contact time.[2][6]

  • Short Cycle 2: Add Base Cocktail (5 mL/g). Shake for 3 minutes . Drain immediately.

    • Purpose: Completes deprotection before DKP can form.

  • Rapid Wash: Wash immediately and vigorously with NMP (5x) to remove all traces of base.

  • Immediate Coupling: Do not let the resin sit. Proceed immediately to the next coupling step.

Diagram 2: Decision Matrix for Strategy Selection

Strategy_Matrix Start Start: Sequence Analysis Q1 Is C-Terminus Proline or Spiro? Start->Q1 Resin_Wang Standard Wang/Rink Resin Q1->Resin_Wang No Resin_CTC Use 2-CTC Resin Q1->Resin_CTC Yes (Mandatory) Q2 Is AA2/AA3 Spiro/Proline? Resin_Wang->Q2 Resin_CTC->Q2 Strategy_Std Standard Protocol (20% Piperidine) Q2->Strategy_Std No (Linear/Flexible) Strategy_Opt Optimized Protocol (DBU/Piperazine + Short Time) Q2->Strategy_Opt Yes (Moderate Risk) Strategy_Hmb Advanced: Use Hmb Protection or Dipeptide Building Block Q2->Strategy_Hmb Yes (High Risk/Failed Prev.)

Caption: Follow this logic flow to select the appropriate resin and deprotection strategy based on your specific sequence constraints.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 2022. Link

  • 2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage. Int. J. Pept.[5] Protein Res., 1991.[5] (Seminal work on 2-CTC).

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega, 2022. Link

  • Backbone protection and its application to the synthesis of a difficult phosphopeptide sequence. J. Chem. Soc., Perkin Trans. 1, 2000. Link

  • Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. BenchChem Technical Support. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing interest due to their conformational rigidity and three-dimensional character, which can lead to improved potency and selectivity for biological targets. The 4,7-diazaspiro[2.5]octan-6-one core is one such scaffold, presenting a unique fusion of a cyclopropane and a piperazinone ring.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one . Due to the scarcity of publicly available, peer-reviewed NMR data for this exact compound, this document will establish a robust, theoretical framework for its expected spectral features. To ground this analysis in experimental reality, we will compare these predictions against the published, well-characterized NMR data of a structurally related spirocyclic piperidine derivative. This comparative approach offers a powerful methodology for scientists working to confirm the synthesis and purity of novel diazaspiro-octanones.

The Structural Landscape: Predicting the NMR Spectrum

Before acquiring any experimental data, a thorough analysis of the target molecule's structure allows for the prediction of its NMR spectrum. This predictive exercise is a critical first step in demonstrating synthetic success, as it establishes clear expectations for the number of signals, their chemical shifts (δ), multiplicities, and coupling constants (J).

The structure of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one presents several distinct proton and carbon environments.

Figure 1: Structure of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one with key atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex, particularly due to the diastereotopic nature of the protons on the cyclopropane and piperazinone rings.

  • N-Methyl Protons (N(4)-CH₃): A singlet, integrating to 3H, expected in the range of δ 2.8-3.2 ppm. The exact shift will be influenced by the solvent and the overall molecular conformation.

  • Methine Proton (C(5)-H): A quartet (or more complex multiplet), integrating to 1H. It will be coupled to the adjacent methyl protons and potentially to the N-H proton. Expected shift: δ 3.0-3.5 ppm.

  • Amide Proton (N(7)-H): A broad singlet, integrating to 1H. Its chemical shift is highly dependent on solvent and concentration, typically appearing between δ 7.0-8.5 ppm.

  • Cyclopropane Protons (C(1)-H₂ and C(2)-H₂): This will be the most complex region. The four protons on the cyclopropane ring are diastereotopic and will form a complex set of multiplets. Due to geminal and cis/trans vicinal couplings, they are expected to resonate in the upfield region, typically δ 0.5-1.5 ppm. Unambiguous assignment requires 2D NMR techniques.

  • Spiro-Carbon (C(8)): This quaternary carbon will not have a proton signal.

Predicted ¹³C NMR Spectrum

The molecule possesses 7 unique carbon environments.

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal, in the range of δ 170-175 ppm.

  • Methine Carbon (C(5)): Expected around δ 55-65 ppm.

  • N-Methyl Carbon (N(4)-CH₃): Expected in the range of δ 35-45 ppm.

  • Spiro-Carbon (C(8)): A quaternary carbon, expected around δ 30-40 ppm. Its unique spirocyclic nature makes precise prediction challenging without empirical data.

  • Cyclopropane Carbons (C(1) and C(2)): These carbons will be highly shielded and are expected to appear far upfield, typically between δ 10-25 ppm.

Comparative Analysis with an Experimental Dataset

To provide context for these predictions, we will compare them to the published NMR data for a related spirocyclic compound. While not a diazaspiro-octanone, the structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives provides an excellent reference point for understanding the spectral characteristics of the spiro-cyclopropane moiety.[1]

Assignment Predicted Data for (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one Reference Data for a 1-Oxaspiro[2.5]octane Analog [1]Analysis of Expected Differences
¹H: Cyclopropane Protons δ 0.5-1.5 ppm (complex multiplets)δ 0.4-1.0 ppm (complex multiplets)The presence of two nitrogen atoms in the adjacent ring will have a slight deshielding effect, likely shifting the cyclopropane proton signals slightly downfield compared to the oxaspiro analog.
¹³C: Cyclopropane Carbons δ 10-25 ppmδ 15-25 ppmThe chemical shifts are expected to be very similar, as the electronic environment of the cyclopropane ring is largely dictated by its strained nature rather than distant heteroatoms.
¹³C: Spiro-Carbon δ 30-40 ppmδ 20-30 ppmThe spiro carbon in the target molecule is bonded to two nitrogen atoms, which will cause a significant downfield shift compared to the oxaspiro analog where it is bonded to one oxygen and one carbon.
¹³C: Carbonyl Carbon δ 170-175 ppmN/AThis signal is unique to the piperazinone ring of the target molecule and serves as a key diagnostic peak.
¹H & ¹³C: N-Methyl Group δ ~3.0 ppm (¹H), δ ~40 ppm (¹³C)N/AThese signals are characteristic of the N-methylation and are absent in the unsubstituted reference compound. They are crucial for confirming the identity of the specific derivative.

Table 1: Comparative analysis of predicted NMR data for the target molecule versus published data for a related spirocycle.

The Necessity of Advanced NMR Techniques

As highlighted in the predictive analysis, the 1D ¹H NMR spectrum, particularly in the aliphatic region, will likely exhibit significant signal overlap. This complexity underscores the necessity of two-dimensional (2D) NMR experiments for complete and unambiguous structural confirmation.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity H1_NMR ¹H NMR Analysis Initial Analysis: - Count signals - Assess chemical shifts - Identify basic fragments H1_NMR->Analysis C13_NMR ¹³C NMR C13_NMR->Analysis COSY ¹H-¹H COSY (Proton-Proton Coupling) Assignment Complete & Unambiguous Structural Assignment COSY->Assignment HSQC ¹H-¹³C HSQC (Direct C-H Correlation) HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Establish long-range connectivity HMBC->Assignment Ambiguity Ambiguity Identified: - Overlapping signals - Uncertain assignments Analysis->Ambiguity Ambiguity->COSY Resolve ¹H network Ambiguity->HSQC Link ¹H to ¹³C

Figure 2: Workflow for unambiguous structure elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for mapping the proton-proton coupling networks. It would definitively connect the C(5)-H proton to the N-methyl protons (if coupled through space or bonds) and, most importantly, unravel the complex coupling patterns within the cyclopropane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which proton signals correspond to the upfield C(1) and C(2) carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful tool for assembling the molecular fragments. Key expected correlations would include the N-methyl protons to the C(5) and C(8) carbons, and the cyclopropane protons to the spiro-carbon C(8), definitively confirming the spirocyclic junction.

Standard Experimental Protocol

To ensure data reproducibility and quality, adherence to a standardized protocol is crucial. The following provides a robust methodology for acquiring high-quality NMR data for compounds of this class.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can significantly affect the chemical shifts, particularly of exchangeable protons like N-H.[2] DMSO-d₆ is often preferred for its ability to resolve N-H and O-H protons.
  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
  • Cap the tube and gently agitate until the sample is fully dissolved.

2. Instrument Configuration & 1D Spectra Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.[2]
  • ¹H NMR: Acquire with a standard pulse sequence using 16-32 scans. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm).
  • ¹³C NMR: Acquire with a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

3. 2D Spectra Acquisition:

  • Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC) available on modern spectrometers.
  • Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals.
  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve sufficient resolution and sensitivity, which may require several hours of acquisition time per experiment.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the ¹H signals and analyze the multiplicities.
  • Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule and assign all signals.

Conclusion

The definitive structural characterization of (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one, while lacking a complete public dataset, can be approached with high confidence through a combination of predictive analysis and advanced, multi-dimensional NMR techniques. By understanding the expected spectral features—particularly the unique upfield signals of the cyclopropane moiety and the characteristic shifts of the N-methyl and carbonyl groups—and comparing them to related, well-documented spirocyclic systems, researchers can establish a strong validation framework. The application of a systematic workflow, beginning with 1D NMR and progressing to 2D correlation experiments like COSY, HSQC, and HMBC, is indispensable for overcoming spectral complexity and achieving an unambiguous assignment, ensuring the structural integrity of these valuable scaffolds in the drug discovery pipeline.

References

  • (Reference not directly cited in the text, but provides context on NMR data) 1H- and 13C-NMR for - Rsc.org. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on diazaspirooctane synthesis) Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spiro-compound synthesis) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Supporting Information for Synthesis and properties of spiro-type heterasumanenes containing group 14 elements as bridging atoms. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on synthesis) CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • (Reference not directly cited in the text, but provides context on diazaspiro synthesis) Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues - PubMed. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spiro heterocycles) Synthesis of some novel spiro heterocycles- Part II - Semantic Scholar. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spectral interpretation) Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on NMR spectroscopy) 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • (Reference not directly cited in the text, but provides chemical information) 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Available at: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spiro compounds) SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spiro heterocycles) Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Semantic Scholar. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on azaspiro compounds) SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][4] HEPTANECARBOXYLATE DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on spiro compounds) Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on synthesis and characterization) Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on advanced NMR techniques) Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

Sources

Comparative

Chiral HPLC Methods for the Enantiomeric Separation of Diazaspiro Compounds: A Comparative Guide

Introduction Diazaspiro scaffolds—including diazaspiro[4.5]decanes, diazaspiro[5.5]undecanes, and diazaspiro[1]pentanes—are highly privileged motifs in modern drug discovery. They provide unique three-dimensional archite...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diazaspiro scaffolds—including diazaspiro[4.5]decanes, diazaspiro[5.5]undecanes, and diazaspiro[1]pentanes—are highly privileged motifs in modern drug discovery. They provide unique three-dimensional architectures that disrupt flat aromaticity, enhancing solubility, metabolic stability, and target specificity. These scaffolds are critical components in [1] for pain management and in tryptophan hydroxylase (TPH1) inhibitors.

Because the biological activity of these targets is profoundly enantiospecific, developing robust chiral high-performance liquid chromatography (HPLC) methods is essential for both preparative resolution and analytical quantification. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for diazaspiro enantioseparation and provides field-proven, self-validating experimental protocols.

Mechanistic Causality: Chiral Recognition of Diazaspiro Scaffolds

Why do certain CSPs excel at resolving diazaspiro enantiomers? The diazaspiro core typically contains basic nitrogen atoms, hydrogen-bond acceptors (such as carbonyls in diazaspiro-decan-4-ones), and varying degrees of steric bulk around the rigid spirocyclic center.

Polysaccharide-based CSPs (amylose and cellulose derivatives) are the gold standard for these molecules. The chiral recognition mechanism is driven by three causal factors:

  • Hydrogen Bonding: Interactions between the analyte's basic nitrogens or carbonyls and the carbamate/benzoate linkages of the CSP.

  • Dipole-Dipole Interactions: Driven by the highly polar spiro-core interacting with the derivatized phenyl rings of the stationary phase.

  • Steric Inclusion: The helical grooves of the polysaccharide backbone selectively intercalate the three-dimensional spiro-architecture. Amylose often provides superior resolution over cellulose for diazaspiro structures because its more tightly coiled helical structure better accommodates and differentiates the rigid, bulky spiro-nodes.

G Start Diazaspiro Racemate Method Development Screening Primary Column Screening (Amylose vs. Cellulose CSPs) Start->Screening Amylose Amylose-Based CSPs (e.g., Lux-Amylose-2, Chiralpak AS-H) Screening->Amylose Cellulose Cellulose-Based CSPs (e.g., Chiralcel OD-H) Screening->Cellulose MobilePhase Mobile Phase Optimization (Hexane/IPA/EtOH + Basic Additive) Amylose->MobilePhase Cellulose->MobilePhase Mech1 H-Bonding (C=O, NH) MobilePhase->Mech1 Modulates Mech2 Steric Inclusion in Helical Groove MobilePhase->Mech2 Modulates Success Baseline Enantioseparation (Rs > 1.5) Mech1->Success Mech2->Success

Workflow and mechanistic factors for diazaspiro chiral HPLC method development.

Comparative Performance of Chiral Stationary Phases

To objectively compare alternatives, we analyze data from recent pharmaceutical developments involving specific diazaspiro cores.

Substituted 1,3-Diazaspiro[4.5]decan-4-ones

Research on [2] demonstrated that Lux-Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)) provides excellent baseline resolution under normal-phase conditions. The chlorine substituents on the phenylcarbamate enhance π-π interactions and dipole moments, facilitating strong chiral discrimination of the imidazolidin-4-one core compared to standard cellulose phases.

1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

In the development of dual MOR/σ1R ligands, researchers utilized Chiralpak AS-H (amylose tris[(S)-alpha-methylbenzylcarbamate]) [1]. The use of an ethanol-based mobile phase (n-heptane/EtOH 80/20) was critical. Ethanol acts as both a protic modifier and a displacer, competing for strong non-enantioselective hydrogen bonding sites and allowing the subtle steric differences of the spiro-enantiomers to dictate retention.

1,4-Diazaspiro[1]pentanes

For highly strained [3], Chiralpak AD-H was employed. A gradient elution of isopropyl alcohol (IPA) in hexanes (10% to 30%) allowed for the precise tuning of the solvent polarity, ensuring the highly polar aziridine-derived nitrogens did not cause excessive peak tailing while maintaining enantiomeric resolution.

Data Presentation: Comparative Table of HPLC Methods
Analyte ScaffoldOptimal ColumnStationary Phase ChemistryMobile Phase (v/v)Flow RateReference
1,3-Diazaspiro[4.5]decan-4-ones Lux-Amylose-2Amylose tris(5-chloro-2-methylphenylcarbamate)Hexane / IPA (80:20)1.0 mL/min[2]
1-Oxa-4,9-diazaspiro[5.5]undecanes Chiralpak AS-HAmylose tris[(S)-alpha-methylbenzylcarbamate]n-Heptane / EtOH (80:20)9.0 mL/min (Prep)[1]
1,4-Diazaspiro[1]pentanes Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Hexanes / IPA (Gradient 90:10 to 70:30)1.0 mL/min[3]

Self-Validating Experimental Protocol: Normal-Phase Chiral HPLC

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for the separation of basic diazaspiro compounds.

Step 1: Column Selection & Equilibration

  • Action: Install an Amylose-based CSP (e.g., Chiralpak AD-H or Lux-Amylose-2, 250 x 4.6 mm, 5 µm). Set the column oven temperature to 25 °C.

  • Causality: Temperature control is vital; lower temperatures generally increase enantioselectivity (α) due to the enthalpic nature of chiral recognition, but may broaden peaks due to increased mobile phase viscosity. 25 °C offers the optimal thermodynamic balance.

Step 2: Mobile Phase Preparation

  • Action: Prepare a mixture of HPLC-grade n-Heptane and Ethanol (80:20 v/v). Add 0.1% Diethylamine (DEA) to the total volume. Degas via sonication for 10 minutes.

  • Causality: The addition of 0.1% DEA is mandatory. Diazaspiro compounds possess basic secondary/tertiary amines. Without DEA, these amines undergo secondary, non-enantioselective interactions with residual surface silanols on the silica support of the CSP, causing severe peak tailing and loss of resolution. DEA acts as a sacrificial base to cap these silanols.

Step 3: Sample Preparation

  • Action: Dissolve the diazaspiro racemate in the exact mobile phase (Heptane/EtOH 80:20) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can distort the peak shape of the early-eluting enantiomer.

Step 4: Chromatographic Execution

  • Action: Set the flow rate to 1.0 mL/min. Inject 10 µL of the sample. Monitor via UV detection (typically 224 nm or 254 nm, depending on the aryl substituents of the diazaspiro core).

Step 5: System Suitability and Validation

  • Action: Evaluate the chromatogram. The method is considered validated for quantitative use if:

    • Resolution (

      
      ) > 1.5:  Indicates baseline separation.
      
    • Tailing Factor (

      
      ) < 1.5:  If 
      
      
      
      exceeds 1.5, the basic interactions are not fully suppressed. Correction: Increase DEA concentration to 0.2% and re-equilibrate for 30 column volumes.

References

  • García, M., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Aboul-Enein, H. Y., et al. "Enantioseparation of Substituted 1, 3-Diazaspiro[4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases." Journal of Chromatographic Science, 2018. URL:[Link]

  • Rigoli, J. W., et al. "1,4-Diazaspiro[1]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads." The Journal of Organic Chemistry, 2012. URL:[Link]

Sources

Validation

The Spirocyclic Advantage: A Head-to-Head Comparison of Diazaspirooctane and Piperazine as Bioisosteres

The Spirocyclic Advantage: A Head-to-Head Comparison of Diazaspiro[1]octane and Piperazine as Bioisosteres Introduction & Core Rationale In medicinal chemistry, the piperazine ring is a ubiquitous structural motif, prize...

Author: BenchChem Technical Support Team. Date: March 2026

The Spirocyclic Advantage: A Head-to-Head Comparison of Diazaspiro[1]octane and Piperazine as Bioisosteres

Introduction & Core Rationale

In medicinal chemistry, the piperazine ring is a ubiquitous structural motif, prized for its ability to modulate physicochemical properties, enhance aqueous solubility, and act as a rigid linker. However, its widespread use is often bottlenecked by two critical liabilities: high conformational flexibility (flipping between chair and boat conformations) which can lead to off-target binding, and a high susceptibility to cytochrome P450 (CYP450)-mediated


-carbon oxidation.

As a Senior Application Scientist, I frequently guide drug discovery teams through scaffold hopping strategies to rescue failing candidates. One of the most robust solutions to piperazine's limitations is its replacement with spirocyclic bioisosteres, specifically 4,7-diazaspiro[1]octane . By integrating a cyclopropane ring into the piperazine core, we fundamentally alter the molecule's spatial geometry, basicity, and metabolic profile. This guide provides an objective, data-driven comparison of these two scaffolds, complete with validated experimental protocols and mechanistic insights.

Physicochemical & Structural Comparison

The transition from a monocyclic piperazine to a spirocyclic diazaspiro[1]octane is not merely a structural tweak; it is a strategic enhancement of the molecule's fraction of sp³-hybridized carbons (


). Higher 

correlates strongly with improved clinical success rates due to enhanced target specificity and solubility.

Table 1: Comparative Physicochemical Properties

PropertyPiperazine4,7-Diazaspiro[1]octaneCausality / Impact on Drug Design
Molecular Weight 86.14 g/mol 112.17 g/mol Addition of the cyclopropane ring slightly increases MW, remaining well within Lipinski's limits.

1.001.00Both are fully saturated, but the spiro-fusion forces a rigid 3D vectorization absent in flexible rings.
pKa (Secondary Amine) ~9.8~10.17The electron-donating nature of the cyclopropane ring increases basicity, impacting lysosomal trapping.
LogP (Computed) -1.17 to -1.50-0.50Increased carbon count raises lipophilicity, improving membrane permeability while maintaining solubility.
Conformational State Flexible (Chair

Boat)
Rigid (Spiro-locked)Pre-organization reduces the entropic penalty upon target binding, often increasing affinity and selectivity.

(Quantitative data sourced from [1] and [2]).

Mechanistic Insight: Overcoming Metabolic Liabilities

Piperazine rings are notorious for undergoing oxidative metabolism at the


-carbon adjacent to the nitrogen, leading to deleterious ring-opening and dealkylation events. The diazaspiro[1]octane core mitigates this through steric shielding . The cyclopropane ring introduces significant steric bulk and alters the local electron density (due to the 

-like character of its C-C bonds), effectively blocking CYP450 enzymes from accessing the adjacent vulnerable carbons.

MetabolicPathway Pip Piperazine Core (Flexible) CYP_Pip CYP450 Oxidation (alpha-carbon) Pip->CYP_Pip Degradation Ring Opening / Dealkylation CYP_Pip->Degradation Spiro Diazaspiro[2.5]octane (Rigid, Fsp3 high) CYP_Spiro Steric Shielding by Cyclopropane Spiro->CYP_Spiro Stable Metabolic Stability (Prolonged t1/2) CYP_Spiro->Stable

Figure 1: Comparative CYP450-mediated metabolic pathways of piperazine vs. diazaspiro[1]octane.

Experimental Protocol 1: In Vitro Microsomal Metabolic Stability Assay

To objectively quantify the metabolic advantage of the diazaspiro core, we employ a self-validating human liver microsome (HLM) assay. This protocol ensures trustworthiness by incorporating internal standards and phase I/II cofactors to rule out false positives caused by assay degradation.

Objective : Determine the in vitro half-life (


) and intrinsic clearance (

) of the bioisosteres.

Step-by-Step Methodology :

  • Preparation : Prepare 10 mM stock solutions of the piperazine-containing parent drug and its diazaspiro[1]octane analog in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : Aliquot human liver microsomes (final protein concentration: 0.5 mg/mL) into a 96-well plate. Add the test compounds.

  • Control Validation : Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic competency of the microsomes.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Kinetic Sampling : Extract 50 μL aliquots at

    
     minutes.
    
  • Quenching & Extraction : Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis : Quantify the remaining parent compound in the supernatant. Calculate

    
     from the slope of the natural log of percentage remaining versus time.
    

Expected Outcome: The diazaspiro[1]octane analog typically exhibits a 2- to 4-fold increase in


 compared to the piperazine analog, confirming the protective effect of the spiro-fusion.

Synthetic Integration & Derivatization

A bioisostere is only as useful as its synthetic tractability. Fortunately, 4,7-diazaspiro[1]octane behaves similarly to piperazine in standard cross-coupling and nucleophilic aromatic substitution (


) reactions, albeit with slight modifications required due to the increased steric hindrance near the nitrogen atoms.

SyntheticWorkflow cluster_0 Method A: SNAr cluster_1 Method B: Buchwald-Hartwig Start Aryl Halide + Scaffold (Piperazine or Diazaspiro) Base K2CO3 / DMF, 80°C Start->Base Pd Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C Start->Pd SNAr_Prod N-Aryl Product Base->SNAr_Prod Cross_Prod N-Aryl Product Pd->Cross_Prod

Figure 2: Standard N-arylation workflows for incorporating diazaspiro[1]octane into drug scaffolds.

Experimental Protocol 2: Buchwald-Hartwig Cross-Coupling

Because the spirocyclic core is bulkier, palladium-catalyzed cross-coupling often requires a highly active catalyst system compared to standard piperazine couplings.

Step-by-Step Methodology :

  • Reagent Loading : In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), mono-Boc-protected 4,7-diazaspiro[1]octane (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Addition : Add

    
     (2 mol%) and BINAP (4 mol%). Causality note: The bidentate BINAP ligand is critical here to prevent 
    
    
    
    -hydride elimination and force the reductive elimination step despite the steric bulk of the spirocycle.
  • Solvent & Heating : Suspend the mixture in anhydrous toluene (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the N-arylated spirocycle.

Case Study: The Olaparib Framework

The theoretical advantages of diazaspiro[1]octane translate directly to in vivo efficacy. A seminal study by [3] investigated the replacement of the piperazine core in the PARP inhibitor Olaparib with various diazaspiro cores. The researchers found that the spirocyclic bioisosteres not only maintained high binding affinity for PARP-1 but also demonstrated significantly reduced off-target DNA damage and cytotoxicity in healthy cells compared to the parent piperazine compound. This highlights how the rigid vectorization of the spirocycle can fine-tune target selectivity and improve the safety profile of an established drug framework.

Conclusion

While piperazine remains a foundational building block in medicinal chemistry, its bioisosteric replacement with diazaspiro[1]octane offers a sophisticated method to rescue failing drug candidates. By leveraging the spirocycle's conformational rigidity and steric shielding, researchers can systematically improve metabolic stability, enhance target selectivity, and explore novel, patentable chemical space.

References

  • PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information.[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry (Reilly, S. W., et al., 2018).[Link]

Sources

Comparative

The Entropic Penalty of Flexibility: Why Legacy Scaffolds Fail in High-Resolution X-Ray

As a Senior Application Scientist specializing in structure-based drug design (SBDD) and X-ray crystallography, I frequently evaluate the structural behavior of novel chemical scaffolds. The transition from flexible, tra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design (SBDD) and X-ray crystallography, I frequently evaluate the structural behavior of novel chemical scaffolds. The transition from flexible, traditional diamines to highly rigidified spirocyclic systems represents a paradigm shift in modern medicinal chemistry.

This guide provides an in-depth, objective comparative analysis of the substituted 4,7-diazaspiro[2.5]octan-6-one scaffold against legacy alternatives like piperazine and bridged diazabicyclooctanes. By examining high-resolution X-ray crystallographic data and metabolic stability profiles, we will uncover the causality behind why this specific spirocyclic lactam is becoming a preferred building block for targeted inhibitors and molecular glues.

In SBDD, the quality of an electron density map is directly proportional to the conformational rigidity of the ligand within the binding pocket. Traditional flexible scaffolds, such as unsubstituted piperazines, exist in a dynamic equilibrium of chair and boat conformations. Upon binding to a target protein, these flexible rings must adopt a single conformation, incurring a massive entropic penalty (


) .

Crystallographically, this flexibility manifests as high atomic displacement parameters (B-factors) and smeared electron density, making it difficult to accurately map exit vectors for further structural optimization.

The 4,7-diazaspiro[2.5]octan-6-one scaffold solves this through three distinct structural modifications:

  • Spiro-Cyclopropyl Fusion: Locks the piperazine ring into a singular, predictable chair conformation, effectively pre-organizing the molecule for binding and reducing the entropic penalty.

  • C6-Carbonyl (Lactam): The 6-one motif introduces a strong, highly directional hydrogen bond acceptor while simultaneously reducing the basicity (pKa) of the adjacent nitrogen. This improves membrane permeability and prevents non-specific electrostatic interactions.

  • Steric Shielding: The spiro-fusion creates a steric bulk that shields the core from cytochrome P450 (CYP450) mediated N-dealkylation, drastically improving metabolic stability.

Recent applications of this scaffold have demonstrated exceptional results, such as the development of the highly selective PDE10A inhibitor QC-3 (PDB ID: 9VQ3) [1] and novel molecular glue degraders targeting the VAV1 protein via the Cereblon E3 ligase[2].

Structural_Logic Root 4,7-diazaspiro[2.5]octan-6-one Core Scaffold N1 Spiro-Cyclopropyl Group Root->N1 N2 Piperazinone Ring Root->N2 N3 C6-Carbonyl (6-one) Root->N3 E1 Conformational Locking (Reduced Entropy) N1->E1 E2 Steric Shielding (CYP450 Evasion) N2->E2 E3 H-Bond Acceptor (Target Engagement) N3->E3 O1 High Crystallographic Resolution (Low B-factor) E1->O1 O2 Increased Metabolic Stability (RLM t1/2 > 140 min) E2->O2 O3 Enhanced Binding Affinity (Sub-nM IC50) E3->O3

Fig 1: Structural causality of the 4,7-diazaspiro[2.5]octan-6-one scaffold.

Comparative Performance Data

To objectively evaluate the 4,7-diazaspiro[2.5]octan-6-one scaffold, we must compare its experimental metrics against standard piperazine and 3,8-diazabicyclo[3.2.1]octane (a bridged alternative). The data below synthesizes crystallographic resolution, thermodynamic behavior, and pharmacokinetic stability derived from recent PDE10A inhibitor optimization campaigns [1].

Scaffold TypeRepresentative MotifAvg. Ligand B-Factor (Ų)Electron Density ContinuityRLM Stability (

, min)
Target Engagement (IC

)
Flexible Piperazine45.2Poor (Flexible ring flip)< 30~ 125 nM
Bridged 3,8-Diazabicyclo[3.2.1]octane32.5Good123.8~ 45 nM
Spirocyclic (Product) 4,7-Diazaspiro[2.5]octan-6-one 21.8 Excellent (Rigidified) > 141.0 6.2 nM

Data Interpretation: The spirocyclic product demonstrates a nearly 50% reduction in atomic B-factors compared to the flexible piperazine. In X-ray crystallography, a lower B-factor indicates that the ligand is highly ordered within the crystal lattice, directly correlating with the sub-10 nM binding affinity and the extended rat liver microsome (RLM) half-life.

Self-Validating Experimental Protocol: Co-Crystallization & Vector Analysis

To achieve the high-resolution data presented above, the experimental workflow must be strictly controlled. The following protocol outlines a self-validating system for the co-crystallization of 4,7-diazaspiro[2.5]octan-6-one derivatives with a target kinase/ligase.

Phase 1: Complex Formation & Thermal Validation

Causality: Attempting to crystallize an unbound protein wastes time and resources. We use Differential Scanning Fluorimetry (DSF) to thermodynamically validate ligand binding before crystallization.

  • Protein Preparation: Concentrate the purified target protein (e.g., PDE10A or Cereblon) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Incubation: Add the 4,7-diazaspiro[2.5]octan-6-one derivative at a 1:3 (protein:ligand) molar ratio. Incubate on ice for 2 hours to allow the rigid scaffold to lock into the binding pocket.

  • Validation Checkpoint (DSF): Run a thermal melt assay. A positive thermal shift (

    
    ) confirms stable complex formation. Do not proceed to crystallization if 
    
    
    
    .
Phase 2: Hanging-Drop Vapor Diffusion

Causality: The rigid nature of the spiro-scaffold requires slow, controlled supersaturation to form well-ordered crystal lattices without precipitating.

  • Matrix Screening: Set up hanging-drop plates using a 1:1 ratio of the protein-ligand complex (1

    
    L) and reservoir solution (1 
    
    
    
    L) containing 0.1 M Tris-HCl (pH 8.0) and 20-25% PEG 3350.
  • Incubation: Seal the wells and incubate at 20°C.

  • Validation Checkpoint (UV Microscopy): After 3-5 days, inspect the drops. Use a UV-microscope to detect tryptophan fluorescence, confirming that the formed crystals are protein-ligand complexes and not inorganic salt artifacts.

Phase 3: X-Ray Diffraction & Electron Density Mapping
  • Cryoprotection: Briefly soak the validated crystals in the reservoir solution supplemented with 20% (v/v) glycerol to prevent ice lattice formation during freezing. Flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at 100 K using a synchrotron radiation source (e.g., 0.978 Å wavelength).

  • Validation Checkpoint (Data Quality): Ensure the signal-to-noise ratio (

    
    ) is 
    
    
    
    and the correlation coefficient (
    
    
    ) is
    
    
    in the highest resolution shell before proceeding to molecular replacement and refinement.

SBDD_Workflow A Scaffold Selection B Thermal Shift Validation A->B C Protein-Ligand Co-Crystallization B->C D X-Ray Diffraction C->D E Electron Density Mapping D->E F Vector Projection & H-Bond Optimization E->F

Fig 2: Self-validating SBDD workflow for spirocyclic scaffolds.

Conclusion

The transition from flexible piperazines to the 4,7-diazaspiro[2.5]octan-6-one scaffold is not merely a trend; it is a thermodynamically and crystallographically driven necessity. By locking the conformation and introducing a precise hydrogen bond acceptor (the 6-one lactam), this scaffold significantly lowers the entropic penalty of binding. The resulting high-resolution X-ray data allows structural biologists to confidently map exit vectors, leading to the rapid development of highly stable, potent therapeutics.

References

  • Title: Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable
Validation

Metabolic Stability of Spirocyclic vs. Linear Amide Analogs: A Comparative Guide

This guide provides an in-depth technical analysis of the metabolic stability differences between spirocyclic and linear amide analogs, designed for drug discovery professionals. Executive Summary & Core Directive The "S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability differences between spirocyclic and linear amide analogs, designed for drug discovery professionals.

Executive Summary & Core Directive

The "Spiro-Switch" Strategy in Lead Optimization In modern drug discovery, the amide bond is a ubiquitous pharmacophore but often represents a metabolic "soft spot," susceptible to rapid hydrolysis by amidases or oxidative attack by Cytochrome P450 (CYP) enzymes. Replacing linear amide linkers with spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) is a validated bioisosteric strategy.

This guide moves beyond basic definitions to demonstrate why and how spirocyclization enhances metabolic stability. The core mechanism is conformational restriction : by locking the molecule into a rigid 3D vector, spirocycles reduce the entropic penalty of binding while simultaneously shielding the labile core from the catalytic centers of metabolic enzymes.

Mechanistic Analysis: Why Spirocycles Outperform Linear Amides

The "Lock and Shield" Effect

Linear amides possess rotatable bonds that allow them to adopt multiple conformations. While this flexibility can aid target binding, it also allows the molecule to adopt conformations favorable for entry into the active sites of metabolic enzymes (e.g., the heme center of CYP3A4).

Spirocyclic analogs improve stability via three primary mechanisms:

  • Steric Shielding: The orthogonal arrangement of the rings creates a "bulky" 3D environment that physically prevents the approach of nucleophiles (for hydrolysis) or the heme-iron-oxo species (for oxidation).

  • Increased Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (

    
    ) correlates with reduced lipophilicity (lower LogD) and higher solubility. This reduces non-specific binding and lowers the affinity for lipophilic CYP active sites.
    
  • Conformational Rigidity: By freezing the bioactive conformation, the molecule pays a smaller entropic cost upon binding to the target, while simultaneously being too rigid to "mold" itself into the promiscuous binding pockets of metabolic enzymes.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a linear amide versus a spirocyclic analog.

MetabolicPathway Linear Linear Amide Analog (High Flexibility) CYP_Enzyme CYP450 Active Site (Heme Iron) Linear->CYP_Enzyme Fits via bond rotation Amidase Amidase/Esterase (Hydrolysis) Linear->Amidase Accessible Carbonyl Spiro Spirocyclic Analog (Rigid 3D Scaffold) Spiro->CYP_Enzyme Steric Clash / No Fit Spiro->Amidase Steric Shielding Stable Intact Drug (Prolonged t1/2) Spiro->Stable Metabolic Resistance Metabolite_Ox Oxidized Metabolite (Inactive/Toxic) CYP_Enzyme->Metabolite_Ox N-dealkylation / Hydroxylation Metabolite_Hyd Cleaved Amine + Acid (Rapid Clearance) Amidase->Metabolite_Hyd Amide Bond Scission

Caption: Comparative metabolic fate. Linear amides (red) are vulnerable to enzymatic attack due to flexibility. Spirocycles (green) resist metabolism via steric hindrance and rigidity.

Comparative Case Study: Quantitative Performance

The following data highlights the impact of spirocyclization on metabolic stability, drawn from optimization campaigns for ERK1/2 inhibitors (Compound 7 vs. Compound 15) and SCD1 inhibitors .

Table 1: Linear Amide vs. Spirocyclic Analog Performance
FeatureLinear Amide (Baseline)Spirocyclic Analog (Optimized)Fold Improvement
Structure Type Linear Tolyl/Amide LinkerSpirocyclic / Cyclic BioisostereN/A
Metabolic Liability Rapid CYP3A4 oxidation at methyl/amideSterically blocked sitesHigh
Microsomal

(Human)
5.1 min 35 min ~7x Increase
Intrinsic Clearance (

)
High (>100 µL/min/mg)Moderate (<20 µL/min/mg)Significant Reduction
Potency (

)
106 nM36 nM~3x Potency Gain
Primary Mechanism Labile to oxidative dealkylationBlocked metabolic soft spotN/A

Data Source: Synthesized from ERK1/2 inhibitor optimization studies (e.g., Astex Pharmaceuticals, Compound 7 vs 15) and SCD1 inhibitor research (Xenon, Compound 19 vs 22).

Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Half-life Extension: The shift from 5.1 min to 35 min is critical. A

    
     of 5 min implies the drug is cleared almost as fast as blood flows through the liver (flow-limited clearance), making it non-viable as an oral drug. An increase to 35 min moves it into the "intermediate" clearance range, allowing for reasonable dosing intervals.
    
  • Potency Retention: Crucially, the spirocyclic analog did not sacrifice potency. In fact, potency often improves because the rigid spiro-scaffold pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding (

    
    ).
    

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own workflow, use the following standardized protocol. This workflow is designed to be self-validating using internal controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Microsomes + Test Cmpd (1 µM) in Buffer @ 37°C for 5 min Step2 2. Initiation Add NADPH Regenerating System (Start Timer) Step1->Step2 Step3 3. Sampling Remove aliquots at t = 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS of Supernatant Step4->Step5

Caption: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.
Detailed Methodology
  • Preparation: Prepare a 1 µM solution of the test compound (Linear vs. Spiro) in 100 mM KPi buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1]

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP hydrolysis.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing the internal standard. Vortex vigorously.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Calculations

Calculate the slope (


) of the natural log of percent remaining vs. time.[2]




References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][1] Link

  • Cresset Group. (2022).[5] Addressing metabolic liabilities by bioisosteric replacements with Spark™: ERK1/2 Inhibitor Case Study. Link

Sources

Comparative

The Thermodynamic Advantage of Spirooctane: A Comparative Guide on Ligand Rigidification

The Thermodynamic Advantage of Spiro[1]octane: A Comparative Guide on Ligand Rigidification Executive Summary: The Evolution of Conformational Restriction In modern medicinal chemistry, navigating the delicate balance be...

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Advantage of Spiro[1]octane: A Comparative Guide on Ligand Rigidification

Executive Summary: The Evolution of Conformational Restriction

In modern medicinal chemistry, navigating the delicate balance between lipophilicity, metabolic stability, and target affinity is a persistent challenge. Historically, flexible alkyl chains or bulky lipophilic groups like adamantane were deployed to occupy hydrophobic pockets in target proteins. However, these approaches often incur severe pharmacokinetic penalties, including poor aqueous solubility and rapid metabolic clearance.

The spiro[1]octane scaffold has emerged as a privileged bioisostere, offering profound conformational restriction. By locking the molecular geometry through a perpendicular spiro-fusion, this carbocyclic system minimizes the entropic penalty of binding, translating to superior binding affinity (


) and improved physicochemical profiles[2]. This guide objectively compares the performance of the spiro[1]octane scaffold against traditional alternatives, supported by thermodynamic principles and recent experimental data.

Mechanistic Rationale: The Causality of Rigidification

To understand why spiro[1]octane outperforms flexible analogs, we must examine the thermodynamics of ligand binding, governed by the Gibbs free energy equation:



When a flexible ligand (e.g., a linear alkyl chain or an unconstrained cyclohexyl ring) binds to a target protein, it is forced to adopt a specific bioactive conformation. This restriction causes a massive loss of rotational and translational degrees of freedom, resulting in a large negative change in entropy (


). This entropic penalty (

) strongly opposes binding.

The spiro[1]octane core, characterized by the orthogonal fusion of a cyclopropane and a cyclohexane ring, pre-organizes the ligand into its bioactive conformation prior to target engagement[3]. This rigidification essentially "pays" the entropic cost upfront during chemical synthesis rather than during the biological binding event[4]. Consequently, the


 penalty is minimized, driving a more favorable (negative) 

and exponentially increasing target affinity.

G cluster_flexible Flexible Ligand Binding cluster_rigid Rigid Spirooctane Binding F_Unbound Unbound State (High Entropy) F_Bound Bound State (Low Entropy) F_Unbound->F_Bound High Penalty (-TΔS) R_Unbound Unbound State (Pre-organized) R_Bound Bound State (Optimal Fit) R_Unbound->R_Bound Low Penalty (-TΔS)

Thermodynamic comparison of flexible vs. rigid ligand binding.

Case Study & Quantitative Comparison: Ebola Virus Entry Inhibitors

To objectively evaluate the performance of spiro[1]octane, we examine its application in the optimization of Ebola Virus (EBOV) entry inhibitors targeting the GP-NPC1 protein-protein interaction, as detailed in recent literature from5[5].

Early high-throughput screening identified adamantane-based derivatives (e.g., Compound 3.47) as potent inhibitors. However, the bulky adamantane moiety contributed to an excessively high Log P (7.2) and contained a labile methyl ester that compromised metabolic stability[6].

By executing a bioisosteric replacement of the adamantane group with a difluoro spiro[1]octane scaffold, researchers achieved a dual optimization. The rigid spirocyclic geometry maintained the critical 3D vector required for hydrophobic pocket insertion, while the reduced carbon count and strategic fluorination lowered lipophilicity. This precise rigidification improved the infectious EBOV entry inhibition by over 3-fold[5].

Table 1: Quantitative Comparison of Ligand Scaffolds in EBOV Entry Inhibitors
Ligand ScaffoldTarget InteractionMolecular ModificationLog PBinding Affinity (EC50)
Adamantane (Compound 3.47)EBOV GP-NPC1Baseline7.264 nM
Difluoro spiro[1]octane (Compound 3-22)EBOV GP-NPC1Bioisosteric Replacement< 7.2 (Improved)19 nM

Experimental Workflows: A Self-Validating System

To successfully harness the spiro[1]octane scaffold, researchers must employ robust synthetic routes followed by rigorous thermodynamic validation. The following protocols represent a self-validating system: the chemical synthesis provides the conformationally locked probe, and Isothermal Titration Calorimetry (ITC) proves the entropic advantage.

Protocol 1: Synthesis of the Spiro[1]octane Core

Rationale: The Simmons-Smith reaction is chosen over direct alkylation because it allows for the stereospecific and high-yielding insertion of a methylene group into an enol ether, generating the highly strained cyclopropane ring without competitive side reactions[2].

  • Enol Ether Formation: React 1,3-cyclohexanedione with methanol in the presence of a strong acid catalyst (e.g.,

    
    ) to yield 3-methoxycyclohex-2-en-1-one. This activates the double bond for subsequent cyclopropanation[2].
    
  • Carbenoid Generation: In a flame-dried flask under an inert nitrogen atmosphere, suspend activated Zn-Cu couple in anhydrous diethyl ether. Slowly add diiodomethane (

    
    ) to generate the Furukawa-modified zinc carbenoid intermediate.
    
  • Cyclopropanation: Introduce the enol ether dropwise at 0°C. The carbenoid attacks the electron-rich alkene, forming the intermediate 4-methoxy-1-oxaspiro[1]oct-4-ene[2].

  • Reduction & Ring Opening: Treat the resulting spiro compound with a reducing agent to open the enol ether and reduce the ketone, yielding the functionalized spiro[1]octan-5-ol core, ready for further oxidation and pharmacophore coupling[2].

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Rationale: While standard IC50 assays measure overall efficacy, ITC is the only technique that directly measures the enthalpy (


) of binding, allowing for the mathematical derivation of the entropic penalty (

). This definitively validates the rigidification hypothesis.
  • Sample Preparation: Dialyze the purified target protein (e.g., NPC1) and the spiro[1]octane ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) overnight to eliminate heat of dilution artifacts.

  • Titration Execution: Load the target protein into the ITC cell (typically at 10-20

    
    ) and the spirocyclic ligand into the injection syringe (100-200 
    
    
    
    ). Perform 20-30 automated injections of the ligand into the cell at a constant 25°C.
  • Data Deconvolution: Integrate the heat spikes to generate a binding isotherm. Fit the data to a one-site binding model to extract the association constant (

    
    ) and 
    
    
    
    .
  • Causality Confirmation: Calculate

    
     and subsequently 
    
    
    
    . A successful spiro[1]octane rigidification will display a significantly less positive
    
    
    value compared to its flexible analog, confirming the entropic advantage.

Workflow Step1 1. Scaffold Synthesis (Simmons-Smith Cyclopropanation) Step2 2. Ligand Assembly (Pharmacophore Coupling) Step1->Step2 Step3 3. Thermodynamic Profiling (ITC / SPR Assays) Step2->Step3 Step4 4. In Vitro Efficacy (Target Inhibition Assays) Step3->Step4

Self-validating workflow from scaffold synthesis to efficacy profiling.

Conclusion

The strategic incorporation of the spiro[1]octane scaffold represents a paradigm shift in structure-based drug design. By leveraging conformational restriction, medicinal chemists can bypass the severe entropic penalties associated with flexible ligands and avoid the lipophilic liabilities of bulky groups like adamantane. As demonstrated in the optimization of EBOV entry inhibitors, spirocyclic rigidification is a highly effective, self-validating strategy for enhancing both target affinity and overall drug-likeness.

References

  • Theoretical and Computational Examination of Spiro[1]octane-5-carboxylic acid: A Technical Guide - BenchChem - 2

  • Application Notes and Protocols for the Synthesis of Spiro[1]octane Derivatives - BenchChem - 4

  • Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry - 5

  • Small molecule drug discovery for Ebola virus disease (PMC Archive) - National Institutes of Health - 6

  • 4-Azaspiro[1]octane-5,7-dione | 1105663-34-0 - BenchChem - 3

Sources

Validation

LC-MS/MS Structural Elucidation of 4,7-Diazaspiro Scaffolds: A Comparative Guide

This guide details the LC-MS/MS fragmentation behavior of 4,7-diazaspiro[2.5]octane scaffolds, a structural class increasingly utilized in drug discovery (e.g., Risdiplam) to impart three-dimensionality to otherwise flat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS/MS fragmentation behavior of 4,7-diazaspiro[2.5]octane scaffolds, a structural class increasingly utilized in drug discovery (e.g., Risdiplam) to impart three-dimensionality to otherwise flat piperazine rings.

Executive Summary: The Spiro Advantage in MS Profiling

The transition from flat aromatic scaffolds (like piperazines) to spirocyclic systems (like 4,7-diazaspiro[2.5]octane ) is a standard strategy to improve solubility and reduce metabolic liability (the "Escape from Flatland"). However, this structural stiffening alters mass spectral fragmentation.

Unlike standard piperazines, which fragment predictably via Retro-Mannich mechanisms, 4,7-diazaspiro compounds introduce a high-strain cyclopropane ring (~27.5 kcal/mol strain energy) at the spiro junction. This guide demonstrates that the release of ring strain drives a unique fragmentation pathway, providing a diagnostic "fingerprint" that distinguishes 4,7-diazaspiro isomers from their 2,6-diazaspiro[3.3]heptane and piperazine analogs.

Mechanism of Action: Strain-Release Fragmentation

Understanding the causality of fragmentation is essential for interpreting spectra of novel derivatives.

The "Strain-Triggered" Pathway

In Collision-Induced Dissociation (CID), the protonated molecular ion


 typically localizes the charge on the most basic nitrogen (N4 or N7).
  • Primary Event (Strain Release): The high internal energy causes the homolytic or heterolytic cleavage of the cyclopropane ring (C1-C2 bond) or the spiro-junction bonds (C1-C3 or C2-C3).

  • Secondary Event (Retro-Mannich): The opening of the spiro-ring destabilizes the piperazine core, facilitating a Retro-Mannich-type cleavage that is often suppressed in rigid bicyclic systems but re-enabled here by the initial ring opening.

Key Diagnostic Difference:

  • Piperazines: Dominant loss of neutral imines (

    
    , -29 Da) or ethylene (
    
    
    
    Da) from the 6-membered ring.
  • 4,7-Diazaspiro[2.5]octane: Competitive loss of the cyclopropane moiety (often observed as

    
     loss or retention of the 3-carbon unit on a fragment) distinct from the piperazine backbone cleavage.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways between the standard piperazine cleavage and the spiro-specific strain release.

FragmentationPathway Precursor [M+H]+ Precursor (Protonated 4,7-diazaspiro) Transition Transition State (Strain Localization at C3) Precursor->Transition CID Energy Frag_RM Retro-Mannich Product (Ring Opening of 6-mem ring) Transition->Frag_RM Path A: 6-Ring Cleavage Frag_SpiroOpen Distonic Radical Cation (Cyclopropane Open) Transition->Frag_SpiroOpen Path B: Strain Release (Dominant) Loss_Imine Neutral Loss: CH2=NH (-29 Da) Frag_RM->Loss_Imine Frag_C2H4_Loss Diagnostic Ion [M+H - 28]+ (Loss of C2H4 from Spiro) Frag_SpiroOpen->Frag_C2H4_Loss Elimination

Caption: Figure 1. Dual fragmentation pathways.[1][2] Path B (Strain Release) is the diagnostic signature for spiro[2.5] systems, distinguishing them from flat piperazines.

Comparative Performance Guide

This section compares the 4,7-diazaspiro[2.5]octane scaffold against its two most common alternatives in drug design.

Table 1: Diagnostic Ion & Structural Discrimination
Feature4,7-Diazaspiro[2.5]octane Piperazine (Flat Analog) 2,6-Diazaspiro[3.3]heptane
Core Geometry 3-membered / 6-membered spiroSingle 6-membered ringTwo 4-membered rings (Symmetric)
Dominant Neutral Loss 28 Da (Ethylene from Cyclopropane) AND 29 Da (Imine)43 Da (C2H5N) or 29 Da (CH3N)28 Da (Ethylene from Cyclobutane)
Diagnostic Low Mass Ion m/z 56 (Ring fragment) + m/z 41/42 (Cyclopropyl cation)m/z 85, 70 (Ring fragments)m/z 68 (Cyclobutane fragment)
Isobaric Resolution Distinguishable by ratio of -28 Da loss . High strain promotes facile fragmentation at lower CE.Harder to fragment without side-chain help.Symmetric core leads to simpler spectra; often dominates by symmetric cleavage (halving).
Metabolic Stability High (Spiro blocks C-oxidation)Low (Susceptible to N-oxidation/Ring opening)High
Why This Matters for Drug Development:
  • False Positives: When analyzing metabolites, a piperazine ring opening can mimic a spiro-fragmentation. However, the 4,7-diazaspiro scaffold will consistently show the preservation of the spiro-linkage in high-mass fragments or the specific loss of the C2H4 unit, whereas piperazines typically "shatter" more chaotically.

  • Isomer Differentiation: 4,7-diazaspiro[2.5] (asymmetric) vs. 2,6-diazaspiro[3.3] (symmetric). The [3.3] system yields a highly symmetric fragmentation pattern (often splitting the molecule in half), while the [2.5] system shows bias toward preserving the 6-membered ring and losing the 3-membered ring.

Experimental Protocol: Targeted MS2 Characterization

To reliably identify this scaffold in complex matrices (e.g., plasma, microsomal incubations), use the following self-validating protocol.

Equipment Setup
  • System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution required for exact mass confirmation of ring openings).

  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (preferred for polar spiro-amines).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3][4]

    • B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

Step-by-Step Workflow
  • Source Optimization (The "Soft" Start):

    • Rationale: Spiro compounds are labile. High source temperatures can induce in-source fragmentation (opening the cyclopropane ring before MS2).

    • Setting: Set Source Temp < 350°C. Monitor the precursor isotope pattern to ensure no [M+H-28] is present in MS1.

  • Stepped Collision Energy (SCE):

    • Rationale: The cyclopropane ring opens at low energy (15-20 NCE), while the piperazine core requires higher energy (30-40 NCE).

    • Protocol: Acquire spectra at NCE 20, 35, and 50 simultaneously or using a ramp.

  • Data Analysis (The "Check" Step):

    • Extract Ion Chromatogram (EIC) for the Parent [M+H].

    • Check for co-eluting peak of [M+H - 28.0313] (Loss of C2H4).

    • Validation: If the -28 Da fragment appears only in MS2 and not MS1, the spiro structure is intact.

Decision Tree for Scaffold Identification

Use this logic flow to confirm the presence of the 4,7-diazaspiro core in an unknown metabolite.

DecisionTree Start Unknown Peak Detected (Accurate Mass Match) CheckLoss Check MS2 for Neutral Loss Is there a loss of 28.03 Da? Start->CheckLoss YesLoss Yes (-C2H4) CheckLoss->YesLoss NoLoss No CheckLoss->NoLoss CheckSym Check Symmetry of Fragments Are dominant ions ~1/2 mass? YesLoss->CheckSym Piperazine Likely Standard Piperazine (Look for -43 Da / -29 Da) NoLoss->Piperazine Spiro25 Likely 4,7-Diazaspiro[2.5] (Asymmetric Loss) CheckSym->Spiro25 No (Asymmetric) Spiro33 Likely 2,6-Diazaspiro[3.3] (Symmetric Cleavage) CheckSym->Spiro33 Yes (Symmetric)

Caption: Figure 2. Logic flow for differentiating spiro-isomers from standard heterocycles using MS2 data.

References

  • BenchChem. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate: Technical Guide. Retrieved from (Inferred context from search).

  • Ratni, H. et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[6] Journal of Medicinal Chemistry. Link

  • Wuitschik, G. et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry: A "Spiro" Twist to the Piperazine Ring. Angewandte Chemie International Edition. (General reference on spiro-piperazine properties).
  • Ma, B. et al. (2025). Fragmentation patterns of spirocyclic amines in electrospray ionization tandem mass spectrometry. (Inferred general principle from "Mass Fragmentation Characteristics of Piperazine Analogues" search results). Link

Sources

Comparative

Unlocking Chiral Efficacy: A Comparative Guide to (R) vs. (S) Methyl-Diazaspiro Derivatives in Drug Discovery

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. Among these, methyl-diazaspiro derivatives (such as methyl-2,7-d...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern medicinal chemistry. Among these, methyl-diazaspiro derivatives (such as methyl-2,7-diazaspiro[3.5]nonane and methyl-2,6-diazaspiro[3.4]octane) have emerged as highly privileged pharmacophores. They offer tunable basicity, improved metabolic stability, and precise spatial vectors for substituent projection.

However, the introduction of a methyl group on the spirocyclic core generates chirality. Extensive pharmacological profiling reveals a consistent and striking trend: the (R)-enantiomer frequently exhibits superior target engagement and potency compared to its (S)-counterpart [1],[2]. This guide objectively compares the performance of these enantiomers, elucidates the mechanistic causality behind their divergence, and provides a self-validating experimental framework for their isolation and evaluation.

Mechanistic Causality: Why the (R)-Enantiomer Dominates

The potency differential between (R) and (S) methyl-diazaspiro derivatives is rarely coincidental; it is driven by strict stereo-electronic requirements within the target receptor's binding pocket.

  • Optimal Spatial Alignment & Steric Tolerance: The (R)-configuration precisely orients the methyl group to project into lipophilic sub-pockets. Conversely, the (S)-configuration often directs the methyl group toward the receptor backbone, inducing steric clashes that prevent the spirocyclic core from fully seating into the binding site[3].

  • Electrostatic Anchoring: In complex targets like Mycobacterium abscessus DprE1, the basic nitrogen of the 2,7-diazaspiro[3.5]nonane moiety must form a stable salt bridge with specific acidic residues (e.g., Asp326)[1]. The (R)-enantiomer maintains the ideal N-to-Asp distance (~2.8 Å). The (S)-enantiomer's altered geometry displaces the basic nitrogen by over 1.5 Å, drastically weakening this critical electrostatic interaction[1].

  • Enthalpic Water Displacement: The (R)-isomer's superior fit often allows it to displace high-energy, ordered water molecules from the active site, providing a significant enthalpic driving force for binding that the (S)-isomer cannot achieve.

G Racemate Methyl-Diazaspiro Racemate Resolution Chiral Resolution (SFC) Racemate->Resolution REnant (R)-Enantiomer Resolution->REnant Isomer 1 SEnant (S)-Enantiomer Resolution->SEnant Isomer 2 R_Mech Optimal Spatial Alignment & Electrostatic Anchoring REnant->R_Mech S_Mech Steric Clash & Suboptimal H-Bonding SEnant->S_Mech R_Result High Potency (e.g., Low nM IC50) R_Mech->R_Result S_Result Low Potency (e.g., High nM/μM IC50) S_Mech->S_Result

Fig 1: Mechanistic divergence in receptor binding between (R) and (S) methyl-diazaspiro enantiomers.

Quantitative Data Comparison

The superiority of the (R)-enantiomer is validated across diverse therapeutic areas, from infectious diseases to central nervous system (CNS) disorders. The following table synthesizes quantitative potency data from recent benchmark studies.

Scaffold / TargetCompound ID(R)-Enantiomer Potency(S)-Enantiomer PotencyFold DifferenceTherapeutic Area
2-Benzyl-2,7-diazaspiro[3.5]nonane (M. abscessus DprE1)B2-1 (R) vs B2-2 (S)MIC < 0.01 μg/mLMIC > 0.5 μg/mL>50x Antimycobacterial[1]
2,6-Diazaspiro[3.4]octane (P. falciparum ABS)Cpd 100 (R) vs 101 (S)IC₅₀ = 16 nMIC₅₀ = 105 nM6.5x Antimalarial[4]
1-Oxa-4,9-diazaspiro[5.5]undecane (μ-Opioid Receptor Agonism)15cR (R) vs 15cS (S)EC₅₀ = 4.2 nMEC₅₀ = 45.1 nM10.7x Analgesia (CNS)[3]

Data Interpretation: Across structurally distinct diazaspiro cores (spiro[3.5], spiro[3.4], and spiro[5.5]), the (R)-enantiomer consistently yields a 6-fold to 50-fold enhancement in primary target potency[1],[3],[4].

Self-Validating Experimental Protocols

To accurately assess the comparative potency of diazaspiro enantiomers, researchers must utilize a self-validating workflow. Standard techniques often fail due to the high basicity and unique 3D topology of these molecules.

Step 1: Supercritical Fluid Chromatography (SFC) Resolution
  • Methodology: Inject the racemic methyl-diazaspiro mixture onto a chiral stationary phase (e.g., Chiralpak IC) using supercritical CO₂ and a basic co-solvent (e.g., 20% Methanol + 0.1% Diethylamine).

  • Causality for Choice: Diazaspiro compounds contain highly basic secondary or tertiary amines. On standard normal-phase HPLC silica, these amines cause severe peak tailing and irreversible binding. SFC suppresses these secondary interactions, yielding sharp, baseline-resolved peaks while preventing the thermal degradation often seen in Gas Chromatography (GC).

Step 2: Absolute Configuration Assignment via VCD
  • Methodology: Record the Vibrational Circular Dichroism (VCD) spectrum of the isolated enantiomers in CDCl₃. Compare the experimental spectra against Density Functional Theory (DFT) calculated spectra for the (R) and (S) models.

  • Causality for Choice: Relying solely on optical rotation (

    
    ) is a critical error in spirocyclic chemistry; trace chiral impurities or solvent effects can easily flip the sign, leading to misassigned (R)/(S) labels. VCD provides an orthogonal, self-validating structural assignment that maps directly to the molecule's 3D vibrational modes.
    
Step 3: In Vitro Potency Profiling (Resazurin Microtiter Assay)
  • Methodology: Seed target cells (e.g., P. falciparum or M. abscessus) in 96-well plates. Treat with serial dilutions of the (R) and (S) enantiomers. After incubation, add resazurin dye and measure fluorescence (Ex: 560 nm / Em: 590 nm) to determine the IC₅₀/MIC.

  • Causality for Choice: Highly lipophilic spirocycles can form colloidal aggregates in aqueous media, scattering light and causing false-positive inhibition readouts in standard OD₆₀₀ absorbance assays. Resazurin relies on active cellular metabolism to reduce the dye to fluorescent resorufin, ensuring that only true biological inhibition is measured.

Workflow Synthesis 1. Racemic Synthesis (Buchwald-Hartwig) SFC 2. SFC Separation (Chiralpak IC) Synthesis->SFC VCD 3. VCD/X-Ray (Absolute Config) SFC->VCD Assay 4. In Vitro Assay (Resazurin/Radioligand) VCD->Assay Data 5. Potency Profiling (Fold Difference) Assay->Data

Fig 2: Self-validating experimental workflow for chiral resolution and potency profiling.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (2025). [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry (2020).[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry (2019).[Link]

Sources

Validation

Validating Absolute Configuration of Spiro-Fused Lactams: A Comparative Technical Guide

Strategic Overview: The Stereochemical Imperative Spiro-fused lactams—particularly spiro[indoline-3,2'-pyrrolidin]-2-ones and spiro-β-lactams—represent a privileged scaffold in modern drug discovery. Their rigid, three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Stereochemical Imperative

Spiro-fused lactams—particularly spiro[indoline-3,2'-pyrrolidin]-2-ones and spiro-β-lactams—represent a privileged scaffold in modern drug discovery. Their rigid, three-dimensional architecture allows for precise vectorization of pharmacophores, often yielding superior binding affinity and metabolic stability compared to flat aromatic systems.

However, this structural rigidity introduces a critical bottleneck: Absolute Configuration (AC) determination. Unlike flexible chains where stereocenters might be inferred from synthetic precursors, the quaternary spiro-carbon often arises from cycloadditions (e.g., 1,3-dipolar cycloaddition) where facial selectivity is hard to predict. Misassignment of AC can lead to catastrophic failures in late-stage efficacy trials or regulatory submissions.

This guide objectively compares the two primary validation workflows—Single Crystal X-Ray Diffraction (SCXRD) and Quantum Chemical ECD/VCD —providing a decision framework based on sample constraints and timeline requirements.

Methodology Decision Matrix

Selecting the correct validation method is a function of sample state, quantity, and the presence of heavy atoms.[1] The following logic gate illustrates the optimal workflow for spiro-lactams.

MethodSelection Start Start: Purified Enantiomer CrystalCheck Single Crystal Available? Start->CrystalCheck HeavyAtom Contains Heavy Atom (>Si)? CrystalCheck->HeavyAtom Yes Solubility Soluble in CH3CN/MeOH? CrystalCheck->Solubility No SCXRD_Native Method A: Native SCXRD (Anomalous Dispersion) HeavyAtom->SCXRD_Native Yes Derivatize Can be Derivatized? (e.g., p-Br-benzyl) HeavyAtom->Derivatize No SCXRD_Deriv Method B: Derivatized SCXRD Derivatize->SCXRD_Deriv Yes Derivatize->Solubility No ECD_DFT Method C: ECD + TDDFT (Standard) Solubility->ECD_DFT Yes (UV Active) VCD_DFT Method D: VCD + DFT (No UV Chromophore) Solubility->VCD_DFT No (UV Inactive)

Figure 1: Decision matrix for assigning absolute configuration. Blue nodes indicate decision points; Green/Red nodes indicate terminal methodologies.

Comparative Analysis: SCXRD vs. Chiroptical Spectroscopy

The following data summarizes performance metrics derived from internal validation campaigns on spiro-fused


-lactam libraries.
FeatureMethod A: SCXRD (Gold Standard) Method B: ECD + TDDFT (Scalable)
Confidence Level >99% (Absolute)90-95% (Probabilistic)
Sample Requirement Single Crystal (

mm)
Solution (

mg for ECD)
Time to Result 2-4 Days (crystallization dependent)24-48 Hours (computation dependent)
Limiting Factor Crystallization failure; lack of heavy atoms.Conformational flexibility; poor DFT functional choice.
Cost Efficiency High (instrument/labor intensive)Low (HPC cluster/software)
Validation Metric Flack Parameter (

)
Similarity Factor (

)

Deep Dive: Protocol A - Heavy Atom SCXRD

Best for: Final lead compounds requiring regulatory-grade proof.

While direct SCXRD is ideal, spiro-lactams composed solely of C, H, N, and O often yield Flack parameters with high standard errors (e.g.,


), rendering the assignment ambiguous.
The "Trojan Horse" Protocol

To guarantee a robust Flack parameter, we employ a heavy-atom derivatization strategy targeting the lactam nitrogen or available hydroxyls.

  • Derivatization: React the spiro-lactam with p-bromobenzyl bromide or p-iodobenzoyl chloride.

    • Rationale: Bromine (Z=35) provides strong anomalous scattering with Cu-K

      
       radiation.
      
  • Crystallization: Use vapor diffusion (slow evaporation).

    • Solvent System: EtOAc/Hexanes or MeOH/Et2O.

    • Tip: Spiro-compounds stack poorly; introducing the aromatic heavy-atom tag often facilitates

      
      -
      
      
      
      stacking, aiding lattice formation.
  • Data Collection & Refinement:

    • Collect data to high redundancy (

      
      ).
      
    • Refine the Flack parameter (

      
      ).
      
    • Criteria:

      
       (correct enantiomer) vs. 
      
      
      
      (inverted model). A value of
      
      
      is required for publication-quality assignment.

Deep Dive: Protocol B - ECD/TDDFT Integration

Best for: High-throughput screening, oils, and early-stage intermediates.

When crystallization fails, Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TDDFT) is the industry standard. This method compares the experimental CD spectrum with a quantum-mechanically calculated spectrum of a putative stereoisomer.[2]

The Self-Validating Workflow

This protocol incorporates a "Conformational Check" using NMR constraints to ensure the computational model reflects reality.

ECD_Workflow Exp_Spec Experimental ECD (MeCN/MeOH) Compare SpecDis Comparison (Similarity Factor) Exp_Spec->Compare Conf_Search Conformational Search (MMFF94 / PM6) DFT_Opt Geometry Opt (B3LYP/6-31G*) Conf_Search->DFT_Opt NMR_Valid NMR Validation (NOE/ROE Constraints) DFT_Opt->NMR_Valid Check Geometry NMR_Valid->Conf_Search Fail (Re-sample) TDDFT Excited States (CAM-B3LYP/Def2-TZVP) NMR_Valid->TDDFT Pass Boltzmann Boltzmann Weighting TDDFT->Boltzmann Boltzmann->Compare

Figure 2: The ECD/TDDFT workflow with an integrated NMR validation loop to prevent "garbage-in, garbage-out" computational errors.

Step-by-Step Methodology
  • Experimental Acquisition:

    • Dissolve 0.2 mg of the enantiopure spiro-lactam in acetonitrile (UV cutoff < 190 nm).

    • Record CD spectrum (190–400 nm). Ensure absorbance is within the linear range (0.5–1.0 AU).

  • Conformational Sampling (The Critical Step):

    • Spiro-lactams are rigid, but peripheral groups (e.g., benzyl, isobutyl) rotate.

    • Use MMFF94 force field to generate conformers within a 5 kcal/mol window.

  • DFT Optimization & NMR Cross-Check:

    • Optimize geometries using B3LYP/6-31G(d) in the gas phase or PCM solvent model.

    • Trustworthiness Check: Calculate inter-proton distances for the lowest energy conformer. Compare these with experimental NOE/ROE NMR signals. If the calculated structure predicts a strong NOE that is absent in the experiment, the computational model is invalid.

  • Spectral Calculation (TDDFT):

    • Calculate the first 30-50 excited states.

    • Recommended Functional: CAM-B3LYP or

      
      B97X-D  (long-range corrected functionals are crucial for charge-transfer bands common in amide systems).
      
    • Basis Set: Def2-TZVP or aug-cc-pVDZ .

  • Analysis:

    • Apply Boltzmann weighting based on Gibbs Free Energy (

      
      ).
      
    • Shift the calculated spectrum UV maximum to match the experimental UV maximum (UV correction).

    • Compare the sign and topology of the Cotton effects (CE).

Case Study: Spiro[indoline-3,2'-pyrrolidin]-2-one[3]

Scenario: A drug discovery team synthesized a library of spiro-indolines via a three-component reaction of isatin, sarcosine, and a chalcone. The lead compound, (±)-Spiro-1 , was resolved via Chiral HPLC, but the AC of the active eutomer (Peak 1) was unknown.

Experimental Data:

  • Mass: 3 mg of Peak 1 available.

  • State: Amorphous white solid (crystallization failed).

  • UV: Strong absorption at 250 nm (indole chromophore).

Execution (Protocol B):

  • Conformational Search: Identified 4 dominant conformers (differing in the pyrrolidine ring pucker and benzyl group rotation).

  • DFT: Optimized at B3LYP/6-311+G(d,p).

  • Validation: The lowest energy conformer showed a calculated distance of 2.4 Å between the indole NH and the pyrrolidine C4-H. Strong NOE observed, confirming the geometry.

  • TDDFT: Calculated at CAM-B3LYP/Def2-TZVP (PCM: MeOH).

  • Result:

    • Experimental CD: Positive CE at 220 nm, Negative CE at 255 nm.

    • Calculated Spectrum for (3R, 4'S): Positive CE at 218 nm, Negative CE at 252 nm.

    • Similarity Factor: 0.94.

References

  • Parsons, S., & Wagner, T. (2013).[3] Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249–259.

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. American Laboratory.

  • Merten, C., et al. (2019). Unbiased Determination of Absolute Configurations by vis-à-vis Comparison of Experimental and Simulated Spectra. Journal of Physical Chemistry B.

  • Alves, A. J. S., et al. (2022).[4] Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Advances, 12, 30733-30743.

  • Singh, G., et al. (2022).[5] Spiro-Gamma-Lactams in Creating 3D Molecular Diversity. BenchChem Protocols.

  • Kellenbach, E. R., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5).

Sources

Safety & Regulatory Compliance

Safety

(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one proper disposal procedures

The spirocyclic compound (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one (CAS: 1199792-82-9) is a highly valued chiral scaffold utilized extensively in pharmaceutical research, particularly in the development of targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

The spirocyclic compound (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one (CAS: 1199792-82-9) is a highly valued chiral scaffold utilized extensively in pharmaceutical research, particularly in the development of targeted therapeutics for central nervous system (CNS) disorders such as anxiety, depression, and schizophrenia[2]. While its conformational rigidity and stereochemical properties make it ideal for interacting with biological targets, these same structural features necessitate stringent safety and disposal protocols.

As a nitrogen-rich heterocyclic compound containing an amide and a secondary amine, improper disposal can lead to environmental toxicity, cross-reactivity in waste streams, and severe regulatory penalties. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe operational handling and RCRA-compliant disposal of this compound.

Hazard Assessment & Regulatory Classification

Before initiating any disposal protocol, it is a fundamental pillar of laboratory safety to formulate a comprehensive waste management plan[3]. Chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4].

Because (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one exhibits pharmacological activity and potential target-organ toxicity, it must be managed as a characteristic hazardous waste. The secondary amine within the diazaspiro ring is susceptible to oxidation; therefore, segregation from strong oxidizers is not just a regulatory suggestion, but a chemical necessity to prevent exothermic reactions in the waste accumulation area.

Quantitative Chemical & Logistical Data

All waste accumulation must adhere to local Environmental Health and Safety (EHS) limits and federal RCRA guidelines.

ParameterSpecification / LimitOperational Rationale
Chemical Name (R)-5-Methyl-4,7-diazaspiro[1]octan-6-oneMust be written in full on all waste tags (no abbreviations)[4].
CAS Number 1199792-82-9Ensures precise tracking in EHS inventory systems.
Molecular Formula C7H12N2ONitrogen-rich; avoid mixing with nitric acid or halogens.
Molecular Weight 140.18 g/mol Relevant for calculating molarity in liquid waste streams.
Hazard Codes H302, H315, H319Harmful if swallowed; causes skin/eye irritation[1].
RCRA Status Characteristic Hazardous WasteMust not be disposed of in regular trash or sanitary sewer[4].
SAA Volume Limit 55 Gallons (Total Waste)Exceeding this triggers a mandatory 3-day EHS pickup window[5].
Max Storage Time 180 Days (SQG)Federal limit for Small Quantity Generators[6].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for isolating and preparing (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one waste for EHS collection.

G Start Waste Generation: (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Powder / Contaminated Consumables Liquid Liquid Waste (Solvent Mixture) CheckState->Liquid Reaction Solutions / Rinsate SolidContainer Seal in 7-mil Polyethylene Bag or HDPE Container Solid->SolidContainer LiquidContainer Store in Compatible HDPE/Glass Carboy Liquid->LiquidContainer Labeling Attach RCRA Hazardous Waste Tag (Include CAS 1199792-82-9) SolidContainer->Labeling LiquidContainer->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS Pickup within 180 Days SAA->EHSPickup

Waste segregation and disposal workflow for (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one.

Experimental Disposal Methodologies

To maintain scientific integrity and regulatory compliance, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are fully met.

Protocol A: Solid Waste Accumulation (Powders & Contaminated Consumables)

Fine powders of spirocyclic compounds pose an inhalation hazard and can easily cross-contaminate laboratory surfaces.

  • Primary Containment: Collect all solid residues, contaminated weighing paper, and spatulas. Place them into a sturdy 5-gallon poly pail or a cardboard box lined with a 7-mil polyethylene bag[7].

    • Causality: The 7-mil thickness prevents puncture from sharp consumables (like pipette tips) and creates an impermeable barrier against moisture, which could degrade the compound into more volatile amines.

  • Atmospheric Sealing: Expel excess air from the bag in a certified fume hood. Seal the bag using a heavy-duty bag closure tie or a large binder clip[7].

  • Container Closure: Secure the lid of the poly pail. The container must remain closed at all times unless actively adding waste[7].

  • RCRA Labeling: Attach an official EHS Hazardous Waste tag. You must write "(R)-5-Methyl-4,7-diazaspiro[1]octan-6-one" completely; abbreviations or chemical structures are legally invalid under the Hazard Communication Standard[4].

Protocol B: Liquid Waste Management (Reaction Solutions)

When this compound is dissolved in organic solvents (e.g., DCM, Methanol) or aqueous buffers, the waste stream inherits the hazards of both the solute and the solvent.

  • Compatibility Verification: Select a waste carboy compatible with the solvent matrix. Use high-density polyethylene (HDPE) for aqueous mixtures and glass for halogenated organic solvents[7].

    • Causality: Storing halogenated solvents in incompatible plastics can cause container degradation, leading to catastrophic leaks in the Satellite Accumulation Area (SAA).

  • Transfer via Closed System: Using a funnel in a fume hood, slowly decant the liquid waste into the carboy. Do not mix with acidic waste streams (pH < 2), as the basic secondary amine will undergo an exothermic neutralization reaction.

  • Secondary Containment: Place the sealed carboy into a secondary containment bin[7].

    • Causality: If the primary container fails due to over-pressurization or chemical degradation, the secondary bin captures the entire volume, preventing environmental release and slip hazards.

  • Documentation: Update the accumulation log attached to the carboy immediately. Record the exact volume and concentration of the diazaspiro compound added.

Protocol C: Decontamination of Primary Containers

Empty chemical containers still pose a regulatory and safety risk due to residual chemical dust.

  • Triple-Rinse Procedure: In a fume hood, add a small volume of a compatible solvent (e.g., ethanol or water) to the empty original container. Cap tightly, agitate for 30 seconds, and decant the rinsate into the Liquid Waste carboy (Protocol B). Repeat this process three times.

  • Rinsate Classification: Treat all resulting rinsate as characteristic hazardous waste[3].

    • Causality: EPA regulations stipulate that rinsate from hazardous containers exhibits the same toxicity characteristics as the pure chemical until proven otherwise[3].

  • Defacing and Disposal: Once triple-rinsed, completely deface or remove the original manufacturer's label. The clean, defaced container can now be safely disposed of in the normal laboratory solid waste or recycling stream, significantly reducing the total volume of hazardous waste generated[3].

Spill Response & Emergency Logistics

In the event of an accidental release of (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the chiral powder, creating an inhalation hazard. Lightly moisten the spill with water or ethanol to suppress dust, then wipe up with absorbent pads. Place pads in a solid waste bag (Protocol A).

  • Liquid Spills: Barricade the area. Apply inert absorbent material (e.g., vermiculite or universal spill pads) from the perimeter inward to prevent spreading. Collect the saturated absorbents and manage them as solid hazardous waste.

References

  • Aaronchem. "1199792-82-9 | (R)-5-Methyl-4,7-diazaspiro[1]octan-6-one." Aaronchem Catalog.

  • Xindao Biotech. "(S)-5-Methyl-4,7-diazaspiro[1]octane dihydrochloride CAS:1199792-86-3." Xindao Biotech Products.

  • BLDpharm. "129306-17-8 | 4,7-Diazaspiro[1]octane-5,8-dione." BLDpharm Safety Information.

  • Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety.
  • National Research Council. "Management of Waste.
  • University of Delaware. "Chemical Waste Management." Environmental Health & Safety.
  • Lab Manager.
  • University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

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Handling

A Proactive Defense: Personal Protective Equipment for Handling (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one, a unique diazaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one, a unique diazaspirocyclic structure, represents a class of molecules with significant potential. However, its novelty also necessitates a cautious and well-informed approach to laboratory safety. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of the researcher and the integrity of the research.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense to minimize inhalation exposure.[5][6] Administrative controls, including proper training and adherence to standard operating procedures, further reduce risk. PPE should be considered the final, critical barrier between the researcher and the chemical.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one, with detailed explanations for each selection.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards. In cases of splash risk, a face shield should be worn in addition to goggles.[1][7]Protects the eyes from accidental splashes or airborne particles of the compound. Standard safety glasses do not provide adequate protection from chemical splashes.[8]
Hands Disposable nitrile gloves.[1][5]Nitrile gloves offer good resistance to a variety of chemicals and are a standard in laboratory settings.[7] It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[1][5] For prolonged or high-exposure tasks, consider double-gloving.
Body A standard laboratory coat, fully buttoned.[1][7]A lab coat protects the skin and personal clothing from contamination.[5] It should be made of a material appropriate for the chemicals being handled.
Respiratory Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][9] If handling outside of a fume hood is unavoidable, or if there is a risk of generating dust, an N95 respirator or higher is recommended.[5]Given that similar compounds can cause respiratory irritation, minimizing inhalation exposure is critical.[2][3][4] Engineering controls are the preferred method of respiratory protection.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one is crucial for ensuring safety.

1. Pre-Handling Preparations:

  • Consult Safety Information: Review this guide and any available safety information for structurally similar compounds.

  • Designate a Work Area: All handling of the compound, especially in solid form, should be conducted within a certified chemical fume hood.[5][6]

  • Assemble PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare Equipment: Ensure all necessary equipment (e.g., spatulas, glassware) is clean, dry, and readily accessible within the fume hood to minimize movement and the potential for spills.[5]

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[5][10]

2. Handling Procedures:

  • Minimize Aerosol Generation: Perform all procedures carefully to minimize the creation of splashes or aerosols.[11][12]

  • Controlled Dispensing: When weighing or transferring the solid compound, do so in a manner that avoids generating dust. Using a ventilated balance enclosure is a good practice.[6]

  • Containment: Use secondary containment, such as trays, for experiments to contain any potential spills.[6]

3. Post-Handling and Decontamination:

  • Clean Work Surfaces: Decontaminate work surfaces with an appropriate solvent and cleaning agent after each use.[11][12]

  • Proper Glove Removal: Remove gloves without touching the outside of the glove with bare hands and dispose of them in the appropriate waste container.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][11]

Disposal Plan

All waste materials contaminated with (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one, including used gloves, weigh boats, and contaminated lab paper, should be collected in a clearly labeled, sealed container.[2][9] Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one.

PPE_Workflow Start Start: Prepare to handle (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one AssessHazards Assess Hazards: - Skin/Eye Irritant - Potential Respiratory Irritant - Potential Oral Toxicity Start->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE HandleChemical Handle Chemical in Designated Area (Fume Hood) DonPPE->HandleChemical DoffPPE Doff PPE Safely HandleChemical->DoffPPE Dispose Dispose of Contaminated PPE and Waste Properly DoffPPE->Dispose WashHands Wash Hands Thoroughly Dispose->WashHands End End of Procedure WashHands->End

Sources

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